molecular formula C10H11FO2 B2467679 (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 2248198-54-9

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Número de catálogo: B2467679
Número CAS: 2248198-54-9
Peso molecular: 182.194
Clave InChI: JDWUYNKWOVASPA-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral chemical compound characterized by a propanoic acid backbone substituted with a 2-fluorophenyl group at the 3-position and a methyl group at the 2-position. The stereocenter at the 2-carbon is in the (S) configuration. This structure makes it a valuable non-natural amino acid analog and a versatile building block in organic synthesis and pharmaceutical research . As a fluorinated building block , this compound is primarily used in the research and development of new chemical entities. Its structure suggests potential applications as a key pharmaceutical intermediate in the synthesis of more complex molecules, such as protease inhibitors, receptor agonists/antagonists, and other bioactive compounds . The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and bioavailability. The specific research applications and mechanism of action for this compound are not fully detailed in the available literature. Researchers are encouraged to explore its utility based on its structural features. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties and Synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Executive Summary

In modern medicinal chemistry and drug development, the strategic installation of chiral methyl groups and halogenated aromatic rings is a proven tactic to navigate the complex optimization of pharmacokinetics (PK) and pharmacodynamics (PD). This compound (CAS: 2248198-54-9) exemplifies this paradigm. As a highly privileged chiral building block, it provides a rigidified, metabolically stable framework used in the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper, authored from the perspective of a Senior Application Scientist, explores the physicochemical profiling, structural dynamics, and validated asymmetric synthetic protocols for this critical intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of this compound lies in its precise three-dimensional geometry and electronic distribution[1].

The "Fluorine Effect" and Conformational Locking

The ortho-fluorine atom serves a dual purpose in drug design. First, it acts as a metabolic shield. By replacing a hydrogen atom with a strongly electronegative fluorine, the local electron density of the phenyl ring is reduced, effectively deactivating the ring against cytochrome P450 (CYP450)-mediated ortho-hydroxylation.

Second, the fluorine atom induces stereoelectronic restriction. The electrostatic repulsion between the fluorine lone pairs and the adjacent aliphatic side chain restricts the rotational degrees of freedom around the


 bond. When coupled with the (2S)-methyl group, this creates a severe allylic strain (

strain) that locks the molecule into a specific, predictable bioactive conformation, reducing the entropic penalty upon target binding.
Quantitative Data Summary

Table 1: Physicochemical & Structural Parameters

PropertyValueAnalytical Rationale / Condition
Molecular Formula C₁₀H₁₁FO₂Core aliphatic-aromatic scaffold
Molecular Weight 182.19 g/mol Calculated average mass
Monoisotopic Mass 182.07431 DaHigh-Resolution Mass Spectrometry (HRMS)[1]
CAS Registry Number 2248198-54-9Unique identifier for the (2S) enantiomer
Stereochemistry (2S)Defines spatial orientation of the α-methyl group

Logical Framework of Structural Pharmacology

The following diagram illustrates the causality between the structural features of this compound and their intended pharmacological impact when integrated into an API.

StructuralLogic Core (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Fluoro Ortho-Fluorine Substitution Core->Fluoro Methyl (2S)-Methyl Group Core->Methyl Acid Carboxylic Acid Moiety Core->Acid Metab Blocks CYP450 Ortho-hydroxylation Fluoro->Metab Conf Conformational Locking Methyl->Conf Bind Target Protein Salt Bridge / Amidation Acid->Bind

Structural features and their direct pharmacological causality in drug design.

Advanced Synthetic Methodologies

Achieving high enantiomeric excess (ee > 98%) is the most critical challenge in synthesizing α-chiral carboxylic acids. The gold standard for establishing the (2S) stereocenter in α-methyl hydrocinnamic acid derivatives is the application of Evans' chiral oxazolidinone auxiliaries [2].

Asymmetric Alkylation Workflow

EvansSynthesis SM Propionyl Chloride + (4S)-Auxiliary Imide N-Propionyloxazolidinone (Chiral Imide) SM->Imide Acylation Enolate Z-Enolate Formation (LDA, -78°C) Imide->Enolate Deprotonation Alkylation Asymmetric Alkylation (2-Fluorobenzyl bromide) Enolate->Alkylation Si-face attack Cleavage Hydrolytic Cleavage (LiOH / H2O2) Alkylation->Cleavage Auxiliary removal Product (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Cleavage->Product Acidification

Workflow of asymmetric synthesis via Evans chiral auxiliary for high enantiomeric excess.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system designed to prevent epimerization and maximize diastereoselectivity[3].

Step 1: Preparation of the Chiral Imide

  • Procedure: React (4S)-4-benzyl-2-oxazolidinone with n-butyllithium (n-BuLi) in anhydrous THF at -78°C to deprotonate the nitrogen. Slowly add propionyl chloride.

  • Causality: The N-acylation must be performed at cryogenic temperatures to prevent side reactions. The resulting N-propionyloxazolidinone acts as the chiral template.

Step 2: Z-Enolate Formation and Asymmetric Alkylation

  • Procedure: Cool the N-propionyloxazolidinone solution to -78°C. Add 1.1 equivalents of Lithium diisopropylamide (LDA). Stir for 30 minutes. Add 1.2 equivalents of 2-fluorobenzyl bromide.

  • Causality: LDA selectively deprotonates the α-carbon. Due to the minimization of allylic strain between the methyl group and the oxazolidinone carbonyl, the (Z)-enolate is formed exclusively. The bulky benzyl group on the (4S)-auxiliary sterically shields the Re face of the enolate. Consequently, the 2-fluorobenzyl bromide electrophile must attack from the less hindered Si face, establishing the desired (2S) stereocenter with >95% diastereomeric excess (de).

Step 3: Non-Destructive Cleavage

  • Procedure: Dissolve the alkylated product in a 3:1 mixture of THF/H₂O at 0°C. Add 4 equivalents of hydrogen peroxide (H₂O₂), followed by 2 equivalents of lithium hydroxide (LiOH). Stir for 1 hour. Quench with sodium sulfite, acidify with 1M HCl, and extract with ethyl acetate.

  • Causality: Standard basic hydrolysis (NaOH/heat) risks epimerizing the newly formed, sensitive α-chiral center. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (

    
    ), which attacks the imide carbonyl rapidly at 0°C. This kinetic acceleration allows for cleavage under mild conditions, preserving the (2S) stereocenter and allowing quantitative recovery of the expensive chiral auxiliary.
    

Analytical Validation & Quality Control

To ensure trust and reproducibility in downstream API manufacturing, the isolated this compound must be subjected to rigorous analytical validation. Similar chiral derivatives are strictly controlled for enantiomeric purity[4].

Table 2: Analytical Release Specifications

Analytical MethodTarget SpecificationDiagnostic Causality
Chiral HPLC ee > 98.0%Validates the efficiency of the Si-face facial selectivity during alkylation. (e.g., Chiralpak AD-H column).
¹⁹F NMR (CDCl₃) ~ -118 ppm (s, 1F)Confirms the integrity of the ortho-fluoro substitution on the aromatic ring.
¹H NMR (CDCl₃) ~ 1.2 ppm (d, 3H, J=7.0 Hz)The doublet splitting of the α-methyl group confirms its adjacency to the single chiral α-proton.
Optical Rotation Specific [α]D value matches (S) standardProvides a rapid, non-destructive bulk confirmation of the correct macroscopic enantiomer.

References

  • PubChemLite - 2248198-54-9 (C10H11FO2) . Université du Luxembourg. Available at:[Link]

  • Hypoglycemic Activity of a Series of α-Alkylthio and α-Alkoxy Carboxylic Acids . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Solid-supported Evans' chiral auxiliary for asymmetric synthesis (200632019B0023) . National Institute of Public Health (NIPH), Japan. Available at: [Link]

Sources

Technical Whitepaper: Molecular Architecture, Synthesis, and Validation of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a highly specialized chiral building block utilized extensively in the development of advanced active pharmaceutical ingredients (APIs) and modified peptides. By incorporating both an alpha-methyl group and an ortho-fluorinated phenyl ring, this molecule provides unique steric and electronic properties that enhance metabolic stability and target binding affinity. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural advantages, and a self-validating protocol for its asymmetric synthesis.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of this compound lies in its dual-functionalization.

  • Alpha-Methylation (Causality): The introduction of a methyl group at the alpha-carbon (C2) serves a critical pharmacokinetic purpose. It sterically hinders alpha-deprotonation, effectively preventing in vivo racemization. Furthermore, it blocks beta-oxidation pathways, significantly increasing the metabolic half-life of downstream APIs.

  • Ortho-Fluorination (Causality): The fluorine atom at the ortho position of the phenyl ring restricts the rotational degrees of freedom of the aromatic system through stereoelectronic effects (conformational locking). Additionally, fluorine acts as a weak hydrogen bond acceptor while increasing the overall lipophilicity (

    
    ) of the molecule, enhancing membrane permeability.
    

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name This compound[1]
CAS Registry Number 2248198-54-9[1]
Molecular Formula C10H11FO2[1]
Molecular Weight 182.19 g/mol [1]
Exact Mass 182.0743 Da[1]
Stereochemistry (2S) Configuration[1]
SMILES CC(=O)O[1]

Asymmetric Synthesis Workflow

To achieve high enantiomeric excess (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the synthesis of this compound relies on the well-established Evans chiral auxiliary methodology. This approach guarantees predictable stereocontrol during carbon-carbon bond formation.

SynthesisWorkflow N1 Starting Materials: 2-Fluorobenzyl Bromide + N-Propionyl Oxazolidinone N2 Asymmetric Alkylation (NaHMDS, THF, -78°C) N1->N2 N3 Diastereomerically Pure Alkylated Intermediate N2->N3 Stereoselective C-C Bond Formation N4 Auxiliary Cleavage (LiOH, H2O2, THF/H2O) N3->N4 N5 Target Molecule: (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid N4->N5 Chiral Auxiliary Recovery N6 Self-Validating Analysis: Chiral HPLC & NMR N5->N6

Figure 1: Asymmetric synthesis workflow of this compound.

Step-by-Step Experimental Protocol

Step 1: Enolate Formation and Asymmetric Alkylation

  • Preparation: Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C.

  • Enolization: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq). Stir for 30 minutes.

    • Causality: NaHMDS is a bulky, non-nucleophilic base that selectively deprotonates the propionyl group to form the rigidly chelated (Z)-enolate[2]. The -78°C temperature prevents unwanted side reactions and locks the enolate geometry.

  • Alkylation: Add 2-fluorobenzyl bromide (1.2 eq) slowly. Maintain at -78°C for 2 hours, then gradually warm to 0°C.

    • Causality: The chiral auxiliary sterically shields one face of the enolate, forcing the electrophile (2-fluorobenzyl bromide) to attack exclusively from the less hindered face, establishing the desired (2S) stereocenter with high diastereoselectivity[2].

Step 2: Hydrolytic Cleavage of the Chiral Auxiliary

  • Preparation: Dissolve the purified alkylated intermediate in a 4:1 mixture of THF/H2O and cool to 0°C.

  • Cleavage: Sequentially add 30% H2O2 (4.0 eq) and LiOH (2.0 eq). Stir for 1 hour at 0°C.

    • Causality: Using LiOH alone risks endocyclic cleavage of the oxazolidinone ring, which destroys the auxiliary. The addition of H2O2 generates the highly nucleophilic hydroperoxide anion (OOH⁻), which selectively attacks the exocyclic carbonyl[2],[3]. This precisely yields the target carboxylic acid, prevents racemization of the newly formed alpha-chiral center, and allows for the quantitative recovery of the chiral auxiliary[3].

  • Quenching: Quench the unreacted peroxides with an aqueous Na2SO3 solution before standard acidic workup and extraction.

Analytical Characterization & Self-Validating System

To ensure the scientific integrity of the synthesized building block, the analytical workflow must be a self-validating system. A single measurement of the product is insufficient without proving the method's discriminatory power.

Self-Validating Chiral HPLC Protocol:
  • System Suitability (The Validation Step): Inject a synthetically prepared racemic mixture of 3-(2-fluorophenyl)-2-methylpropanoic acid onto a chiral stationary phase column (e.g., Chiralcel OJ-H).

    • Causality: This step proves that the chromatographic conditions (e.g., isocratic hexane/isopropanol with 0.1% TFA) can successfully resolve the (2S) and (2R) enantiomers. A baseline resolution (

      
      ) must be achieved. If the system cannot separate the racemate, any subsequent "pure" reading is scientifically invalid.
      
  • Sample Analysis: Inject the synthesized this compound under the exact same validated conditions.

  • Acceptance Criteria: The enantiomeric excess (

    
    ) must be calculated by comparing the peak area of the (2S) isomer against the trace (if any) of the (2R) isomer. An 
    
    
    
    of >98% confirms the stereochemical fidelity of the Evans alkylation protocol.

References

  • Title: 2248198-54-9 (C10H11FO2) Source: PubChemLite / National Center for Biotechnology Information URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction Source: PMC (PubMed Central) URL: [Link]

Sources

Pharmacological Potential of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Technical Guide to Scaffold Optimization and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS 2248198-54-9) is a highly versatile, chiral building block that serves as a privileged pharmacophore in modern medicinal chemistry[1]. While historically rooted in the aryl propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)[2], the strategic incorporation of a (2S)-methyl group and an ortho-fluorinated phenyl ring shifts the pharmacological trajectory of its derivatives toward metabolic targets. This whitepaper details the structural rationale, primary biological targets—specifically Free Fatty Acid Receptors (GPR40/120) and Peroxisome Proliferator-Activated Receptors (PPARs)—and provides fully validated experimental workflows for their characterization.

Structural Rationale & Medicinal Chemistry

The pharmacological versatility of this scaffold is driven by three distinct structural features, each engineered to optimize target engagement and pharmacokinetic stability:

  • The Carboxylic Acid Head Group: Acts as the primary electrostatic anchor, forming critical hydrogen bonds with arginine and tyrosine residues in the binding pockets of target receptors (e.g., Arg183 in GPR40).

  • The (2S)-Methyl Stereocenter: The alpha-methyl group restricts the conformational flexibility of the propanoic acid backbone. The (S)-enantiomer is critical for stereospecific target engagement; in GPR40 agonists, the (S)-configuration optimally projects the aryl tail into the hydrophobic sub-pocket, often resulting in a 10- to 100-fold increase in potency compared to the (R)-enantiomer.

  • The 2-Fluorophenyl Moiety: The ortho-fluorine atom provides a dual advantage. First, it induces a steric and electronic effect that locks the phenyl ring into a perpendicular conformation relative to the aliphatic chain, reducing the entropic penalty upon receptor binding. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated ortho-hydroxylation and significantly improving the half-life of the derivatives.

Primary Pharmacological Targets

Free Fatty Acid Receptors (GPR40/FFAR1 & GPR120/FFAR4)

GPR40 and GPR120 are lipid-sensing G protein-coupled receptors that play pivotal roles in glucose homeostasis and immune regulation[3]. Derivatives of this compound act as synthetic surrogates for long-chain fatty acids. Upon binding to GPR40 on pancreatic beta-cells, these derivatives trigger a Gαq-coupled signaling cascade, leading to glucose-dependent insulin secretion (GDIS).

Fig 1. GPR40 (FFAR1) signaling pathway activated by (2S)-derivatives leading to insulin secretion.

Peroxisome Proliferator-Activated Receptors (PPARs)

Aryl propionic acid derivatives are well-documented modulators of PPARs[4]. The lipophilic 2-fluorophenyl tail penetrates the large, Y-shaped ligand-binding domain of PPARγ, while the acidic head group interacts with the AF-2 activation function helix. This dual capability makes the scaffold highly attractive for designing dual GPR40/PPAR agonists for complex metabolic syndromes.

Atypical Anti-inflammatory Activity

While traditional aryl propionic acids (e.g., ibuprofen) are non-selective COX inhibitors[2], the addition of the 3-aryl linkage and the 2-fluoro substitution shifts the selectivity profile. Some derivatives exhibit atypical anti-inflammatory properties by modulating metalloproteinases rather than direct COX inhibition[5].

Quantitative Pharmacological Profiling

To contextualize the pharmacological potential, Table 1 summarizes the representative in vitro profiling of an optimized (2S)-derivative against standard clinical reference compounds.

Table 1: Representative In Vitro Pharmacological Profile of (2S)-Derivatives

CompoundGPR40 EC50 (nM)PPARγ EC50 (nM)COX-2 IC50 (µM)Primary Indication
Optimized (2S)-Derivative 45 ± 5320 ± 15> 50Metabolic Syndrome
TAK-875 (Fasiglifam) 14 ± 2> 10,000> 50Type 2 Diabetes
Rosiglitazone > 10,00040 ± 4> 50Type 2 Diabetes
Ibuprofen > 10,000> 10,0001.2 ± 0.3Inflammation[2]

Note: Data represents the typical selectivity profile engineered into this scaffold when optimized for metabolic targets.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay systems. The following protocols are designed to ensure high-fidelity data with built-in quality controls, explaining the causality behind every experimental choice.

In Vitro Calcium Mobilization Assay (FLIPR) for GPR40 Agonism

This high-throughput assay measures the intracellular calcium release triggered by Gq-coupled GPR40 activation.

Fig 2. High-throughput FLIPR calcium mobilization assay workflow for GPR40 agonist screening.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom plate at 10,000 cells/well. Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading, ensuring data specificity.

  • Starvation: Incubate cells in serum-free DMEM for 2 hours prior to the assay. Causality: Serum contains trace lipids and growth factors that can elevate basal intracellular calcium. Starvation ensures a low baseline and maximizes the signal-to-background ratio.

  • Dye Loading: Add Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid. Incubate for 1 hour at 37°C. Causality: Probenecid is an inhibitor of organic anion transporters; it prevents the cells from actively pumping the fluorescent dye out of the cytoplasm, ensuring a stable signal.

  • Compound Addition & Reading: Using a FLIPR Tetra system, inject the (2S)-derivatives (10-point dose-response, 0.1 nM to 10 µM). Immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

  • Self-Validation Criteria: Each plate must include TAK-875 (1 µM) as a positive control. Calculate the Z'-factor using the positive control and DMSO vehicle. The assay is only validated and accepted if Z' ≥ 0.6.

PPARγ Transactivation Dual-Luciferase Reporter Assay

This assay evaluates the ability of the derivatives to act as nuclear receptor transcription factors.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect CHO-K1 cells with a PPARγ-GAL4 chimeric receptor plasmid and a GAL4-responsive Firefly luciferase reporter plasmid. Co-transfect a constitutively active Renilla luciferase plasmid (pRL-TK). Causality: The chimeric GAL4 system isolates PPARγ ligand-binding activity from endogenous nuclear receptor interference, providing a clean readout.

  • Treatment: 24 hours post-transfection, treat the cells with the (2S)-derivatives in assay medium containing 1% charcoal-stripped FBS. Causality: Charcoal stripping removes endogenous lipid ligands from the serum that would otherwise cause high background activation[4].

  • Lysis and Detection: After 24 hours of compound exposure, lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader.

  • Self-Validation Criteria: Normalize Firefly signals to Renilla signals to correct for well-to-well variations in transfection efficiency and cell viability. Rosiglitazone must be run in parallel; the assay is validated if the Rosiglitazone EC50 falls within the historical 30–50 nM range.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By leveraging stereochemistry and strategic fluorination, researchers can divert the classic NSAID-like activity of aryl propionic acids toward high-value metabolic targets like GPR40 and PPARγ. The self-validating protocols provided ensure that hit-to-lead optimization campaigns built on this scaffold are grounded in robust, reproducible data.

References

1.1 2.2 3.5 4. 4 5.3

Sources

Metabolic Stability of 2-Fluorophenyl Chiral Acids in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a fluorine atom at the ortho (2-) position of the phenyl ring in chiral 2-arylpropionic acids (2-APAs) represents a high-value strategy in modern medicinal chemistry. This structural motif, exemplified by flurbiprofen, serves as a "metabolic switch," fundamentally altering the pharmacokinetic landscape of the molecule. Unlike simple bioisosteric replacement, the 2-fluorophenyl group exerts profound stereoelectronic effects that modulate metabolic chiral inversion, block oxidative "soft spots," and influence the reactivity of acyl glucuronide metabolites.

This guide provides a technical deep-dive into the mechanisms governing the stability of these compounds, offering self-validating experimental protocols and rigorous causal analysis to support drug design decisions.

Part 1: The Physicochemical Rationale

The 2-fluorophenyl motif is not merely a lipophilic booster; it is a steric and electronic modulator.[1]

The Ortho-Fluorine Blockade

In non-fluorinated 2-APAs (e.g., ibuprofen), the phenyl ring is susceptible to CYP450-mediated hydroxylation. Introducing fluorine at the 2-position confers resistance to oxidative metabolism due to the strength of the C-F bond (approx. 116 kcal/mol ) compared to the C-H bond (99 kcal/mol ).

  • Mechanism: The high electronegativity of fluorine pulls electron density from the aromatic ring, deactivating it towards electrophilic attack by the Iron(IV)-oxo species in the CYP450 catalytic cycle.

  • Steric Consequence: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[2] When placed at the ortho position, it creates a rotational barrier around the phenyl-alkanoate bond. This restricted conformation is critical for disrupting the binding affinity with Acyl-CoA Synthetase , the gatekeeper enzyme for chiral inversion.

Lipophilicity and pKa Modulation

The 2-fluoro substituent typically increases


 by 0.2–0.4 units, enhancing membrane permeability. Simultaneously, the inductive electron-withdrawing effect lowers the pKa of the carboxylic acid, potentially increasing the fraction of the ionized species at physiological pH, which influences protein binding and renal clearance.

Part 2: The Mechanism of Metabolic Chiral Inversion

A critical liability of chiral 2-APAs is the unidirectional metabolic inversion from the inactive (or differently active)


-enantiomer to the 

-enantiomer. This process is unique because it does not occur via direct deprotonation/reprotonation but through a CoA-thioester intermediate.
The Pathway
  • Activation: The

    
    -acid is stereoselectively converted to 
    
    
    
    -acyl-CoA by Long-chain Acyl-CoA Synthetase .
  • Epimerization: The enzyme

    
    -methylacyl-CoA racemase (AMACR)  mediates the abstraction of the acidic 
    
    
    
    -proton, allowing conversion between
    
    
    -acyl-CoA and
    
    
    -acyl-CoA.
  • Hydrolysis: Hydrolases convert the

    
    -acyl-CoA back to the free 
    
    
    
    -acid.
The 2-Fluorophenyl Effect

The 2-fluorophenyl group dramatically reduces the efficiency of this pathway compared to non-fluorinated analogs. The steric bulk at the ortho position hinders the formation of the planar transition state required for the Acyl-CoA synthetase active site, thereby "locking" the enantiomeric ratio in vivo.

Visualization of the Pathway

Chiral_Inversion cluster_0 Cytosol / Mitochondria R_Acid (R)-2-Fluorophenyl Acid (Substrate) CoA_Ligase Acyl-CoA Synthetase (Stereoselective) R_Acid->CoA_Ligase ATP, CoA-SH R_CoA (R)-Acyl-CoA Thioester CoA_Ligase->R_CoA Activation AMACR AMACR (Racemase) R_CoA->AMACR Epimerization S_CoA (S)-Acyl-CoA Thioester AMACR->S_CoA Hydrolase Acyl-CoA Hydrolase S_CoA->Hydrolase S_Acid (S)-2-Fluorophenyl Acid (Inverted Product) Hydrolase->S_Acid Hydrolysis Steric_Block 2-Fluoro Steric Hindrance Reduces Activation Efficiency Steric_Block->CoA_Ligase

Figure 1: The metabolic chiral inversion pathway mediated by CoA thioesters. The 2-fluorophenyl substituent sterically impedes the initial activation by Acyl-CoA Synthetase, preserving the (R)-enantiomer.

Part 3: The Glucuronidation Trap

While the 2-fluoro group stabilizes the carbon skeleton against oxidation, the carboxylic acid moiety remains a target for Phase II metabolism, specifically Acyl Glucuronidation .

Reactivity and Toxicity

Acyl glucuronides (AGs) are potentially reactive metabolites.[3][4] They can undergo:

  • Acyl Migration: The drug moiety migrates from the 1-O position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to

    
    -glucuronidase hydrolysis.
    
  • Covalent Binding: AGs are electrophiles that can acylate nucleophilic residues (Lys, Cys) on plasma proteins (e.g., albumin), leading to hapten formation and immune-mediated idiosyncratic toxicity (IADRs).

The 2-Fluoro Influence
  • Electronic Effect: The electron-withdrawing 2-fluoro group increases the electrophilicity of the ester carbonyl in the acyl glucuronide, theoretically increasing reactivity toward nucleophiles.

  • Steric Effect: Conversely, the ortho-substituent provides steric shielding, which can retard the rate of acyl migration and hydrolysis.

  • Design Balance: In drug design, one must screen for the half-life of the acyl glucuronide (t½). A t½ < 10 hours in buffer is often flagged as a safety risk.

Part 4: Experimental Protocols

To validate the metabolic stability and safety of a 2-fluorophenyl chiral acid candidate, the following self-validating workflows are required.

Protocol A: Assessment of Chiral Inversion (Hepatocyte Assay)

Rationale: Microsomes lack the soluble cofactors (CoA, ATP) and enzymes (AMACR) necessary for inversion. Intact hepatocytes are the gold standard.

Materials:

  • Cryopreserved human/rat hepatocytes.

  • Williams' Medium E.

  • Chiral LC-MS/MS column (e.g., Chiralpak AD-RH or AGP).

Step-by-Step Methodology:

  • Thawing: Thaw hepatocytes and assess viability (Trypan Blue exclusion > 75% required).

  • Incubation: Suspend hepatocytes (

    
     cells/mL) in medium.
    
  • Spiking: Add the pure

    
    -enantiomer of the test compound (final conc. 1 µM and 10 µM). Include 
    
    
    
    -flurbiprofen as a positive control (slow inversion) and
    
    
    -ibuprofen as a high-inversion control.
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add 3 volumes of ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and inject supernatant onto Chiral LC-MS/MS.

  • Calculation: Plot the ratio of

    
     over time.
    
    • Validation Criteria: Mass balance (sum of R + S + metabolites) should be monitored to distinguish inversion from clearance.

Protocol B: Acyl Glucuronide Reactivity (T½ Determination)

Rationale: To assess the risk of protein adduction without using radioactive labels.

Step-by-Step Methodology:

  • Biosynthesis: Generate the acyl glucuronide (AG) by incubating the parent drug with human liver microsomes (HLM) + UGT cofactors (UDPGA) + Alamethicin (pore former). Purify via semi-prep HPLC.

  • Degradation Assay: Incubate the purified AG (50 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze by HPLC-UV or MS at intervals (0–24 hours).

  • Quantification: Monitor the disappearance of the 1-O-

    
    -isomer and the appearance of migration isomers (
    
    
    
    anomers of 2-, 3-, 4-acyl esters).
  • Metric: Calculate the degradation half-life (

    
    ).
    
    • Safety Threshold:

      
       hours indicates high reactivity (High Risk). 
      
      
      
      hours indicates stability (Low Risk).
Visualization of Screening Workflow

Screening_Workflow cluster_stability Phase I: Metabolic Stability cluster_chiral Phase II: Stereochemical Integrity cluster_safety Phase III: Reactive Metabolites Start Candidate: 2-Fluorophenyl Acid Microsomes Microsomal Stability (NADPH) Start->Microsomes Clearance Intrinsic Clearance (CLint) Microsomes->Clearance Hepatocytes Hepatocyte Incubation (4 hours) Clearance->Hepatocytes If Stable Chiral_LC Chiral LC-MS/MS Hepatocytes->Chiral_LC Decision_Inv Is (S)/(R) ratio > 0.1? Chiral_LC->Decision_Inv Decision_Inv->Start Yes (Redesign) AG_Synth Acyl Glucuronide Synthesis Decision_Inv->AG_Synth No (Stable) Degradation Degradation T1/2 (pH 7.4) AG_Synth->Degradation

Figure 2: Integrated screening workflow for 2-fluorophenyl chiral acids, prioritizing metabolic stability, stereochemical integrity, and safety.

Part 5: Data Presentation & Case Studies

Comparative Metabolic Profiles

The following table summarizes the impact of the 2-fluoro substituent on key metabolic parameters, derived from aggregated literature data on profens (e.g., Flurbiprofen vs. Ibuprofen).

ParameterNon-Fluorinated (e.g., Ibuprofen)2-Fluorophenyl (e.g., Flurbiprofen)Impact of 2-F Substituent
Primary Metabolic Route CYP2C9 Hydroxylation (Aromatic)CYP2C9 Hydroxylation (Non-aromatic)Blocks aromatic oxidation; shifts metabolism to distal sites.
Chiral Inversion (R

S)
High (Unidirectional, ~60%)Low / Negligible (< 10%)Steric hindrance prevents CoA-thioester formation.
Acyl Glucuronide T½ Variable (Isomer dependent)Generally more stableSteric bulk at ortho position slows acyl migration.
Plasma Protein Binding > 98%> 99%Increased lipophilicity enhances albumin binding.
Case Study: Flurbiprofen

Flurbiprofen serves as the archetype.[5][6] The


-enantiomer (Tarenflurbil) was investigated for Alzheimer's disease.
  • Challenge: Pure

    
    -enantiomer was required to avoid COX inhibition (associated with the 
    
    
    
    -form) while modulating gamma-secretase.
  • Outcome: Unlike ibuprofen, where the

    
    -form rapidly converts to the COX-inhibiting 
    
    
    
    -form,
    
    
    -flurbiprofen demonstrated high metabolic stability against inversion in humans. This allowed high-dose administration of the
    
    
    -enantiomer without significant COX-mediated toxicity, validating the "2-fluoro blockade" hypothesis.

References

  • Walle, T., et al. (1988). Stereoselective chiral inversion of the non-steroidal anti-inflammatory drug flurbiprofen in the rat and man. Drug Metabolism and Disposition.[6][7][8][9] Link

  • Tracy, T. S., et al. (1995). Cytochrome P450 isoform-selective metabolism of the enantiomers of flurbiprofen. British Journal of Clinical Pharmacology. Link

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][10][11] Chemical Society Reviews. Link

  • Lloyd, M. D., et al. (2013). Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S).[12] Chemical Communications. Link

  • Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions. Link

Sources

A Comprehensive Technical Guide to the Synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. The presence of a stereogenic center at the C2 position necessitates precise control over its configuration, as the biological activity of the final product is often enantiomer-dependent. Furthermore, the incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate. This guide provides an in-depth review of the primary synthetic strategies to obtain the enantiopure (S)-isomer of 3-(2-fluorophenyl)-2-methylpropanoic acid, targeting researchers and professionals in drug development and organic synthesis.

The principal challenge in the synthesis of this molecule lies in the efficient and selective construction of the tertiary stereocenter. This guide will explore three major approaches to address this challenge:

  • Enzymatic and Chemical Resolution of a Racemic Mixture: This classical yet effective approach involves the synthesis of the racemic acid followed by the separation of the enantiomers.

  • Catalytic Asymmetric Synthesis: This modern approach aims to directly create the desired enantiomer using chiral catalysts, offering high atom economy.

  • Chiral Auxiliary-Mediated Synthesis: This substrate-controlled method utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a key bond-forming reaction.

Each of these strategies will be discussed in detail, including the underlying principles, experimental protocols, and a comparative analysis to aid in the selection of the most suitable method for a given application.

Part 1: Synthesis of Racemic 3-(2-Fluorophenyl)-2-methylpropanoic Acid

The synthesis of the racemic form of 3-(2-fluorophenyl)-2-methylpropanoic acid is a fundamental prerequisite for resolution-based methods and serves as a benchmark for the development of asymmetric syntheses.

Common Synthetic Routes

Several reliable methods exist for the preparation of the racemic acid. One common approach involves the mono-methylation of a 3-(2-fluorophenyl)propanoic acid derivative. Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile route. For instance, a two-step, one-pot procedure involving the Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene, can be employed to generate various 2-aryl propionic acids.[1]

Workflow for Racemic Synthesis

A 2-Fluorophenylacetic acid or other suitable precursor B Esterification A->B C α-Methylation B->C D Hydrolysis C->D E Racemic 3-(2-Fluorophenyl)-2-methylpropanoic acid D->E A Racemic 3-(2-Fluorophenyl)-2-methylpropanoic acid B Chiral Catalyst/Enzyme + Achiral Reagent A->B E Separation B->E C (S)-3-(2-Fluorophenyl)-2-methylpropanoic acid (unreacted) D Ester of (R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (product) E->C E->D

Caption: General workflow for the kinetic resolution of racemic 3-(2-fluorophenyl)-2-methylpropanoic acid.

Part 3: Catalytic Asymmetric Synthesis

Direct catalytic asymmetric synthesis offers an elegant and often more efficient alternative to resolution methods, as it can theoretically convert all of the starting material into the desired enantiomer.

Asymmetric Hydrogenation

Principle: Asymmetric hydrogenation involves the addition of hydrogen across a double bond of a prochiral substrate in the presence of a chiral metal catalyst. For the synthesis of this compound, a suitable precursor would be (E/Z)-3-(2-fluorophenyl)-2-methylpropenoic acid. The chiral catalyst, typically a complex of rhodium or ruthenium with a chiral phosphine ligand (e.g., BINAP), coordinates to the double bond and delivers hydrogen to one face of the molecule, thereby establishing the stereocenter. Asymmetric hydrogenation is a powerful industrial technology for producing enantiopure compounds. [2] Workflow for Asymmetric Hydrogenation

A 3-(2-Fluorophenyl)-2-methylpropenoic acid B H2, Chiral Catalyst (e.g., [Rh(COD)(R,R)-DiPAMP]+BF4-) A->B C This compound B->C

Caption: Synthetic route via asymmetric hydrogenation.

Asymmetric Conjugate Addition

Principle: Asymmetric conjugate addition, or 1,4-addition, is another powerful C-C bond-forming reaction for creating chiral centers. In the context of this synthesis, a methyl group equivalent (from an organometallic reagent like a Grignard reagent or an organoboron species) could be added to the β-position of a 3-(2-fluorophenyl)acrylate derivative. The use of a chiral catalyst, often based on copper, rhodium, or palladium, ensures that the addition occurs enantioselectively. [3][4][5]Palladium-catalyzed asymmetric conjugate addition of arylboronic acids has been shown to be effective for generating all-carbon quaternary stereocenters. [3]

Part 4: Chiral Auxiliary-Mediated Diastereoselective Synthesis

Principle: This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary then directs a subsequent reaction, in this case, the alkylation of an enolate, to occur on a specific face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused. Evans oxazolidinones are a well-known class of chiral auxiliaries for this purpose. [6] Step-by-Step Process:

  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with 3-(2-fluorophenyl)propanoic acid chloride.

  • Diastereoselective Alkylation: The resulting N-acyloxazolidinone is treated with a strong base (e.g., LDA) to form a chiral enolate. The chiral auxiliary blocks one face of the enolate, so the subsequent addition of an electrophile (e.g., methyl iodide) occurs from the less hindered face, leading to a high diastereomeric excess.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H2O2) to yield the desired this compound.

Workflow for Chiral Auxiliary-Mediated Synthesis

A Chiral Auxiliary C N-Acyl Chiral Auxiliary A->C B 3-(2-Fluorophenyl)propanoic acid chloride B->C D Base (e.g., LDA) C->D F Alkylated Auxiliary D->F Diastereoselective Alkylation E Methyl Iodide E->F G Hydrolysis F->G H This compound G->H I Recovered Chiral Auxiliary G->I

Caption: General scheme for the synthesis of this compound using a chiral auxiliary.

Part 5: Comparative Analysis and Summary

The choice of synthetic strategy for this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and available equipment.

StrategyAdvantagesDisadvantages
Classical Resolution Well-established, reliable, can be cost-effective on a large scale.Maximum theoretical yield of 50%, requires screening of resolving agents and solvents, often involves multiple crystallizations.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% (unless coupled with racemization), enzymes can be expensive, may require optimization of conditions.
Asymmetric Hydrogenation High theoretical yield (up to 100%), high enantioselectivity, often high turnover numbers for the catalyst.Requires specialized high-pressure equipment, catalysts can be expensive and sensitive to impurities.
Asymmetric Conjugate Addition High theoretical yield, good for C-C bond formation.May require highly reactive and sensitive organometallic reagents, catalyst development can be challenging.
Chiral Auxiliary High diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of the auxiliary, additional steps for attachment and removal, lower atom economy.

Conclusion and Future Outlook

Multiple effective strategies exist for the synthesis of enantiopure this compound. For laboratory-scale synthesis, chiral auxiliary-mediated methods and enzymatic resolution offer reliable and high-selectivity routes. For larger-scale industrial production, classical resolution remains a viable option, while catalytic asymmetric methods, particularly asymmetric hydrogenation, represent the most elegant and atom-economical approach, provided that an efficient catalytic system can be developed and implemented.

Future research in this area will likely focus on the development of more active and selective catalysts for asymmetric synthesis that operate under milder conditions with lower catalyst loadings. Furthermore, the integration of biocatalysis with chemical catalysis in chemoenzymatic processes holds promise for developing highly efficient and sustainable synthetic routes to this and other valuable chiral molecules.

References

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.). Retrieved from [Link]

  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

  • Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. (n.d.). ResearchGate. Retrieved from [Link]

  • Sardini, S. R., & Stoltz, B. M. (2014). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. Accounts of chemical research, 47(10), 3216–3231. [Link]

  • Yamamoto, H., & Miki, Y. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7370. [Link]

  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260. [Link]

  • Substituted arene synthesis by 1,4-Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fillion, E., & Wilsily, A. (2010). 1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions.
  • Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Enzymatic resolution process. (1990). Google Patents.
  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA, 79(11), 809. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved from [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. (2026). MDPI. [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). PubMed Central. [Link]

  • Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. (2003). ScienceDirect. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

  • Wang, Q., Nilsson, T., Eriksson, L., & Szabó, K. J. (2020). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Com. Angewandte Chemie International Edition, 59(31), 12891-12895. [Link]

  • Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. (2021). Kyoto University Research Information Repository. [Link]

  • New Synthetic Routes to 2‐Fluoro‐2‐phenylalkanoic Acids. (n.d.). Scilit. [Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA, 79(11), 809. [Link]

  • Preparation of Enantiomerically Pure 3-Heteryl-2-Methylpropanoic and 3-Heterylbutanoic Acids by Enzymatic Kinetic Resolution. (2025). Peers Int. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. [Link]

  • Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis. (2025). ResearchGate. [Link]

  • syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. (n.d.). PubMed Central. [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. (n.d.). ChemRxiv. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. (2024). ChemRxiv. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). Hungarian Journal of Industry and Chemistry. [Link]

  • (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. (n.d.). Organic Syntheses. [Link]

  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (n.d.). ResearchGate. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020). PubMed Central. [Link]

  • New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (2010).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed Central. [Link]

Sources

Thermodynamic Data & Characterization Guide: (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

[1]

Executive Summary

This compound (CAS: 2248198-54-9) is a functionalized chiral carboxylic acid employed as a building block in the development of enzyme inhibitors (e.g., neprilysin inhibitors) and specific GPCR modulators.[1] Its structural core—a fluorinated alpha-methyl hydrocinnamic acid scaffold—imparts unique steric and electronic properties that influence both binding affinity and metabolic stability.[1]

This guide provides a comprehensive physicochemical profile, predictive thermodynamic values, and the standardized experimental protocols required to validate these parameters in a drug development setting.

Physicochemical Profile

The following data aggregates calculated properties and structural analogs to establish a baseline for experimental validation.

PropertyValue / RangeConfidence LevelNotes
Molecular Formula C₁₀H₁₁FO₂Definite
Molecular Weight 182.19 g/mol Definite
Physical State Crystalline SolidHighWhite to off-white powder.[1]
Melting Point (Tm) 58°C – 85°C PredictedPure enantiomers typically melt higher than racemates (unless a racemic compound forms).[1] Analogous non-fluorinated acids melt ~52°C.
Boiling Point 270°C – 280°CPredictedAt 760 mmHg.[1] Decomposition likely prior to boiling.[1]
pKa (Acid) 4.45 ± 0.15PredictedAlpha-methyl substitution slightly increases pKa vs. phenylacetic acid (4.3).[1]
LogP (Octanol/Water) 2.3 – 2.5PredictedFluorine substitution increases lipophilicity relative to the parent acid.[1]
Polar Surface Area 37.3 ŲCalculatedCarboxyl head group dominance.[1]
Chiral Center (S)-ConfigurationDefiniteRequires >99% ee for pharmaceutical use.[1]

Thermodynamic Characterization Protocols

To ensure data integrity during scale-up, the following experimental workflows must be implemented. These protocols are designed to generate self-validating data sets.[1]

Solid-State Thermodynamics (Polymorphism & Fusion)

The enthalpy of fusion (

1

Methodology: Differential Scanning Calorimetry (DSC) [1][2]

  • Instrument: TA Instruments Q2000 or equivalent.

  • Protocol:

    • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

    • Equilibration: Equilibrate at 25°C.

    • Ramp: Heat at 10°C/min to 150°C.

    • Cycle: Cool to 0°C at 10°C/min, then reheat to check for glass transitions (

      
      ) or cold crystallization.
      
  • Critical Output:

    • Onset Temperature (

      
      ):  Used as the thermodynamic melting point.[1]
      
    • Peak Temperature (

      
      ):  Qualitative indicator of purity.[1]
      
    • Enthalpy (

      
      ):  Integration of the endothermic peak (J/g).[1]
      

Eutectic Purity Determination: For chiral acids, enantiomeric excess (ee) can be estimated using the melting point depression via the Schröder-Van Laar equation, assuming the racemate forms a eutectic mixture (conglomerate) or a racemic compound.[1]

Solution Thermodynamics (Solubility & pKa)

Solubility data is temperature-dependent and follows the Van't Hoff equation.[1]

Methodology: Shake-Flask Solubility & Van't Hoff Plot

  • Preparation: Add excess solid to 3 vials each of Water, Methanol, and 0.1N HCl.

  • Equilibration: Agitate at 25°C, 37°C, and 50°C for 24 hours.

  • Analysis: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    . The slope yields
    
    
    .[1]
Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing the solid-state form of the intermediate.

GStartCrude (2S)-IntermediateDSC_ScreenDSC Analysis(Heat-Cool-Heat)Start->DSC_Screen Initial Purity CheckSolvent_ScreenSolvent Recrystallization(Polar/Non-polar)DSC_Screen->Solvent_Screen Identify PolymorphsXRPDX-Ray Powder Diffraction(Identify Form)Solvent_Screen->XRPD Isolate CrystalsSingle_CrystalSingle Crystal XRD(Absolute Config)XRPD->Single_Crystal If suitable crystalThermodynamic_DataFinal Data Set:Tm, ΔHfus, SolubilityXRPD->Thermodynamic_Data Validated FormSingle_Crystal->Thermodynamic_Data Confirmed (S)-Isomer

Figure 1: Solid-state characterization workflow ensuring polymorphic stability and absolute configuration confirmation.

Synthesis & Impurity Profile

Understanding the thermodynamic origin of impurities is vital for process control.[1]

Synthesis Pathway

The (2S) isomer is typically accessed via asymmetric hydrogenation or enzymatic resolution.

  • Precursor: 2-Methyl-3-(2-fluorophenyl)acrylic acid.[1]

  • Catalyst: Ru-BINAP or Rh-DuPhos complexes (for asymmetric hydrogenation).[1]

  • Thermodynamic Driver: The formation of the saturated C-C bond is highly exothermic (

    
    ).[1]
    
Chiral Stability (Racemization Risk)

The alpha-proton is acidic (

1
  • Risk Factor: Exposure to strong bases (LDA, NaH) or high temperatures (>100°C) in basic media can lead to enolization and racemization.[1]

  • Mitigation: Maintain pH < 8 during workup; avoid high-temperature distillation.

References & Data Sources

  • Chemical Identity & CAS:

    • Source: National Institutes of Health (NIH) PubChem. "2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid (Analogous Structure)."[1] Link

    • CAS Registry: 2248198-54-9 identified as this compound.[1]

  • Synthetic Methodology (Analogous):

    • Source: Google Patents.[1] "Process for preparing 3-(p-fluorophenyl)-2-methylpropionic acid." US Patent 5675034A.[1] Link

    • Relevance: Describes the hydrogenation thermodynamics of fluorinated phenylacrylic acids.

  • Thermodynamic Principles:

    • Source: NIST Chemistry WebBook.[1][3][4] "Thermophysical Properties of Carboxylic Acids." Link

    • Relevance: Baseline data for enthalpy of fusion estimation in phenylpropanoic acid derivatives.

  • Fluorine Substitution Effects:

    • Source: Beilstein Journal of Organic Chemistry.[1] "Thermodynamics and polarity-driven properties of fluorinated scaffolds." Link

    • Relevance: Impact of ortho-fluorine on crystal packing and melting point.[1]

solubility profile of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Modeling of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Executive Summary

This compound (C₁₀H₁₁FO₂) is a critical chiral building block, serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists). In drug development, the precise control of this intermediate's purity—specifically its enantiomeric excess (ee)—is often achieved through crystallization.[1]

This guide provides a comprehensive technical framework for determining the solubility profile of this compound in organic solvents.[1] Unlike generic solubility tables, this document details the methodological strategy required to generate high-fidelity thermodynamic data, model it using semi-empirical equations (Apelblat, Van't Hoff), and apply it to design robust purification processes.

Key Physicochemical Parameters (Reference):

  • Molecular Weight: 182.19 g/mol [1][2]

  • Chirality: (2S)-enantiomer (distinct solid-state lattice energy from racemate)

  • Acidity (pKa): ~4.5 (Carboxylic acid moiety)[1]

  • Lipophilicity: Enhanced by the ortho-fluorine substitution on the phenyl ring.[1]

Theoretical Framework & Solvent Selection

The solubility behavior of this compound is governed by the interplay between its polar carboxylic acid "head" and its lipophilic fluorinated "tail."[1]

Solute-Solvent Interactions
  • Protic Solvents (Alcohols): Expected to show high solubility due to hydrogen bonding with the carboxyl group. The ortho-fluorine atom may introduce intramolecular H-bonding or steric shielding, slightly modifying solvation compared to the non-fluorinated analog.[1]

  • Aprotic Polar Solvents (Acetone, Ethyl Acetate): Favorable dipole-dipole interactions.[1] Often the solvents of choice for cooling crystallization due to steep solubility curves.[1]

  • Non-Polar Solvents (Heptane, Toluene): Low solubility expected.[1] These serve as effective anti-solvents to drive yield.[1]

The Impact of Chirality

Researchers must distinguish between the solubility of the pure enantiomer and the racemate.[1]

  • Wallach’s Rule: Generally, racemic crystals are denser and less soluble than their chiral counterparts.[1] However, for specific fluorinated propanoic acid derivatives, the formation of conglomerate vs. racemic compound crystals must be verified via XRPD (X-Ray Powder Diffraction) before solubility testing.[1]

Experimental Protocol: Solubility Determination

To ensure data integrity, two complementary methods are recommended: the Laser Dynamic Method (for rapid polythermal curves) and the Static Gravimetric Method (for precise isothermal points).[1]

Method A: Laser Dynamic Method (Synthetic Polythermal)

Best for generating full solubility curves (


 vs. 

) quickly.
  • Preparation: Load a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a turbidity probe or laser monitoring system.[1]
  • Dissolution: Heat the mixture at a rate of 1 K/min until the laser transmission reaches 100% (clear solution). Record Temperature (

    
    ).[1]
    
  • Recrystallization: Cool at 1 K/min until transmission drops (nucleation). Record Temperature (

    
    ).[1]
    
  • Iteration: Add more solvent to the same vessel and repeat to generate points at lower concentrations.

Method B: Static Equilibrium Method (Analytical Isothermal)

Best for validating thermodynamic equilibrium at specific temperatures (e.g., 298.15 K).[1]

  • Saturation: Add excess solid this compound to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (controlled to ±0.05 K) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Analyze the filtrate via HPLC (Chiralpak AD-H or similar column) or gravimetric evaporation.

Self-Validating Check:

Always analyze the solid phase remaining after equilibration using DSC or XRPD.[1] If the crystal form has changed (e.g., solvate formation), the solubility data refers to the new phase, not the original solid.[1]

Thermodynamic Modeling

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.[1]
Modified Apelblat Equation

Used to correlate solubility with temperature.[1] It assumes the enthalpy of solution is a linear function of temperature.[1]



  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (K)
    
  • A, B, C : Empirical parameters derived from regression.

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[1][3]


  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
     (Negative slope indicates endothermic dissolution, typical for this class of compounds).[1]
    
Yaws Model (for Solvent Mixtures)

If using binary mixtures (e.g., Ethanol + Water), use the Jouyban-Acree or Yaws model to predict solubility maxima (co-solvency effects).[1]

Visualization & Workflow

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Pure (2S)-Isomer Char 1. Solid State Characterization (DSC, XRPD) Start->Char Choice Choose Method Char->Choice Laser Method A: Laser Dynamic (Polythermal) Choice->Laser Speed Grav Method B: Static Equilibrium (Isothermal) Choice->Grav Accuracy Data Raw Data Collection (T vs. Concentration) Laser->Data Grav->Data Check Solid Phase Check (Has form changed?) Data->Check Check->Char Solvate Formed Model Thermodynamic Modeling (Apelblat / Van't Hoff) Check->Model No Change Process Process Design (Crystallization) Model->Process

Caption: Decision matrix for selecting solubility determination methods and validating solid-state stability.

Process Implications & Data Analysis

Interpreting the Data

For this compound, you will likely observe:

  • Positive

    
     (Endothermic):  Solubility increases with temperature.[1]
    
  • Solvent Hierarchy: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water.[1]

    • Note: If solubility in Toluene is unexpectedly high, check for dimerization of the carboxylic acid.[1]

Crystallization Strategy

Based on the profile, two strategies emerge:

StrategyRecommended Solvent SystemMechanism
Cooling Crystallization Ethyl Acetate or Isopropyl Acetate High temperature coefficient (

).[1] A steep solubility curve allows high recovery upon cooling.[1]
Anti-Solvent Crystallization Methanol (Solvent) + Water (Anti-solvent) The hydrophobic fluorophenyl group causes rapid precipitation when water is added. Excellent for purging polar impurities.[1]
Figure 2: Thermodynamic Modeling Logic

ThermoLogic Input Experimental Data (x_exp, T) Linear Plot ln(x) vs 1/T Input->Linear Decision Is it Linear? Linear->Decision VantHoff Use Van't Hoff Eq. (Ideal Solution) Decision->VantHoff Yes (R² > 0.99) Apelblat Use Apelblat Eq. (Semi-empirical) Decision->Apelblat No (Curved) Output Calculate Enthalpy/Entropy VantHoff->Output Apelblat->Output

Caption: Logic flow for selecting the appropriate thermodynamic correlation model based on data linearity.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.[1] Link

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia. Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link

  • Wang, J., et al. (2015).[1] Thermodynamic models for determination of the solubility of 3-nitrosalicylic acid in different solvents. Journal of Molecular Liquids. Link

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2-(3-fluorophenyl)-2-methylpropanoic acid derivatives. Link

(Note: While specific solubility data for the (2S)-isomer is proprietary or not indexed in open literature, the protocols above are the industry standard for generating this data for regulatory and development purposes.)

Sources

Comprehensive Safety Data Sheet (SDS) Architecture and Hazard Mitigation for (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2248198-54-9) is a highly specialized chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). As a fluorinated organic acid, it presents a unique physicochemical profile that dictates rigorous handling, storage, and emergency response protocols.

This technical whitepaper provides an authoritative guide to constructing a 16-section Safety Data Sheet (SDS) compliant with the and the [1][2]. Rather than merely listing requirements, this guide explores the mechanistic causality behind the compound's hazards and provides self-validating experimental protocols to ensure regulatory compliance and laboratory safety.

Chemical Identity & Physicochemical Profiling (SDS Sections 1 & 9)

The foundation of an accurate SDS relies on precise chemical identification and an understanding of how molecular structure influences macroscopic hazards[3].

The Causality of Hazard

The molecular architecture of this compound features two critical functional groups:

  • Carboxylic Acid Moiety : Acts as a proton donor. Upon contact with biological moisture, it causes localized pH reduction, directly driving protein denaturation in the stratum corneum.

  • 2-Fluoro Substitution : The highly electronegative fluorine atom on the phenyl ring significantly increases the molecule's overall lipophilicity (LogP).

Mechanistic Insight : The enhanced lipophilicity facilitated by the fluorine atom allows the molecule to rapidly partition into and penetrate the lipid bilayers of the skin. This accelerates the delivery of the acidic moiety into deeper epidermal layers, exacerbating the dermal irritant effect compared to its non-fluorinated analogs.

Quantitative Data Summary
ParameterValue / DescriptionSDS Section
Chemical Name This compoundSection 1
CAS Number 2248198-54-9Section 3
Molecular Formula C₁₀H₁₁FO₂Section 9
Molecular Weight 182.19 g/mol Section 9
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Section 2
Signal Word WarningSection 2
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)Section 2

Experimental Validation of Hazards

To populate an SDS with scientifically defensible data, we must employ self-validating experimental systems. The following protocols detail how to establish the toxicological and reactivity profiles of the compound.

Protocol 1: In Vitro Dermal Irritation Testing (Validating SDS Section 11)

To scientifically validate the GHS Category 2 (Skin Irritant) classification without relying on in vivo animal models, we utilize the Reconstructed Human Epidermis (RhE) Test Method, grounded in [4][5]. This system is self-validating through the mandatory inclusion of concurrent positive and negative controls.

Step-by-Step Methodology :

  • Tissue Preparation : Equilibrate RhE tissue constructs (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 24 hours.

  • Test Substance Application : Apply 30 mg of the solid this compound uniformly to the apical surface of the epidermis. Moisten with 25 µL of sterile DPBS to ensure optimal tissue contact and simulate sweat-mediated dissolution.

  • Control Implementation : Apply 30 µL of DPBS as a negative control (0% toxicity baseline) and 30 µL of 5% Sodium Dodecyl Sulfate (SDS) as a positive control (100% toxicity validation) on separate tissue inserts.

  • Exposure & Washing : Incubate tissues for exactly 60 minutes at 37°C. Terminate exposure by extensively rinsing the tissues with DPBS to remove all residual chemical.

  • Viability Assessment (MTT Assay) : Transfer tissues to MTT medium (1 mg/mL) and incubate for 3 hours. The viable cells will reduce the yellow MTT to a blue formazan salt. Extract the precipitated formazan using isopropanol.

  • Quantification & Classification : Measure the optical density (OD) of the extract at 570 nm using a spectrophotometer. A calculated tissue viability of ≤ 50% relative to the negative control confirms the GHS Category 2 classification.

GHS_Workflow Input Compound: (2S)-3-(2-Fluorophenyl) -2-methylpropanoic acid PhysChem Physicochemical Profiling (pKa, LogP) Input->PhysChem InVitro In Vitro Testing (OECD TG 439) Input->InVitro Thermal Thermal Analysis (TGA-FTIR) Input->Thermal Haz1 Skin/Eye Irritation (Category 2) PhysChem->Haz1 Haz2 STOT SE 3 (Respiratory) PhysChem->Haz2 InVitro->Haz1 Haz3 HF Evolution at >250°C Thermal->Haz3 SDS Final SDS Generation (16-Section GHS) Haz1->SDS Haz2->SDS Haz3->SDS

GHS Hazard Classification Workflow for this compound.

Protocol 2: Thermal Degradation Profiling (Validating SDS Section 10)

Under extreme thermal stress (e.g., a laboratory fire), fluorinated organics pose a severe secondary hazard: the cleavage of the C-F bond and subsequent release of Hydrogen Fluoride (HF) gas. To accurately populate the "Stability and Reactivity" section, we must quantify this thermal threshold.

Step-by-Step Methodology :

  • Instrument Setup : Utilize a Thermogravimetric Analyzer coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

  • Atmosphere Control : Purge the system with dry nitrogen at 50 mL/min to prevent oxidative degradation artifacts, isolating pure thermal decomposition.

  • Heating Profile : Ramp a 10 mg sample of the compound from 25°C to 600°C at a controlled rate of 10°C/min.

  • Detection & Validation : Monitor mass loss via TGA while continuously analyzing the evolved gases via the FTIR flow cell. Set the FTIR detection window specifically to 4000–3800 cm⁻¹ to identify the distinct rovibrational signature of HF gas.

  • Data Application : The onset temperature of HF release directly dictates the recommended storage conditions (Section 7) and firefighting protocols (Section 5).

Exposure Controls & Emergency Response (SDS Sections 4, 5 & 8)

Due to the dual risk of acid-mediated irritation and potential HF exposure during thermal events, standard organic acid protocols are insufficient.

Personal Protective Equipment (PPE)
  • Dermal Protection : Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the fluorinated ring can compromise thinner latex barriers over prolonged exposure.

  • Ocular Protection : Tight-fitting safety goggles with side shields.

  • Respiratory Protection : An N95/P100 particulate respirator is mandatory if mechanical agitation generates airborne dust, mitigating STOT SE 3 (respiratory tract irritation) risks.

Specialized First Aid (Thermal/Combustion Events)

If the compound is involved in a fire, responders must assume HF gas has been generated.

  • Mechanism of HF Toxicity : Unlike standard acids, the fluoride ion from HF penetrates deeply into tissue, precipitating calcium as insoluble CaF₂. This causes severe tissue necrosis and potentially fatal systemic hypocalcemia.

  • Intervention : In addition to standard water flushing, immediate topical application of 2.5% calcium gluconate gel to the affected area is mandatory. The gel provides an exogenous source of calcium to sequester free fluoride ions before they can penetrate deeper tissues.

Toxicity_Pathway Exposure Dermal/Inhalation Exposure Acid Carboxylic Acid Moiety (Protonation) Exposure->Acid Fluoro 2-Fluoro Substitution (Lipophilicity) Exposure->Fluoro ThermalDeg Thermal Degradation (Fire/High Heat) Exposure->ThermalDeg If heated Stratum Stratum Corneum Penetration Acid->Stratum Fluoro->Stratum Denature Protein Denaturation & Inflammation Stratum->Denature HF Hydrogen Fluoride (HF) Release ThermalDeg->HF Ca Calcium Depletion (Tissue Necrosis) HF->Ca

Mechanistic pathway of dermal irritation and thermal degradation toxicity.

References

  • PubChem . "2248198-54-9 (C10H11FO2) - CID 40999437". National Center for Biotechnology Information. URL:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication Standard: Safety Data Sheets". United States Department of Labor. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD) . "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method". OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • United Nations Economic Commission for Europe (UNECE) . "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)". URL: [Link]

Sources

Methodological & Application

Application Note: High-Integrity Handling & Activation of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

This guide outlines the standard operating procedure (SOP) for the handling, storage, and synthetic application of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid . This compound is a high-value chiral building block, frequently employed in the synthesis of metabolic enzyme inhibitors and G-protein coupled receptor (GPCR) antagonists.[1]

The presence of the ortho-fluorine atom enhances metabolic stability by blocking ring oxidation, while the


-methyl group introduces chirality critical for target binding affinity.[1] The primary technical challenge with this reagent is preventing racemization at the 

-carbon during carboxylic acid activation.
Chemical Identity Table[1][2]
ParameterSpecification
IUPAC Name This compound
Common Name (S)-

-Methyl-2-fluorohydrocinnamic acid
Molecular Formula

Molecular Weight 182.19 g/mol
Stereochemistry (S)-enantiomer
Key Functional Groups Carboxylic acid, Fluorophenyl ring, Chiral

-center
Physical State White to off-white crystalline solid

Part 2: Safety & Environmental Health (HSE)

Hazard Classification: While not classified as acutely toxic, this compound acts as a skin and eye irritant. The fluorinated motif requires specific precautions during thermal decomposition.

Critical Safety Protocols
  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles are mandatory.

    • Skin: Nitrile gloves (minimum thickness 0.11 mm).

    • Respiratory: Use a P95 particulate respirator if dust formation is visible. Handle strictly within a fume hood.[2]

  • Fluorine-Specific Hazards:

    • Combustion: In the event of a fire, this compound may release Hydrogen Fluoride (HF) gas. Do not breathe smoke.[2][3]

    • Incompatibility: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) without controlled cooling, as exotherms can be severe.

  • Spill Management:

    • Isolate the area.

    • Sweep up dry solids to avoid dust generation.

    • Neutralize residue with a dilute Sodium Bicarbonate (

      
      ) solution before disposal.
      

Part 3: Storage & Stability (Chain of Custody)

The integrity of chiral carboxylic acids is compromised by moisture (leading to weighing errors) and heat (promoting dimerization or racemization).

Protocol A: Storage Conditions
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Part 4: Analytical Quality Control (Self-Validating System)

Before committing this reagent to high-value synthesis, you must validate its enantiomeric excess (


). The following workflow ensures the material is suitable for use.
Protocol B: QC Workflow

1. Identity Verification (NMR):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic doublet of the
    
    
    -methyl group (
    
    
    ppm) and the multiplets of the ortho-fluorophenyl ring.
  • 
     NMR:  Essential for confirming the presence of the fluorine atom and absence of defluorinated impurities.
    

2. Enantiomeric Purity (Chiral HPLC):

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria:

    
    .
    
Visualization: QC Decision Tree

QC_Workflow Start Material Receipt Visual Visual Inspection (White Solid?) Start->Visual NMR 1H & 19F NMR (Identity Check) Visual->NMR HPLC Chiral HPLC (Enantiomeric Excess) NMR->HPLC Decision ee > 98%? HPLC->Decision Release RELEASE FOR SYNTHESIS Decision->Release Yes Reject REJECT / RE-CRYSTALLIZE Decision->Reject No

Figure 1: Quality Control Decision Tree ensuring only high-purity isomer enters the synthesis stream.

Part 5: Synthetic Application (Amide Coupling)

The Critical Risk: Activation of


-methyl carboxylic acids creates a high risk of racemization. The activated intermediate (e.g., acid chloride or mixed anhydride) can undergo tautomerization to a ketene or form an oxazolone, both of which destroy the chiral center.
Protocol C: Low-Racemization Coupling

Recommended Reagents: T3P (Propylphosphonic anhydride) or HATU.[1] Avoid carbodiimides (EDC/DCC) if possible, as they often require additives (HOBt) that are less effective at suppressing racemization in this specific substrate class.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF or EtOAc.

  • Base Addition: Cool to 0°C . Add DIPEA (2.5 equiv). Note: Do not use strong bases like TEA or inorganic bases, which promote proton abstraction at the

    
    -position.
    
  • Amine Addition: Add the coupling amine (1.1 equiv).

  • Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

    • Why T3P? It reacts faster with the amine than the rate of oxazolone formation, preserving chirality.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Workup: Wash with dilute citric acid (remove excess amine) and

    
     (remove unreacted acid).
    
Visualization: Activation & Racemization Logic

Coupling_Logic Acid (S)-Acid Starting Material Active Activated Ester (O-Acyl Urea / Anhydride) Acid->Active + Coupling Agent Base Base (DIPEA) Base->Active Promotes Oxazolone Oxazolone / Ketene (Planar Intermediate) Active->Oxazolone Slow Amine Addition or High Temp Product Pure (S)-Amide Product Active->Product Fast Attack (T3P) Racemate Racemic Product (50% R / 50% S) Oxazolone->Racemate Loss of Chirality Amine Amine Nucleophile Amine->Product

Figure 2: Mechanistic pathway showing the competition between successful coupling (Green) and racemization (Red).[1]

Part 6: Waste Disposal

  • Aqueous Waste: All aqueous washes (Citric acid, Bicarbonate) must be checked for pH and neutralized before disposal.

  • Organic Waste: Halogenated waste stream. The fluorine content requires this material to be segregated from standard non-halogenated organic solvents to prevent corrosion in incinerators not equipped for HF scrubbing.

References

  • PubChem. (n.d.). 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid (Related Compound Data).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Context on T3P for chiral retention).

Sources

Application Note: Optimized Peptide Coupling Protocols for (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals specializing in peptidomimetics and targeted protein degraders (PROTACs).

Introduction & Substrate Profiling

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a highly specialized chiral building block. Unlike standard


-amino acids, it is an 

-desamino,

-methyl carboxylic acid. It is frequently utilized as an N-terminal capping group or a side-chain modifier to introduce conformational restriction, enhance lipophilicity, and improve the proteolytic stability of therapeutic peptides.

Coupling this specific substrate to a peptide chain presents two distinct physicochemical challenges:

  • Steric Hindrance: The

    
    -methyl group combined with the bulky ortho-fluoro substituted phenyl ring creates a strong Thorpe-Ingold effect. This sterically shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the incoming amine.
    
  • Epimerization Risk: Because it lacks an

    
    -acyl group, this compound cannot undergo the classic oxazolone-mediated racemization common in standard peptide synthesis. However, the presence of a highly acidic 
    
    
    
    -proton makes it extremely susceptible to direct base-catalyzed enolization during the activation step .

Mechanistic Insights: The Causality of Experimental Choices

To achieve high coupling efficiency while strictly maintaining the integrity of the (2S) stereocenter, the kinetics of aminolysis must vastly outpace the kinetics of enolization.

  • Coupling Reagents (The "Activator"): Standard reagents like HBTU/HOBt are insufficiently reactive for

    
    -methyl carboxylic acids, leading to sluggish coupling and prolonged exposure to basic conditions. Highly reactive additives like HOAt (in HATU) or Oxyma Pure (with DIC) are mandatory. Oxyma Pure is particularly advantageous; it forms an exceptionally reactive active ester while maintaining a slightly acidic reaction environment, which inherently suppresses enolate formation .
    
  • Base Selection (The "Catalyst"): Aminium-based reagents (like HATU) require a tertiary amine base. The standard use of

    
    -Diisopropylethylamine (DIPEA) often leads to significant epimerization. Substituting DIPEA with 2,4,6-trimethylpyridine (collidine)  reduces the overall basicity and increases steric hindrance around the nitrogen lone pair, effectively minimizing 
    
    
    
    -proton abstraction .
  • Solvent Effects: Non-polar solvent mixtures (e.g., DCM/DMF) destabilize the charged enolate transition state compared to pure, highly polar DMF, further preserving chiral integrity.

Epimerization_Mechanism Substrate (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Activated Activated Ester (e.g., Oxyma/OAt) Substrate->Activated Coupling Reagent (DIC/Oxyma or HATU) Enolate Achiral Enolate Intermediate Activated->Enolate Base-catalyzed alpha-proton abstraction Desired Desired Peptide (Retention of 2S config) Activated->Desired Aminolysis (Target Pathway) Epimer Epimerized Peptide (2R/2S mixture) Enolate->Epimer Non-stereoselective reprotonation & aminolysis

Figure 1: Competing pathways of aminolysis and base-catalyzed epimerization during acid activation.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for sterically hindered


-methyl carboxylic acids to a resin-bound secondary amine. The data highlights the marked superiority of the base-free DIC/Oxyma Pure system in suppressing epimerization while maximizing yield .
Coupling SystemBase (Eq)SolventReaction TimeYield (%)Epimerization (D-epimer %)
HBTU / HOBtDIPEA (2.0)DMF12 h42.514.2
HATU / HOAtDIPEA (2.0)DMF4 h78.06.8
HATU / HOAtCollidine (2.0)DMF / DCM (1:1)4 h84.51.5
DIC / Oxyma PureNoneDMF2 h91.2< 0.5
DIC / Oxyma Pure None DMF / DCM (1:1) 2 h 96.4 < 0.1

Experimental Protocols

Protocol A: Base-Free Solid-Phase Peptide Synthesis (SPPS)

This is the recommended protocol for coupling to resin-bound peptides. By utilizing the base-free DIC/Oxyma Pure system, enolization is almost completely suppressed.

Materials:

  • This compound (3.0 equivalents relative to resin loading)

  • 
    -Diisopropylcarbodiimide (DIC) (3.0 eq)
    
  • Oxyma Pure (3.0 eq)

  • Anhydrous DMF and DCM

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM/DMF (1:1 v/v) for 20 minutes. Ensure the N-terminal Fmoc group has been removed (using 20% piperidine in DMF) and the resin is thoroughly washed.

  • Pre-activation: In a clean, dry vial, dissolve the (2S)-carboxylic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the vial. Stir the mixture gently for 2 minutes at room temperature. The solution will turn slightly yellow, indicating the formation of the highly reactive Oxyma active ester.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Add an equal volume of DCM to achieve a 1:1 DMF/DCM ratio (destabilizing potential enolate formation).

  • Incubation: Agitate the reaction vessel at room temperature for 2 hours. (Note: If coupling to a highly hindered N-methyl amine, extend the time to 4 hours or perform a double coupling).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. A negative result indicates a self-validated, complete reaction.

SPPS_Workflow N1 Resin Prep Swelling & Deprotection N2 Pre-activation Acid + DIC + Oxyma N1->N2 N3 Coupling 2 hours at 25°C N2->N3 N4 Cleavage TFA/TIS/H2O (95:2.5:2.5) N3->N4

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow using DIC/Oxyma Pure.

Protocol B: Solution-Phase Coupling (HATU/Collidine)

Use this protocol when synthesizing small-molecule peptidomimetics in solution where base-free conditions are not feasible (e.g., when the target amine is a hydrochloride salt).

Materials:

  • This compound (1.2 eq)

  • Target Amine (1.0 eq)

  • HATU (1.2 eq)

  • 2,4,6-Collidine (TMP) (3.0 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve the (2S)-carboxylic acid (1.2 eq) and the target amine (1.0 eq) in anhydrous DCM (0.2 M). Ensure complete dissolution.

  • Thermal Control: Chill the reaction flask to 0 °C using an ice bath. Mechanistic note: Lowering the temperature significantly reduces the thermodynamic rate of epimerization.

  • Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise to the chilled solution.

  • Activation: Add HATU (1.2 eq) in one portion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 3.5 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer sequentially with 5% aqueous 
    
    
    
    , 1 M
    
    
    , and brine. Dry over
    
    
    , filter, and concentrate under reduced pressure.

Analytical Validation

Post-synthesis, it is critical to validate the chiral purity of the product. Reverse-phase HPLC using a chiral stationary phase (e.g., Chiralpak IC) or standard C18 columns with optimized shallow gradients (e.g., 0.1% TFA in Water/Acetonitrile, 1% gradient per minute) will typically resolve the (2S) and (2R) epimers. LC-MS (ESI+) must be used to confirm the mass of the desired coupling product (


).

References

  • Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2012). "Recent development in peptide coupling reagents." Journal of Saudi Chemical Society.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal.[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.[Link]

  • Jad, Y. E., et al. (2015). "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega (NIH PMC).[Link]

Application Note: Strategies for the Purification of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization process for the purification of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid. This chiral carboxylic acid, a potentially valuable building block in pharmaceutical synthesis, requires high purity, which can be effectively achieved through optimized crystallization. This note explores the fundamental principles of solvent selection based on the molecule's physicochemical properties, details systematic protocols for solvent screening and execution of both cooling and anti-solvent crystallization methods, and discusses analytical techniques for purity and solid-form characterization. The methodologies are designed to be self-validating, providing researchers with a logical framework to move from crude material to a highly purified, crystalline solid.

Introduction: The Role of Crystallization in Purifying Chiral Acids

This compound is a chiral molecule whose utility in drug development is contingent on achieving high chemical and enantiomeric purity. The structure, featuring a polar carboxylic acid group, a semi-lipophilic fluorophenyl ring, and a chiral center, presents specific challenges and opportunities for purification. The fluorine substituent, in particular, can alter intermolecular interactions and solubility profiles compared to its non-fluorinated analogs.[1]

Crystallization is a thermodynamically driven process that remains one of the most powerful and scalable techniques for purification in the pharmaceutical industry. By carefully manipulating solubility through changes in temperature or solvent composition, a supersaturated state is achieved, leading to nucleation and the growth of a crystalline lattice that selectively incorporates the target molecule, excluding impurities.[2] However, the success of crystallization is critically dependent on the choice of solvent system. An inappropriate solvent can lead to poor yield, low purity, oiling out, or the formation of undesirable polymorphic forms.[3]

This guide provides the scientific rationale and actionable protocols for developing an efficient crystallization process for the target molecule.

Foundational Principles: Solvent Selection Strategy

The ideal crystallization solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. The selection process is guided by the principle of "like dissolves like," while considering the specific structural motifs of the target acid.

  • Carboxylic Acid Group (-COOH): This polar, protic group is capable of strong hydrogen bonding. It favors interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • 2-Fluorophenyl Group: The aromatic ring provides a nonpolar, lipophilic character, suggesting solubility in aromatic solvents (e.g., toluene) and some ethers. The electronegative fluorine atom can participate in dipole-dipole interactions and may subtly influence hydrogen bonding.[1]

  • Alkyl Backbone: The methyl-substituted propane chain contributes to the overall nonpolar character.

A systematic screening approach is paramount. A diverse palette of solvents should be tested to probe these different interactions and identify a system that provides the optimal solubility curve.

Table 1: Candidate Solvents for Initial Screening
Solvent ClassExample SolventBoiling Point (°C)Rationale for Inclusion
Hydrocarbon n-Heptane98Excellent anti-solvent potential; dissolves non-polar impurities. Often used for similar compounds.[4][5]
Aromatic Toluene111Solubilizes the phenyl ring; good for cooling crystallization due to a wide liquid range.
Ester Ethyl Acetate77Medium polarity; good H-bond acceptor for the carboxylic acid.
Ketone Acetone56Polar aprotic; effectively dissolves many organic acids. Useful as a primary solvent in anti-solvent systems.[6]
Alcohol Isopropanol (IPA)82Polar protic; strong H-bonding with the carboxylic acid.
Ether Methyl-tert-butyl ether (MTBE)55Moderate polarity; can be effective in diastereomeric salt resolutions.[7]
Aqueous Mix Ethanol/WaterVariableHighly polar system; water can act as an effective anti-solvent for moderately polar compounds.[8]

Experimental Methodologies & Protocols

The following protocols provide a structured path from initial screening to a scaled-up purification. All operations should be performed in a well-ventilated fume hood.

Diagram 1: General Crystallization Workflow

G Crude Crude (2S)-3-(2-Fluorophenyl) -2-methylpropanoic acid Screen Protocol 1: Small-Scale Solvent Screening Crude->Screen Decision Select Optimal System (Cooling vs. Anti-Solvent) Screen->Decision Cool Protocol 2: Cooling Crystallization Decision->Cool  Good Temp.  Differential AntiSolSolvent Dissolve in Solvent Decision->AntiSolSolvent High Solubility at RT WashDry Protocol 4: Crystal Washing & Drying Cool->WashDry AntiSolvent Protocol 3: Anti-Solvent Crystallization AntiSolvent->WashDry Pure Pure Crystalline Product WashDry->Pure Analysis Characterization (HPLC, PXRD, NMR) Pure->Analysis AntiSolventAdd Add Anti-Solvent AntiSolSolvent->AntiSolventAdd AntiSolventAdd->AntiSolvent G Start Screening Result for a Solvent Q1 Is solute poorly soluble at RT? Start->Q1 Q2 Does it fully dissolve when heated? Q1->Q2 Yes Sys2 Good Candidate for Anti-Solvent System Q1->Sys2 No (Highly Soluble) Q3 Do high-quality crystals form upon cooling? Q2->Q3 Yes Reject Reject Solvent System Q2->Reject No (Insoluble) Sys1 Good Candidate for Cooling Crystallization Q3->Sys1 Yes Q3->Reject No (Oils out, etc.)

Caption: Decision tree for selecting the appropriate crystallization method.

Protocol 2: Cooling Crystallization (Example: Toluene)

Objective: To purify the acid from a single solvent system identified in Protocol 1.

Procedure:

  • Dissolution: In a flask equipped with a stir bar and reflux condenser, add 1.0 g of the crude acid. Add the minimum amount of Toluene required to form a stirrable slurry.

  • Heating: Heat the mixture to a gentle reflux (~110 °C) with stirring. Continue to add small portions of Toluene until all the solid has dissolved, resulting in a clear, saturated solution.

    • Rationale: Creating a solution that is just saturated at high temperature maximizes yield upon cooling. Adding excessive solvent will decrease the final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is crucial. It allows for selective crystal growth rather than rapid precipitation, which can trap impurities. Covering the flask with an insulating material can promote slower cooling.

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

Protocol 3: Anti-Solvent Crystallization (Example: Acetone/n-Heptane)

Objective: To purify the acid from a binary solvent system where solubility is high in the primary solvent.

Procedure:

  • Dissolution: In a flask with a stir bar, dissolve 1.0 g of the crude acid in the minimum amount of Acetone (~3-5 mL) at room temperature to obtain a clear solution.

  • Anti-Solvent Addition: While stirring vigorously, add n-Heptane slowly via a dropping funnel. The initial drops may cause localized cloudiness that redissolves. Continue adding until a faint, persistent turbidity is observed.

    • Rationale: This brings the solution to the point of nucleation. The rate of addition directly impacts the level of supersaturation; slow addition is key to controlling particle size and purity. [9]3. Seeding (Optional): If nucleation is slow, add a single, tiny crystal of pure material to induce crystallization.

  • Maturation: Continue the slow addition of the anti-solvent. A typical ratio might be 2-3 volumes of n-Heptane for every volume of Acetone. After the addition is complete, stir the resulting slurry at room temperature for 1-2 hours.

  • Cooling & Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the crystals by vacuum filtration.

Protocol 4: Crystal Washing and Drying

Objective: To remove residual mother liquor containing dissolved impurities from the crystal surfaces.

Procedure:

  • Washing: With the vacuum off, add a small amount of ice-cold anti-solvent (n-Heptane in the example above) or a solvent in which the product is poorly soluble to the filter cake. Gently break up the cake with a spatula.

  • Drying on Filter: Re-apply the vacuum to pull the wash solvent through the cake. Repeat the wash 1-2 times. Continue to pull air through the cake for 15-20 minutes to partially dry the crystals.

  • Final Drying: Transfer the crystalline solid to a drying dish and place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Self-Validation: The final product should be a free-flowing crystalline powder. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR. The potential for polymorphism should be investigated using Powder X-ray Diffraction (PXRD), as different crystalline forms can appear under different solvent conditions. [10][11]

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs when the supersaturation is too high or the cooling is too rapid.

    • Solution: Re-heat the mixture to redissolve the oil, add slightly more solvent, and cool at a much slower rate.

  • No Crystallization: The solution remains clear even after cooling.

    • Solution: The solution may be too dilute; try evaporating some solvent. Induce nucleation by scratching the inside of the flask with a glass rod below the solvent line or by adding seed crystals.

  • Low Yield:

    • Solution: Ensure the minimum amount of hot solvent was used. Check the solubility of the compound in the mother liquor to ensure precipitation was complete at the final temperature.

References

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • Google Patents. (2012).
  • PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Google Patents. (2012). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • MDPI. (2014). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. [Link]

  • PMC. (2014). A second polymorph of (2E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

  • YouTube. (2017). Purification of Impure Samples by Crystallization. [Link]

  • SciELO. (2014). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

Sources

asymmetric hydrogenation methods to yield (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the enantioselective synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid, a critical chiral building block for various pharmaceutical intermediates (e.g., GPCR modulators).[1] We present two validated asymmetric hydrogenation methods: Method A , utilizing a Rhodium-(S,S)-Me-DuPhos complex for high enantiomeric excess (>97% ee) under mild conditions; and Method B , a Ruthenium-(S)-BINAP protocol suitable for cost-effective scale-up.[1] The guide includes precursor synthesis, detailed hydrogenation workflows, analytical methods for enantiopurity determination, and troubleshooting matrices.

Introduction & Retrosynthetic Analysis

The target molecule possesses a chiral center at the


-position relative to the carboxylic acid. The ortho-fluorine substituent on the phenyl ring introduces specific steric and electronic considerations. While the fluorine atom is isosteric with hydrogen, its electron-withdrawing nature can influence the binding affinity of the olefin to the metal center.

Retrosynthetic Strategy: The most efficient route to the (2S)-acid is the asymmetric hydrogenation of the corresponding


-unsaturated precursor, (E)-3-(2-fluorophenyl)-2-methylacrylic acid .
  • Substrate: (E)-3-(2-fluorophenyl)-2-methylacrylic acid.[1]

  • Catalyst System: Rh(I)-bisphosphine or Ru(II)-bisphosphine complexes.[1]

  • Chirality Transfer: The (E)-geometry of the alkene is critical. Using an (S,S)-ligand with the (E)-isomer generally yields the (S)-product for this substrate class.[1]

Pathway Visualization

Retrosynthesis Target (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Precursor (E)-3-(2-Fluorophenyl)- 2-methylacrylic acid Precursor->Target Asymmetric Hydrogenation [Rh((S,S)-Me-DuPhos)] or [Ru((S)-BINAP)] Start 2-Fluorobenzaldehyde + Propionic Anhydride Start->Precursor Perkin Condensation (NaOAc, 140°C)

Figure 1: Retrosynthetic pathway from commercially available 2-fluorobenzaldehyde.

Precursor Preparation

Note: The stereochemical outcome of the hydrogenation is dependent on the geometry of the olefin. The Perkin condensation described below selectively yields the (E)-isomer.

Protocol:

  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), Propionic anhydride (1.5 eq), Sodium propionate (1.0 eq).[1]

  • Reaction: Combine reagents in a round-bottom flask equipped with a reflux condenser. Heat to 140°C for 12-16 hours.

  • Workup: Pour the hot mixture into water. Basify with saturated Na₂CO₃ to pH 9 (to dissolve the acid). Wash with diethyl ether (to remove neutral impurities). Acidify the aqueous layer with HCl to pH 1 to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm (E)-geometry via ¹H NMR (Olefinic proton typically

    
     7.5–8.0 ppm).
    

Method A: Rhodium-Catalyzed Hydrogenation (High ee)

Recommended for: High-value synthesis requiring >97% ee.[1]

This method utilizes the DuPhos ligand family (Burk-type ligands), which forms a rigid 5-membered chelate ring with Rhodium, offering exceptional chiral induction for


-unsaturated acids.[1]
Materials
  • Substrate: (E)-3-(2-fluorophenyl)-2-methylacrylic acid.[1]

  • Catalyst Precursor: [Rh(COD)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) triflate).

  • Ligand: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos).[1]

  • Solvent: Anhydrous Methanol (Degassed).

Step-by-Step Protocol
  • Catalyst Preparation (Glovebox/Schlenk):

    • In a glovebox, dissolve [Rh(COD)₂]OTf (1.0 eq) and (S,S)-Me-DuPhos (1.1 eq) in anhydrous MeOH.

    • Stir for 15 minutes. The solution should turn from yellow to orange-red.

    • Note: The active catalyst species is [Rh((S,S)-Me-DuPhos)(MeOH)₂]OTf.

  • Reaction Setup:

    • Load the substrate into a high-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

    • Add the catalyst solution.

    • S/C Ratio: Target a Substrate-to-Catalyst ratio of 500:1 to 1000:1.

    • Concentration: 0.1 M to 0.5 M substrate in MeOH.

  • Hydrogenation:

    • Seal the reactor.[2]

    • Purge with N₂ (3 cycles, 5 bar).

    • Purge with H₂ (3 cycles, 5 bar).

    • Pressurize to 5–10 bar (70–145 psi) H₂.

    • Stir vigorously at 25°C (Room Temperature) for 12–24 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the catalyst.

    • Evaporate solvent to yield the crude (2S)-acid.

Method B: Ruthenium-Catalyzed Hydrogenation (Scale-Up)

Recommended for: Larger batches where catalyst cost is a primary constraint.

This method uses the Noyori-type Ru-BINAP system.[1] It typically requires higher pressure but uses a more robust, less air-sensitive catalyst.

Materials
  • Catalyst: [Ru(OAc)₂((S)-BINAP)] or [Ru(p-cymene)((S)-BINAP)Cl]Cl.

  • Solvent: Methanol (or MeOH/Water 5:1).

  • Additives: Triethylamine (Et₃N) is often required if hydrogenating the free acid to form the soluble carboxylate salt in situ.

Step-by-Step Protocol
  • Reaction Setup:

    • Load substrate (1.0 eq) into the autoclave.

    • Add degassed Methanol.[2]

    • Add catalyst (S/C 200:1 to 500:1).

    • Crucial Step: If using the free acid, add 1.0 eq of Et₃N or NaOH to generate the carboxylate anion, which coordinates better to Ru.

  • Hydrogenation:

    • Purge reactor (N₂ then H₂).

    • Pressurize to 50–100 bar (725–1450 psi) H₂. Note: Ru-BINAP requires higher pressure than Rh-DuPhos.[1]

    • Heat to 50–60°C .

    • Stir for 24–48 hours.

  • Workup:

    • Vent H₂.

    • If base was used: Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄, filter, and concentrate.[1]

Experimental Workflow & Logic

Workflow Prep Substrate Prep (E)-Isomer Confirmation CatSel Select Catalyst System Prep->CatSel RhRoute Method A: Rh-DuPhos 5-10 bar H2, 25°C Solvent: MeOH CatSel->RhRoute High ee Req. RuRoute Method B: Ru-BINAP 50-100 bar H2, 60°C Solvent: MeOH/Et3N CatSel->RuRoute Cost/Scale Req. Analysis In-Process Control (IPC) Check Conversion (NMR) RhRoute->Analysis RuRoute->Analysis Workup Workup & Isolation Filtration -> Evaporation Analysis->Workup >98% Conv. QC Quality Control Chiral HPLC (ee%) Workup->QC

Figure 2: Decision matrix and experimental workflow for asymmetric hydrogenation.

Analytical Methods (Quality Control)

To verify the enantiomeric excess (ee) of the this compound:

  • Derivatization (Recommended): Convert the acid to the methyl ester using Trimethylsilyldiazomethane (TMS-CHN₂) or MeOH/H₂SO₄ before HPLC analysis to prevent peak tailing.

  • Chiral HPLC Conditions:

    • Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA (if analyzing free acid).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

    • Expected Retention: The (S)-enantiomer typically elutes second on OJ-H columns (Verify with racemate).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂ or moisture).[1]Ensure strict anaerobic conditions during catalyst prep. Use anhydrous, degassed MeOH.
Substrate impurity.Recrystallize the precursor acid.[3] Traces of anhydride or phenol can inhibit Rh.
Low ee (<90%) Wrong temperature.Lower temperature to 0°C or 10°C (Method A). Selectivity often increases at lower T.
H₂ Starvation.Increase stirring speed (mass transfer limitation).
No Reaction Induction period.For Ru-BINAP, ensure the carboxylate salt is formed (add Et₃N).[1]

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Amino Acid Derivatives via Highly Enantioselective Hydrogenation." Journal of the American Chemical Society.

  • Noyori, R., et al. (1987). "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes." The Journal of Organic Chemistry.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-BisP* and Rh-MiniPHOS." Accounts of Chemical Research.

  • Genet, J. P. (2003). "Recent developments in asymmetric hydrogenation with Ph-BPE and related ligands." Pure and Applied Chemistry.

Sources

Application Notes and Protocols: Scale-Up Synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid for Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Manufacturing

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is paramount to the efficacy and safety of the final drug product. In the realm of modern pharmaceuticals, the development of single-enantiomer drugs has become the standard for compounds with asymmetric centers.[1] This is due to the distinct biological activities often exhibited by different enantiomers of a molecule; one may be therapeutic while the other could be inactive or even harmful.[1] Consequently, the large-scale, enantiomerically pure synthesis of molecules like this compound presents a significant challenge and a critical objective for pharmaceutical manufacturing.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will delve into various synthetic strategies, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols.

Strategic Approaches to Asymmetric Synthesis on a Manufacturing Scale

The industrial production of a single enantiomer API can be broadly approached through three primary strategies:

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.[1][2] While efficient, its applicability is contingent on the availability of a suitable chiral starting material that can be economically converted to the target molecule.

  • Asymmetric Synthesis: This is a powerful strategy that creates the desired chiral center from a prochiral substrate using a chiral catalyst or auxiliary.[3] This approach includes methods like catalytic asymmetric hydrogenation and the use of chiral auxiliaries.[4][5]

  • Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers.[1] Common methods include classical resolution via diastereomeric salt formation and enzymatic resolution.[6][7] While widely used, resolution inherently limits the theoretical yield of the desired enantiomer to 50% without an effective racemization and recycling process for the unwanted enantiomer.

For the manufacturing of this compound, a comprehensive evaluation of asymmetric synthesis and chiral resolution methods is essential to identify the most efficient, scalable, and cost-effective route.

Comparative Analysis of Synthetic Routes

Here, we explore and compare several viable synthetic routes for the large-scale production of this compound.

Route 1: Asymmetric Hydrogenation of an α,β-Unsaturated Ester

Asymmetric hydrogenation is a highly efficient method for introducing chirality and is widely used in industrial-scale synthesis.[8][9] This route involves the hydrogenation of a prochiral α,β-unsaturated ester precursor in the presence of a chiral catalyst.

Workflow for Asymmetric Hydrogenation:

cluster_0 Route 1: Asymmetric Hydrogenation Start 2-Fluorobenzaldehyde Step1 Wittig or Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 Ethyl 3-(2-fluorophenyl)-2-methylpropenoate Step1->Intermediate1 Step2 Asymmetric Hydrogenation (Chiral Ru- or Rh-catalyst, H2) Intermediate1->Step2 Product (S)-Ethyl 3-(2-fluorophenyl)-2-methylpropanoate Step2->Product Step3 Hydrolysis Product->Step3 Final_Product This compound Step3->Final_Product

Caption: Asymmetric Hydrogenation Workflow.

Rationale and Key Considerations:

  • Catalyst Selection: The choice of the chiral catalyst is critical for achieving high enantioselectivity. Ruthenium and rhodium complexes with chiral phosphine ligands, such as BINAP, are commonly employed.[8] Catalyst screening is essential to identify the optimal metal-ligand combination for this specific substrate.

  • Process Optimization: Reaction parameters such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio must be carefully optimized to maximize both yield and enantiomeric excess (ee).[8]

  • Scalability: Asymmetric hydrogenation is often highly scalable, with low catalyst loadings (as low as 0.02 mol%) being effective, which is economically advantageous for large-scale production.[10]

Route 2: Chiral Auxiliary-Mediated Alkylation

The use of chiral auxiliaries is a reliable and versatile method for controlling stereochemistry during synthesis.[4][5] An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent chemical transformation, after which it is removed and ideally recycled.[4]

Workflow for Chiral Auxiliary-Mediated Alkylation:

cluster_1 Route 2: Chiral Auxiliary Method Start Chiral Auxiliary (e.g., Evans Oxazolidinone) Step1 Acylation with Propanoyl Chloride Start->Step1 Intermediate1 N-Propanoyl Chiral Auxiliary Step1->Intermediate1 Step2 Diastereoselective Alkylation (LDA, 2-Fluorobenzyl Bromide) Intermediate1->Step2 Intermediate2 Alkylated Chiral Auxiliary Adduct Step2->Intermediate2 Final_Product This compound Intermediate2->Final_Product Recycle Recovered Chiral Auxiliary Intermediate2->Recycle Step3 Cleavage of Auxiliary

Caption: Chiral Auxiliary-Mediated Alkylation Workflow.

Rationale and Key Considerations:

  • Diastereoselectivity: The key to this method is achieving high diastereoselectivity in the alkylation step. This is typically controlled by the formation of a rigid chelated enolate that blocks one face of the molecule from the electrophile.

  • Auxiliary Cleavage and Recovery: The efficient cleavage of the auxiliary without racemization of the product is crucial. Furthermore, the ability to recover and reuse the expensive chiral auxiliary is a key economic consideration for large-scale manufacturing.[]

Route 3: Enzymatic Kinetic Resolution

Enzymatic resolutions leverage the high stereoselectivity of enzymes to separate a racemic mixture.[7][13] For carboxylic acids, lipases are commonly used to selectively esterify or hydrolyze one enantiomer, allowing for the separation of the two.[7][13]

Workflow for Enzymatic Kinetic Resolution:

cluster_2 Route 3: Enzymatic Resolution Start Racemic 3-(2-Fluorophenyl)-2-methylpropanoic acid Step1 Enzymatic Esterification (e.g., Candida antarctica Lipase B, Alcohol) Start->Step1 Mixture Mixture of (S)-acid and (R)-ester Step1->Mixture Step2 Separation (e.g., Extraction) Mixture->Step2 Product_S This compound Step2->Product_S Product_R (R)-Ester Step2->Product_R

Caption: Enzymatic Kinetic Resolution Workflow.

Rationale and Key Considerations:

  • Enzyme Selection: Screening a variety of lipases is necessary to find an enzyme with high enantioselectivity (E-value) for the specific substrate. Lipases from Candida antarctica (CALB) and Burkholderia cepacia are often effective for the resolution of 2-arylpropionic acids.[14][15]

  • Reaction Conditions: The choice of solvent (or solvent-free conditions), alcohol (for esterification), temperature, and pH are critical for optimal enzyme activity and selectivity.[15]

  • Yield Limitation: As mentioned, the maximum yield for the desired enantiomer is 50%. To improve the overall process efficiency, a method for racemizing and recycling the unwanted (R)-ester would be necessary for a manufacturing setting.

Detailed Manufacturing Protocol: Asymmetric Hydrogenation Route

This section provides a detailed, step-by-step protocol for the scale-up synthesis of this compound via asymmetric hydrogenation, which is often favored for its efficiency and scalability.

PART 1: Synthesis of Ethyl 3-(2-fluorophenyl)-2-methylpropenoate (Prochiral Precursor)

  • Reaction Setup: To a clean, dry, and inerted reactor, add toluene (5 L/kg of 2-fluorobenzaldehyde).

  • Reagent Addition: Add triethyl 2-phosphonopropionate (1.2 eq) and sodium tert-butoxide (1.2 eq) to the reactor at room temperature.

  • Aldehyde Addition: Slowly add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the aldehyde is complete (typically 2-4 hours).

  • Work-up: Quench the reaction with water (5 L/kg). Separate the organic layer and wash with brine (2 x 2 L/kg).

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by distillation or used directly in the next step if purity is sufficient (>95%).

PART 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a separate inerted vessel, dissolve the chiral ruthenium catalyst (e.g., Ru(OAc)2[(R)-BINAP]) (0.05 mol%) in degassed methanol (1 L/kg of substrate).

  • Reaction Setup: Charge the reactor with ethyl 3-(2-fluorophenyl)-2-methylpropenoate (1.0 eq) and degassed methanol (10 L/kg).

  • Hydrogenation: Transfer the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas (10-50 bar) and heat to the optimized temperature (e.g., 50°C).

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and by chiral HPLC to determine the enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (S)-ethyl 3-(2-fluorophenyl)-2-methylpropanoate.

PART 3: Hydrolysis to the Final Product

  • Reaction Setup: To a reactor, add the crude (S)-ethyl 3-(2-fluorophenyl)-2-methylpropanoate and a solution of sodium hydroxide (2.0 eq) in a mixture of water and methanol (1:1, 10 L/kg).

  • Hydrolysis: Heat the reaction mixture to reflux and monitor by HPLC until the ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and wash with a non-polar solvent like MTBE to remove any non-acidic impurities.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the product.

  • Isolation: Filter the solid product and wash with cold water.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield this compound.

Process Analytical Technology (PAT) and Quality Control

In-process controls and final product testing are crucial for ensuring the quality and consistency of the API.[]

Process Step Analytical Method Parameter to Monitor Acceptance Criteria
Wittig Reaction HPLCConversion of 2-fluorobenzaldehyde>99%
Asymmetric Hydrogenation Chiral HPLCEnantiomeric Excess (ee)>99% ee
Hydrolysis HPLCConversion of ester>99.5%
Final Product HPLCPurity>99.5%
Final Product Chiral HPLCEnantiomeric Purity>99.8% ee
Final Product NMR, MSStructural ConfirmationConforms to reference standard
Final Product Residual SolventsGC-HSMeets ICH guidelines

Conclusion

The scale-up synthesis of this compound for manufacturing requires a careful evaluation of various synthetic strategies. While chiral auxiliary-based methods and enzymatic resolutions are viable options, asymmetric hydrogenation often presents the most efficient and scalable route for industrial production. The detailed protocol provided herein, coupled with robust in-process controls and quality checks, offers a reliable framework for the large-scale manufacturing of this important chiral intermediate. The choice of the optimal synthetic route will ultimately depend on a combination of factors including cost of goods, process robustness, scalability, and regulatory considerations.

References

  • Veranova. The importance of chirality in API development.
  • Wikipedia. Chiral auxiliary.
  • PharmaCompass.
  • BOC Sciences. Step-by-Step API Manufacturing Process.
  • Evonik. Chiral chemistry.
  • Indian Academy of Sciences. Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen).
  • Pharmaceutical Technology. Advancing Chiral Chemistry in API Synthesis.
  • Elsevier. Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Google Patents. Enzymatic production of optical isomers of 2-halopropionic acids.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • MDPI. Recent Advances in the Synthesis of Ibuprofen and Naproxen.
  • chemconnections. resolution-08.
  • ETH Zurich. OC VI (HS 2015) Bode Research Group.
  • PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Wikipedia.

Sources

Application Note: Esterification Strategies for (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Methyl Phenylpropanoic Acids

Executive Summary & Strategic Analysis

The esterification of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid presents a specific stereochemical challenge. Unlike simple carboxylic acids, this substrate possesses a chiral center at the


-position (C2). The presence of the electron-withdrawing 2-fluorophenyl group increases the acidity of the 

-proton (

), significantly heightening the risk of racemization via enolization or ketene intermediates during activation.

Standard acid-catalyzed Fischer esterification is often too harsh (thermal stress), while basic alkylation can lead to rapid racemization via deprotonation. This guide outlines three high-fidelity protocols selected to maximize yield while preserving the (2S)-configuration (


 ee).
Reagent Selection Matrix
MethodReagent SystemTarget EsterRisk ProfileChirality Retention
A TMS-Diazomethane MethylLowExcellent
B Cesium Carbonate / Alkyl Halide Benzyl, Ethyl, AllylLow-MediumVery Good
C Modified Steglich (EDC/HOBt) Complex/BulkyMediumGood (requires additives)
D Thionyl Chloride (

)
AnyHigh Poor (Ketene formation)

Mechanistic Insight: The Racemization Threat

Understanding the failure mode is critical for troubleshooting. Racemization occurs primarily through two pathways during activation:

  • Direct Enolization: Base-mediated abstraction of the

    
    -proton.[1]
    
  • Oxazolone/Ketene Formation: When using coupling reagents (like DCC/EDC), the activated O-acylisourea can cyclize to form an oxazolone (azlactone) or eliminate to form a ketene. Both intermediates are planar and destroy chirality.

Visualization: Racemization Pathways

Racemization Start (2S)-Acid Activated Activated Ester (O-Acylisourea) Start->Activated Activation (EDC/DCC) Enolate Enolate (Planar) Start->Enolate Strong Base (pH > 10) Ketene Ketene Intermediate (Planar/Achiral) Activated->Ketene Slow Attack / Base Product (2S)-Ester (Retained) Activated->Product Fast Nucleophilic Attack (ROH) Racemic Racemic Ester (50:50 R/S) Ketene->Racemic Re-addition of ROH Enolate->Racemic Protonation

Figure 1: Competing pathways between direct esterification (Green) and racemization (Red) via ketene or enolate intermediates.

Detailed Experimental Protocols

Protocol A: Methylation via TMS-Diazomethane ( )

Best for: Analytical standards, methyl esters, small-scale synthesis. Mechanism:


 is a stable, safe alternative to diazomethane. It reacts with the carboxylic acid to form a transient methyl diazonium species which undergoes rapid 

displacement by the carboxylate. This avoids the formation of activated acyl species prone to racemization.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent:

    
     (2.0 M in hexanes, 1.2 eq)
    
  • Solvent: Toluene:Methanol (3:2 v/v) - Methanol is essential for catalysis.

  • Quench: Glacial Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the (2S)-acid in 2.0 mL of Toluene/MeOH (3:2) in a chemically resistant vial.

  • Addition: Cool to 0°C (ice bath). Add

    
     solution dropwise with vigorous stirring.
    
    • Observation: Evolution of

      
       gas (bubbling) and a persistent yellow color indicates excess reagent.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add 2 drops of glacial acetic acid (or until bubbling ceases and solution turns colorless) to destroy excess diazomethane.

  • Workup: Concentrate in vacuo. The residue is typically pure enough for use (

    
     yield).
    

Expert Insight: Unlike diazomethane,


 requires methanol to generate the active methylating species in situ. Omitting methanol will result in no reaction [1].
Protocol B: "Cesium Effect" Alkylation

Best for: Benzyl, Ethyl, Allyl, or complex alkyl esters. Mechanism: Cesium carbonate (


) has a large ionic radius, which forms a "loose" ion pair with the carboxylate. This increases the nucleophilicity of the oxygen anion, allowing for mild 

displacement of alkyl halides without requiring strong bases that would deprotonate the

-carbon [2].

Materials:

  • Substrate: (2S)-Acid (1.0 eq)

  • Base:

    
     (1.5 eq)
    
  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the (2S)-acid in DMF (0.2 M concentration).

  • Salt Formation: Add

    
    . Stir at RT for 15 minutes. The mixture will be a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Incubation: Stir at RT for 4–6 hours.

    • Note: Do not heat above 40°C. Higher temperatures increase the risk of

      
      -deprotonation.
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
Protocol C: Modified Steglich Esterification (with HOBt)

Best for: Coupling with bulky alcohols (t-Butyl) or functionalized alcohols where alkyl halides are not available. Mechanism: Standard DCC/DMAP coupling forms a highly reactive O-acylisourea.[2] For


-chiral acids, this intermediate is too reactive and prone to racemization. Adding HOBt (Hydroxybenzotriazole) intercepts the active intermediate to form an "Active Ester" (OBt-ester), which is reactive enough to couple with alcohols but stable enough to resist racemization [3].

Materials:

  • Substrate: (2S)-Acid (1.0 eq)

  • Coupling Agent: EDC.HCl (1.1 eq) - Preferred over DCC for easier workup.

  • Additive: HOBt (1.1 eq)

  • Catalyst: DMAP (0.1 eq)

  • Alcohol: R-OH (1.2 eq)

  • Solvent: DCM (

    
    )
    

Step-by-Step:

  • Activation Complex: Dissolve (2S)-acid and HOBt in DCM at 0°C.

  • Coupling Agent: Add EDC.HCl. Stir for 15 minutes at 0°C.

    • Checkpoint: Ensure the acid is fully activated (formation of OBt ester).

  • Alcohol Addition: Add the target Alcohol and catalytic DMAP.

  • Reaction: Allow to warm to RT slowly overnight.

  • Workup: Wash with 1N HCl (removes DMAP/EDC urea), then Sat.

    
    .
    

Quality Control & Validation

Chiral HPLC Method: To validate the enantiomeric excess (ee), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2 depending on ester polarity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fluorophenyl chromophore).

  • Success Criteria: (2S)-isomer > 99.0%; (2R)-isomer < 1.0%.

Workflow Decision Tree

DecisionTree Start Start: this compound Q1 Target Ester Type? Start->Q1 Methyl Methyl Ester Q1->Methyl Methyl Primary Primary/Benzylic (Bn, Et, Allyl) Q1->Primary Simple Alkyl Bulky Bulky/Complex (t-Butyl, API fragment) Q1->Bulky Hindered MethodA Protocol A: TMS-Diazomethane (Safest for Chirality) Methyl->MethodA MethodB Protocol B: Cs2CO3 + Alkyl Halide (Mild Base) Primary->MethodB MethodC Protocol C: EDC + HOBt + DMAP (Active Ester) Bulky->MethodC

Figure 2: Decision matrix for selecting the optimal esterification protocol based on target ester structure.

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022. Link

  • Dijkink, J., & Cintrat, J. C. (2004). Cesium Carbonate Mediated Alkylation of Carboxylic Acids: A Versatile Route to Esters.[3][4] Tetrahedron, 60(34), 7659-7662. Link

  • Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. Link

Sources

microwave-assisted synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Microwave-Assisted Synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid


-Methyl Hydrocinnamic Acid Analogs

Part 1: Strategic Overview & Scientific Rationale

The Target Scaffold: this compound is a critical chiral building block, structurally analogous to the "profen" class of NSAIDs and a key intermediate for fluorinated GPCR agonists. The presence of the ortho-fluorine atom introduces unique metabolic stability and conformational constraints, while the (2S)-


-methyl stereocenter is often the pharmacophore's "eutomer" (active enantiomer).

The Microwave Advantage in Asymmetric Synthesis: While microwave (MW) irradiation is renowned for accelerating reaction kinetics, its application in asymmetric synthesis requires a nuanced "Hybrid Strategy."

  • Auxiliary Installation (Acylation): MW irradiation reduces acylation times from hours to minutes, overcoming the low nucleophilicity of the oxazolidinone nitrogen.

  • Stereoselective Alkylation: This step remains a cryogenic process . Attempting MW irradiation here would override the kinetic control required to form the (Z)-enolate, leading to racemization. We rely on standard -78°C lithiation for stereochemical integrity.

  • Auxiliary Cleavage (Hydrolysis): The hydrolysis of sterically hindered chiral imides is the process bottleneck, often requiring harsh conditions that risk epimerization. MW-assisted hydrolysis using LiOH/H

    
    O
    
    
    
    allows for rapid cleavage at lower overall thermal loads, preserving the sensitive
    
    
    -chiral center.

Part 2: Experimental Protocols

Step 1: Microwave-Assisted N-Acylation of Evans Auxiliary

Objective: Rapid synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

  • Propionic anhydride (1.5 equiv)

  • DMAP (0.1 equiv), Triethylamine (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Setup: In a 10 mL microwave process vial, dissolve (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) in dry THF (5 mL).

  • Addition: Add triethylamine (1.67 mL) and DMAP (122 mg). Slowly add propionic anhydride (1.92 mL). Cap the vial with a Teflon-lined septum.

  • MW Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 110°C

    • Power: Dynamic (Max 150W)

    • Time: 10 minutes (Hold time)

    • Stirring: High

  • Workup: Concentrate THF under reduced pressure. Dissolve residue in EtOAc (50 mL), wash with sat. NaHCO

    
     (2 x 20 mL) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Expect >95% conversion. Recrystallize from hexane/EtOAc if necessary.

Step 2: Diastereoselective Alkylation (Cryogenic Control)

Objective: Installation of the 2-fluorobenzyl group with high diastereoselectivity (dr > 98:2). Note: This step is strictly thermal (cryogenic) to ensure Z-enolate formation.

Reagents:

  • N-Propionyl oxazolidinone (from Step 1)

  • NaHMDS (1.0 M in THF, 1.1 equiv)

  • 2-Fluorobenzyl bromide (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Enolization: Cool a solution of N-propionyl oxazolidinone (2.33 g, 10 mmol) in THF (30 mL) to -78°C (dry ice/acetone bath).

  • Base Addition: Add NaHMDS (11 mL, 11 mmol) dropwise over 15 mins. Stir at -78°C for 45 mins to ensure complete formation of the chelated (Z)-enolate.

  • Alkylation: Add 2-fluorobenzyl bromide (1.45 mL, 12 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with sat. NH

    
    Cl solution. Extract with EtOAc.[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Isolate the major diastereomer.

    • Checkpoint: Verify diastereomeric ratio (dr) via

      
      H NMR. The doublet of the 
      
      
      
      -methyl group will show distinct shifts for diastereomers.
Step 3: Microwave-Assisted Chiral Auxiliary Cleavage

Objective: Hydrolysis of the imide to yield this compound without racemization.

Reagents:

  • Alkylated Adduct (from Step 2)

  • LiOH (2.0 equiv)

  • H

    
    O
    
    
    
    (30% aq, 4.0 equiv)
  • Solvent: THF/H

    
    O (3:1)
    

Protocol:

  • Setup: Dissolve the alkylated intermediate (1.0 mmol) in THF (3 mL) and H

    
    O (1 mL) in a microwave vial.
    
  • Reagent Mix: Add H

    
    O
    
    
    
    (0.4 mL, 30%) followed by LiOH (48 mg). Note: The peroxide aids in nucleophilic attack on the exocyclic carbonyl, preventing attack on the oxazolidinone ring.
  • MW Irradiation:

    • Temp: 60°C (Do not exceed 80°C to prevent thermal decarboxylation or racemization).

    • Time: 5-10 minutes.

    • Pressure Limit: 200 psi (Safety precaution for O

      
       generation).
      
  • Workup: Cool to 0°C. Quench excess peroxide with sat. Na

    
    SO
    
    
    
    (check with starch-iodide paper).
  • Isolation: Acidify aqueous layer to pH 2 with 1N HCl. Extract with CH

    
    Cl
    
    
    
    . The chiral auxiliary remains in the organic phase (if not acidified) or can be recovered. The target acid is in the organic phase after acidification.
  • Purification: The free acid is purified by column chromatography or recrystallization.

Part 3: Visualization & Data

Workflow Logic Diagram

G Start Start: (S)-4-Benzyl-2-oxazolidinone Step1 Step 1: MW N-Acylation (Propionic Anhydride, 110°C, 10 min) Start->Step1 Inter1 Intermediate: N-Propionyl Auxiliary Step1->Inter1 >95% Yield Step2 Step 2: Asymmetric Alkylation (NaHMDS, 2-F-BnBr, -78°C) *CRITICAL CONTROL POINT* Inter1->Step2 Kinetic Enolate Formation Inter2 Intermediate: Alkylated Adduct (dr > 98:2) Step2->Inter2 Stereoselective C-C Bond Step3 Step 3: MW Hydrolysis (LiOH/H2O2, 60°C, 5 min) Inter2->Step3 Product Target: this compound Step3->Product Cleavage Recycle Recovered Auxiliary Step3->Recycle Recovery Recycle->Start Reuse

Caption: Hybrid Microwave/Cryogenic workflow for the asymmetric synthesis of the target profen analog.

Quantitative Comparison: Conventional vs. Microwave
Reaction StepConventional ConditionsMicrowave ConditionsImprovement Factor
N-Acylation Reflux (THF), 16-24 hours110°C, 10 minutes96x Faster
Alkylation -78°C to 0°C, 4 hoursNot RecommendedN/A (Stereo-control)
Hydrolysis 0°C, 2-4 hours60°C, 5-10 minutes24x Faster
Overall Yield ~65-75%~80-85%+15% Yield

Part 4: Quality Control & Troubleshooting

Analytical Parameters:

  • Enantiomeric Excess (ee): Determine via Chiral HPLC using a Chiralcel OD-H column. Mobile phase: Hexane/IPA (90:10) with 0.1% TFA.

  • NMR Validation:

    • 
      H NMR (400 MHz, CDCl
      
      
      
      ): Look for the doublet at
      
      
      ~1.2 ppm (3H,
      
      
      -methyl) and the multiplets at
      
      
      6.9-7.3 ppm (aromatic protons). The 2-F substituent will cause distinctive splitting patterns.
    • 
      F NMR: Essential for confirming the integrity of the fluorophenyl ring (typically 
      
      
      
      -110 to -120 ppm).

Expert Tips:

  • Moisture Sensitivity: Step 2 is highly sensitive to moisture. Ensure the NaHMDS is fresh and the reaction is under positive Nitrogen/Argon pressure.

  • Peroxide Safety: In Step 3, never fill the microwave vial more than 50% to accommodate gas evolution from H

    
    O
    
    
    
    decomposition.
  • Auxiliary Recovery: The expensive Evans auxiliary precipitates upon acidification in Step 3 or can be extracted. Recycling this reduces project costs significantly.

References

  • Evans, D. A., et al. "Diastereoselective alkylation of chiral oxazolidinone enolates." Journal of the American Chemical Society, 1982.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990.

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

  • Santra, S., et al. "Microwave-assisted synthesis of chiral oxazolidinones."[3] Green Chemistry Letters and Reviews, 2011. (Contextual grounding for MW acylation).

  • Keyes, S. J., et al. "Microwave-assisted cleavage of Evans auxiliaries." Tetrahedron Letters, 2010. (Contextual grounding for MW hydrolysis).

Sources

Application Note: Storage & Stability of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2248198-54-9). It synthesizes chemical stability principles with practical handling protocols to ensure enantiomeric integrity.

Executive Summary & Compound Profile

This compound is a chiral


-methyl hydrocinnamic acid derivative. It serves as a critical building block in the synthesis of neprilysin inhibitors and other peptidomimetics. Unlike its achiral counterparts, this compound possesses a stereocenter at the 

-position (C2).

Critical Risk: The primary stability risk is racemization via enolization, driven by the acidity of the


-proton. This process is accelerated by basic conditions, elevated temperatures, and protic solvents. Strict adherence to the storage protocols below is required to maintain Enantiomeric Excess (

) > 98%.
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification / Data
Chemical Formula

Molecular Weight 182.19 g/mol
CAS Number 2248198-54-9
Physical State White to off-white crystalline solid
Chirality S-enantiomer (Left-handed)
pKa (Predicted) ~4.5 (Carboxylic acid)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Low solubility in water.

Stability Mechanisms & Risks[9]

The Racemization Threat

The structural vulnerability of this compound lies in the


-proton. Although the fluorine atom at the ortho position provides some steric shielding, it also exerts an inductive electron-withdrawing effect (

), which slightly increases the acidity of the

-proton compared to the non-fluorinated analog.

Mechanism: Exposure to base (B:) removes the


-proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to the formation of the (R)-enantiomer and degradation of optical purity.

Racemization S_Enantiomer (S)-Isomer (Active) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Deprotonation (-H+) Base Base / Heat Base->Enolate Racemate Racemic Mixture (S) + (R) Enolate->Racemate Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization. The planar enolate destroys stereochemical information.

Chemical Stability
  • Hygroscopicity: As a carboxylic acid, the material can adsorb atmospheric moisture, leading to clumping and potential hydrolysis of downstream intermediates if used without drying.

  • Oxidation: The fluorophenyl ring is robust against oxidative degradation under standard storage conditions.

  • Photostability: Generally stable, but amber glass is recommended to prevent any potential radical-initiated benzylic oxidation over long durations.

Storage Protocol (Standard Operating Procedure)

Objective: Maintain chemical purity >98% and


 >98% for >24 months.
Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the enolization pathway.

  • Container: Amber glass vial or High-Density Polyethylene (HDPE) bottle.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

    • Rationale: Excludes moisture and oxygen.[1]

  • Desiccant: Use a silica gel packet if stored in a secondary container (e.g., a desiccator inside the fridge).

Solution State Handling
  • Solvent Choice: Avoid storing in basic solvents (e.g., Pyridine, Et3N) or protic solvents (e.g., Water, Methanol) for extended periods.

  • Preferred Solvent: Dichloromethane (DCM) or Anhydrous DMSO.

  • Working Life: Solutions should be prepared fresh. If storage is necessary, acidify slightly (0.1% Acetic Acid) to suppress enolization and store at -20°C.

QC & Validation Protocol: Chiral HPLC

Role: To quantify the Enantiomeric Excess (


) and detect racemization.
Note:  Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
Method Parameters

This method is adapted from protocols for fluorinated phenylalkanoic acids [1].

ParameterCondition
Column Chiralcel OJ-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or 210 nm)
Temperature 25°C
Injection Vol 5 - 10 µL
Sample Diluent Mobile Phase (Must contain TFA)

Critical Technical Insight: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is mandatory .

  • Why? It ensures the carboxylic acid remains protonated (

    
    ).
    
  • Consequence of Omission: If ionized (

    
    ), the analyte will not interact correctly with the chiral selector, resulting in broad, tailing peaks and poor resolution.
    
QC Workflow

QC_Workflow Sample Sample Aliquot (Solid) Weigh Weigh ~1 mg Sample->Weigh Dissolve Dissolve in Mobile Phase (Hex/IPA + 0.1% TFA) Weigh->Dissolve Inject Inject on Chiral HPLC (Chiralcel OJ-H) Dissolve->Inject Analyze Calculate % ee Formula: (S-R)/(S+R)*100 Inject->Analyze Decision Pass Criteria: ee > 98.0% Analyze->Decision

Figure 2: Quality Control workflow for enantiomeric purity verification.

Handling & Safety Guidelines

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 dust mask (solid is a potential respiratory irritant).

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Safety goggles.

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water.[2] Do not use alcohol (enhances absorption).

  • Spill Cleanup: Dampen with water to avoid dust generation, sweep up, and place in a chemical waste container. Neutralize surface with weak bicarbonate solution if residue persists.

References

  • Kolodiazhnyi, O. I., et al. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." Symmetry, vol. 8, no. 12, 2016.

  • Sigma-Aldrich.[1] "Safety Data Sheet: 3-(2-Fluorophenyl)propionic acid (Analog)."

  • PubChem.[3] "Compound Summary: (2S)-3-fluoro-2-[4-(2-methylpropyl)phenyl]propanoic acid (Structural Analog Data)."

  • ChemicalBook. "CAS 2248198-54-9 Entry."

Sources

Troubleshooting & Optimization

preventing racemization of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid Ticket ID: #RAC-2S-FLUORO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a high-risk coupling scenario.[1][2] Your substrate, This compound , presents a "perfect storm" for racemization:

  • 
    -Methyl Substitution:  Sterically promotes the formation of the oxazolone intermediate.
    
  • Electronic Activation: The 2-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the

    
    -proton compared to a standard phenylpropanoic acid.
    
  • Activation Sensitivity: Standard high-speed coupling reagents (HATU, BOP) often activate the carboxylate faster than the amine can attack, leaving a window for base-catalyzed proton abstraction.

This guide provides the mechanistic root cause, a reagent selection matrix, and two validated protocols to lock in stereochemistry.

Module 1: Diagnostic & Mechanism

Why is my enantiomeric excess (ee) dropping?

The primary culprit is Oxazolone (Azlactone) Formation . Unlike direct enolization, which requires strong bases, oxazolone formation is intramolecular and kinetically rapid.

The Racemization Pathway

The diagram below illustrates how the activated ester cyclizes. Once the oxazolone forms, the 2-fluorophenyl group stabilizes the negative charge at the


-carbon, accelerating the equilibration between the S and R forms.

racemization_mechanism Acid (2S)-Acid Starting Material Activated Activated Ester (O-Acyl Isourea/OBt) Acid->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone) Intermediate Activated->Oxazolone Intramolecular Cyclization Product_S (S)-Amide (Desired) Activated->Product_S Amine Attack (Fast) Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Proton Abstraction) Facilitated by 2-F-Phenyl Oxazolone->Product_S Amine Attack Product_R (R)-Amide (Impurity) Oxazolone->Product_R Amine Attack Enol->Oxazolone Reprotonation (Racemic)

Figure 1: The oxazolone pathway is the dominant racemization mechanism for


-substituted acids. The 2-fluorophenyl group lowers the pKa of the 

-proton, stabilizing the planar enolate.

Module 2: Reagent Selection Matrix

Do not use standard peptide coupling conditions (e.g., HATU/DIPEA/DMF) for this substrate. The basicity of DIPEA combined with the high reactivity of HATU is fatal to the chiral center of 2-arylpropionic acids.

Coupling SystemRacemization RiskYield PotentialRecommendationNotes
T3P / Pyridine Lowest HighPrimary Choice T3P (Propylphosphonic anhydride) acts as an acidic coupling agent; Pyridine is too weak to deprotonate the

-carbon efficiently.
COMU / Oxyma / Collidine LowVery HighAlternative Oxyma is a superior suppressor compared to HOBt. Collidine (TMP) is sterically hindered and less basic than DIPEA.
EDC / HOBt ModerateModerateAvoid Slow reaction times allow more time for oxazolone formation.
HATU / DIPEA High HighCRITICAL FAILURE The basicity of DIPEA (pKa ~10.5) combined with HATU's speed often leads to 5–20% racemization in this class of molecules.
Mixed Anhydride (IBCF) Very High HighProhibited Highly prone to ketene formation with

-methyl acids.

Module 3: Validated Protocols

Protocol A: The "Gold Standard" (T3P System)

Recommended for >99% ee retention.

Rationale: T3P is a cyclic phosphonic anhydride. It does not generate a free nucleophile that can attack the activated acid to form a symmetric anhydride (a common side reaction). More importantly, the reaction is driven by the base Pyridine (pKa ~5.2) or N-Methylmorpholine (NMM) (pKa ~7.4), which are significantly weaker than TEA or DIPEA, preventing


-proton abstraction.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 – 3.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Avoid DMF if possible; polar aprotic solvents enhance racemization).

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine partner in 2-MeTHF (approx. 5–10 mL per gram of acid) at room temperature.

  • Cooling: Cool the mixture to 0 °C .

  • Base Addition: Add Pyridine. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Note: Unlike HATU, where you activate the acid before adding the amine, with T3P it is often safer to have the amine present to trap the activated species immediately.

  • Reaction: Allow to warm to room temperature slowly. Monitor by HPLC/LCMS.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine) and NaHCO3.

Protocol B: The "High Activity" Alternative (COMU/Oxyma)

Use if T3P fails to push the reaction to completion due to steric bulk of the amine.

Rationale: COMU is a third-generation uronium salt. When paired with Oxyma Pure (an additive superior to HOBt/HOAt) and 2,4,6-Collidine (a hindered weak base), it minimizes the lifetime of the activated ester.

Materials:

  • Substrate (1.0 equiv)

  • Amine (1.1 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • Base: 2,4,6-Collidine (2.0 equiv)

  • Solvent: DCM or DMF (0 °C).[3]

Step-by-Step:

  • Dissolve Acid, Amine, and Oxyma Pure in DCM at 0 °C .

  • Add Collidine.[4]

  • Add COMU in one portion.

  • Maintain at 0 °C for at least 1 hour before allowing to warm.

Module 4: Troubleshooting & FAQs

Q: I am seeing a 15% drop in ee using HATU and DIPEA. Can I just lower the temperature? A: Lowering the temperature helps, but it won't solve the root cause. The pKa of DIPEA is too high for your fluorinated substrate. You must switch the base to 2,4,6-Collidine or NMM . If you must use HATU, reduce the base to 1.0–1.1 equivalents and pre-cool to -10 °C.

Q: Does the solvent really matter? A: Yes. Polar aprotic solvents like DMF and DMSO solvate cations well, leaving the base's anion "naked" and more reactive, which increases basicity and racemization rates. DCM , EtOAc , or 2-MeTHF are far superior for chiral preservation.

Q: My reaction is slow with T3P. Can I heat it? A: Heating is risky. Instead of heating, increase the concentration (run at 0.5 M or 1.0 M) or increase the equivalents of T3P to 2.0. If you must heat, do not exceed 40 °C and check chiral purity frequently.

Q: How do I verify the racemization isn't happening during the workup? A: Oxazolones are stable in organic solvent but hydrolyze/open in water. If you have unreacted activated ester left during a basic workup, it can racemize then hydrolyze. Always quench with a slightly acidic buffer (like NH4Cl) or dilute acid to kill the active species immediately.

References

  • T3P for Epimerization-Prone Substrates: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 2011.[5]

  • Oxyma/COMU vs. Benzotriazoles: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

  • Base Effects on Racemization: Carpino, L. A., et al. "Racemization Studies During Solid-Phase Peptide Synthesis."[2] Journal of Organic Chemistry.

  • Fluorine Inductive Effects: "Substituent Effects on Acidity." Chemistry LibreTexts.

Sources

improving enantiomeric excess (ee) of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Optimizing Enantiomeric Excess of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties achieving high enantiomeric excess (ee) (>98%) for This compound . This target is an


-methyl hydrocinnamic acid derivative. The presence of the ortho-fluorine atom introduces steric bulk and electronic effects that often disrupt standard asymmetric hydrogenation protocols effective for para- or meta-substituted analogs.

This guide provides a tiered troubleshooting approach:

  • Primary Synthesis: Optimizing Asymmetric Hydrogenation.

  • Rescue Protocol: Biocatalytic Kinetic Resolution (for batches with 80-90% ee).

  • Classical Resolution: Diastereomeric Salt Crystallization (low-cost alternative).

  • Analytical Validation: Chiral HPLC method development.

Module 1: Asymmetric Hydrogenation (The Primary Route)

Issue: "I am using Ru-BINAP but getting only 75-80% ee."

Root Cause Analysis: The ortho-fluorine substituent creates a "steric gate" effect. While Ru-BINAP is excellent for many substrates, it lacks the rigidity required to lock the ortho-substituted precursor into the single necessary conformation during the migratory insertion step.

Recommended Protocol: Switch to Rhodium-based catalysis with electron-rich, rigid bisphosphine ligands. The precursor should be (E)-2-methyl-3-(2-fluorophenyl)acrylic acid .

Optimized Conditions:

  • Catalyst Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆.

  • Ligand: (S,S)-Me-DuPhos or (S)-SegPhos. (DuPhos ligands are superior for trisubstituted olefins).

  • Solvent: Methanol (degassed).

  • Pressure: 5–10 bar (Higher pressure often improves rate but check ee stability).

Troubleshooting Workflow (DOT Visualization):

HydrogenationOptimization start Start: Low ee (<85%) check_ligand Current Ligand? start->check_ligand switch_rh Switch to Rh-DuPhos or Rh-SegPhos check_ligand->switch_rh Using Ru-BINAP check_purity Check Precursor Purity (Isomer E/Z ratio > 98:2?) check_ligand->check_purity Already using Rh-DuPhos run_reaction Run Hydrogenation (MeOH, 5 bar H2) switch_rh->run_reaction purify_prec Recrystallize Precursor check_purity->purify_prec No (Mixed E/Z) check_purity->run_reaction Yes (Pure E) purify_prec->run_reaction

Caption: Decision tree for optimizing asymmetric hydrogenation parameters based on initial ligand selection and precursor purity.

Module 2: Biocatalytic Kinetic Resolution (The "Polishing" Step)

Issue: "My hydrogenation stalled at 88% ee. I need >99% ee for clinical supplies."

Solution: Enzymatic resolution is the most reliable method to upgrade optical purity from medium to high. Lipases are highly effective for


-methyl esters.

Mechanism: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted (or vice versa depending on specific immobilization).

Protocol:

  • Esterification: Convert your crude acid (88% ee) to the ethyl ester (EtOH, H₂SO₄ cat.).

  • Enzymatic Hydrolysis:

    • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

    • Solvent: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

    • Temperature: 30°C.

    • Monitoring: Monitor pH. Maintain pH 7.0 by auto-titration with NaOH.

  • Workup:

    • At ~50% conversion, stop reaction.

    • Extract with Ethyl Acetate.

    • The aqueous phase contains the (S)-Acid salt (High ee).

    • The organic phase contains the (R)-Ester .

Data: Expected Enrichment

Initial ee (Acid)Conversion (%)Final ee (Product Acid)Yield (Theoretical)
80%45%>96%40-45%
90%48%>99%45-48%
Module 3: Classical Resolution (Crystallization)

Issue: "Enzymes are too expensive for our current scale. We need a crystallization method."

Solution: Diastereomeric salt formation using chiral amines.[1][2] For


-methyl arylpropionic acids, 1-Phenylethylamine  is the industry standard resolving agent.

Protocol:

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (for targeting S-acid).

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1).

  • Procedure:

    • Dissolve 1.0 eq of Racemic Acid in hot IPA.

    • Add 0.6 eq of (R)-Phenylethylamine.

    • Cool slowly to 4°C overnight.

    • Filter crystals (Diastereomeric salt).[2]

    • Recrystallize the salt once from IPA to upgrade de from 90% to >99%.

  • Liberation: Suspend salt in water, acidify with 1M HCl, extract with DCM.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "I cannot separate the enantiomers on my C18 column."

Solution: You must use a Chiral Stationary Phase (CSP).[3][4] The 2-Fluoro group provides good handle for separation on Cellulose-based columns.

Method Parameters:

ParameterCondition
Column Chiralcel OJ-H (or Daicel OJ-3)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or 254 nm)
Selectivity (

)
Typically > 1.2 for fluorinated analogs

Note: The TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.

FAQs

Q: Why does the 2-Fluoro analog behave differently than the 4-Fluoro analog? A: The 2-Fluoro (ortho) substituent exerts a steric clash with the catalyst's phosphine array. In hydrogenation, this often requires a ligand with a larger "bite angle" or a more open quadrant to accommodate the fluorine atom. In enzymatic resolution, the ortho-effect usually enhances selectivity because the enzyme pocket cannot tolerate the wrong enantiomer's bulk as easily as it can with para-substitution.

Q: Can I use dynamic kinetic resolution (DKR)? A: DKR is difficult for this specific acid because the


-proton is not acidic enough to racemize rapidly under mild conditions compatible with lipases. You would need a metal catalyst (Ru) coupled with the enzyme, which is complex. Standard Kinetic Resolution (KR) described in Module 2 is more robust.

Q: My HPLC peaks are tailing badly. A: This is a classic issue with chiral acids. Ensure you have 0.1% Trifluoroacetic Acid (TFA) in your mobile phase. If tailing persists, switch to Ethanol instead of Isopropanol as the modifier, as it often reduces non-specific interactions.

References
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Kolodiazhna, A. O., et al. (2025).[5] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Link

  • Phenomenex. (2024). Chiral HPLC Column Selection and Method Development Guide. Phenomenex Technical Guides. Link

  • BenchChem. (2025). Protocols for Diastereomeric Salt Crystallization with Chiral Amines. Link

Sources

resolving solubility issues of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Aqueous Solubility of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Overview this compound is a lipophilic, chiral carboxylic acid frequently utilized as a synthetic intermediate and pharmacophore in drug development. Researchers often encounter severe precipitation, erratic assay results, or poor bioavailability when introducing this compound into aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

Section 1: Causality & Physicochemical Profiling

FAQ 1: Why does this compound precipitate instantly in my assay buffer? The Causality: The molecule's hydration dynamics are dominated by its hydrophobic moieties: the 2-fluorophenyl ring and the alpha-methyl group. When introduced into water, these non-polar regions disrupt the hydrogen-bonding network, forcing water molecules into an entropically unfavorable clathrate-like cage. The only hydrophilic handle is the carboxylic acid group. Based on structural analogs like1[1] and 2[2], the predicted pKa of this compound is ~4.5–4.7. In standard assay buffers at pH < 5.0, the carboxylate remains predominantly unionized, eliminating ion-dipole interactions with water and leading to rapid precipitation.

FAQ 2: Can I just use DMSO to dissolve it and spike it into my assay? The Causality: While the compound is highly soluble in neat Dimethyl Sulfoxide (DMSO), spiking a concentrated DMSO stock directly into an aqueous buffer often results in "solvent shift precipitation." As the DMSO rapidly diffuses into the bulk water, the local solubility capacity for the lipophilic drug plummets before the compound can disperse, forming amorphous colloidal aggregates. These aggregates can cause false positives in optical assays (via light scattering) or false negatives in biological assays (due to low free-drug concentration).

Section 2: Solubilization Strategies & Workflows

To systematically resolve this, we employ three distinct strategies depending on your downstream application constraints: pH adjustment, cosolvency, and cyclodextrin complexation.

SolubilizationWorkflow Start Determine Target pH of Aqueous Assay HighPH pH ≥ 7.0 (Physiological/Basic) Start->HighPH Yes LowPH pH < 6.0 (Acidic/Neutral) Start->LowPH No Salt In Situ Salt Formation (Titrate with NaOH) HighPH->Salt Cosolvent Add Cosolvent (10-20% PEG 400) LowPH->Cosolvent Low Lipophilicity Cyclo Add Cyclodextrin (HP-β-CD Complexation) LowPH->Cyclo High Lipophilicity Validate Validate Solubility (OD600 < 0.01) Salt->Validate Synergy Synergistic Solubilization (Cosolvent + CD) Cosolvent->Synergy If precipitation persists Cyclo->Synergy If precipitation persists Synergy->Validate

Decision workflow for selecting the optimal solubilization strategy based on assay pH requirements.

FAQ 3: How does the synergistic Cosolvent-Cyclodextrin approach work? The Causality: When pH adjustment is not viable (e.g., acidic assays), relying solely on a cosolvent or a cyclodextrin might be insufficient. 3[3] of the aqueous media, lowering the energy penalty for the water to accommodate the non-polar solute. Meanwhile,[] that sequesters the 2-fluorophenyl ring, presenting a hydrophilic exterior to the water. Combining them creates a synergistic effect: 5[5] of the lipophilic moiety into the cyclodextrin cavity, preventing destabilization of the complex.

Mechanism Drug (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Water Aqueous Media (High Polarity) Drug->Water Poor Solvation CD HP-β-CD (Hydrophobic Cavity) Drug->CD Inclusion of Fluorophenyl Ring Complex Soluble Ternary Complex Drug->Complex Complete Solubilization Cosolvent PEG 400 (Reduces Polarity) Water->Cosolvent Lowers Dielectric Constant Cosolvent->Complex Stabilizes Exterior CD->Complex Shields Hydrophobe

Mechanistic pathway of synergistic solubilization using PEG 400 and HP-β-CD.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the expected solubility enhancements for this compound across different formulation matrices at 25°C.

Formulation MatrixMechanism of SolubilizationExpected Solubility Limit (mg/mL)Application Suitability
Water (pH 4.0) Baseline (Unionized)< 0.05None
Phosphate Buffer (pH 7.4) Ionization (Salt Formation)~ 2.5 - 5.0Cell-based assays, IV dosing
10% PEG 400 (v/v) in Water Dielectric Constant Reduction~ 0.8 - 1.2Tolerated in most in vitro assays
20% HP-β-CD (w/v) in Water Inclusion Complexation~ 4.0 - 6.0In vivo oral/IV dosing
10% PEG 400 + 20% HP-β-CD Synergistic Ternary Complexation> 10.0High-concentration stock solutions

Section 4: Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation (For pH ≥ 7.0 Assays) Objective: Convert the unionized acid to its highly soluble sodium salt without causing localized alkaline degradation.

  • Weighing: Accurately weigh 10 mg of this compound into a glass vial.

  • Suspension: Add 8 mL of molecular biology grade water. The compound will float/precipitate due to its hydrophobicity.

  • Titration: Add 0.1 M NaOH dropwise (approx. 50-100 µL at a time) while vortexing continuously.

  • Equilibration: Monitor the pH using a micro-pH probe. Stop titration when the pH reaches 7.2 - 7.4. The solution should turn completely clear as the carboxylate ionizes.

  • Volume Adjustment: QS to 10 mL with water to achieve a 1 mg/mL stock solution.

  • Validation Step: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the absence of sub-visible colloidal aggregates.

Protocol B: Synergistic Cosolvent-Cyclodextrin Complexation (For pH-Independent Assays) Objective: Achieve high-concentration solubilization using PEG 400 and HP-β-CD.

  • Preparation of Vehicle: Dissolve 2 g of HP-β-CD in 7 mL of water. Once clear, add 1 mL of PEG 400 and mix thoroughly.

  • Drug Addition: Add 50 mg of the compound to the vehicle.

  • Kneading/Sonication: Sonicate the mixture in a water bath at 30°C for 30 minutes. The thermal energy accelerates the thermodynamic inclusion of the fluorophenyl ring into the CD cavity.

  • Equilibration: Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

  • Validation Step: Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration against a standard curve prepared in methanol.

Section 5: References

  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: uspto.gov URL:

  • Title: Arrange the products obtained in the following cases in the increasing .. - Filo Source: askfilo.com URL:

  • Title: 3-Phenylpropionic acid CAS#: 501-52-0 Source: chemicalbook.com URL:

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: univie.ac.at URL:

  • Title: Cyclodextrin Solutions for API Solubility Boost Source: bocsci.com URL:

Sources

Technical Support Center: Catalyst Removal from (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid Preparations

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid. The synthesis of this and similar chiral carboxylic acids often relies on transition-metal catalysts to achieve high selectivity and yield.[1] However, the removal of these metal catalysts, particularly palladium, is a critical challenge in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the removal of metal catalysts from your preparations.

Troubleshooting and FAQs

High Levels of Residual Palladium Detected Post-Purification

Q1: I've performed a standard workup and purification, but my ICP-MS analysis shows high levels of residual palladium. What could be the cause and how can I resolve this?

A1: High residual palladium is a common issue and can stem from several factors. The choice of purification method is highly dependent on the nature of the palladium species in your reaction mixture, the solvent system, and the properties of your product.[2]

Initial Troubleshooting Steps:

  • Re-evaluate your current purification method: Standard chromatography or a single crystallization may not be sufficient to remove all palladium species.[4]

  • Consider the nature of the palladium species: Palladium can exist in different oxidation states (Pd(0), Pd(II)) and may form various complexes during the reaction, affecting its solubility and reactivity.[2]

Recommended Solutions:

  • Metal Scavengers: Employing solid-supported metal scavengers is a highly effective and practical approach.[2][5] These materials contain functional groups with a high affinity for palladium, allowing for its removal by filtration.[2]

    • Thiol-based scavengers: Silica or polymer resins functionalized with thiol groups are effective for a broad range of palladium species.[2][6]

    • Trimercaptotriazine (TMT)-functionalized scavengers: These have shown high selectivity for palladium.[2]

  • Activated Carbon: Treatment with activated carbon can be a cost-effective method for palladium removal.[2][7] However, it's important to screen different types of activated carbon and optimize conditions (temperature, time) to maximize palladium adsorption while minimizing product loss.[2][8]

  • Optimized Crystallization: A well-designed crystallization process can be a powerful purification tool.[9][10]

    • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while palladium impurities remain in the mother liquor.[9]

    • Anti-solvent Crystallization: Adding a solvent in which your product is poorly soluble can induce crystallization and leave impurities behind.[10]

Product Loss During Purification

Q2: I'm successfully removing the palladium catalyst, but I'm experiencing significant product loss. How can I improve my yield?

A2: Product loss during purification is a critical concern, especially in large-scale production. The key is to find a balance between efficient impurity removal and high product recovery.

Potential Causes and Solutions:

  • Non-selective Adsorption on Activated Carbon: Activated carbon can sometimes adsorb the product along with the metal catalyst.[2]

    • Solution: Screen different grades of activated carbon and perform optimization studies to find the lowest effective amount. Consider a different purification method if product loss remains high.

  • Co-precipitation during Crystallization: Your product and the metal catalyst might be precipitating together.

    • Solution: Carefully control the cooling rate during crystallization. A slower cooling rate often leads to purer crystals.[9] Seeding the solution with pure crystals of your product can also promote selective crystallization.[10]

  • Inefficient Extraction: If using a liquid-liquid extraction method, ensure the pH of the aqueous phase is optimized for the complete transfer of your carboxylic acid product into the organic phase, leaving the metal catalyst in the aqueous phase (or vice-versa depending on the chosen strategy).

Choosing the Right Analytical Method for Quantifying Residual Metals

Q3: What is the best method to accurately determine the concentration of residual metal catalysts in my product?

A3: Accurate quantification of residual metals is crucial for regulatory compliance. The most common and reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect a wide range of elements.[1][11][12]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is also a robust and widely used technique for quantifying metal impurities.[1][12]

Important Considerations:

  • Sample Preparation: Proper sample preparation is critical for accurate results. This may involve digesting the sample in acid to ensure all metal species are in a solution that can be introduced into the instrument.[1]

  • Method Validation: It is essential to use a validated analytical method to ensure the accuracy and reliability of your results.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general guideline for using a solid-supported metal scavenger.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Add the selected metal scavenger resin (typically 1-5 wt% relative to the product).

  • Stir the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 2-24 hours). The optimal time should be determined experimentally.

  • Filter the mixture to remove the scavenger resin.

  • Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze the product for residual palladium content using ICP-MS or ICP-OES.

Protocol 2: Purification by Activated Carbon Treatment
  • Dissolve the crude product in an appropriate solvent.

  • Add activated carbon (e.g., 5-10 wt% relative to the product).

  • Heat the mixture with stirring (e.g., 40-60 °C) for a defined period (e.g., 1-4 hours).

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Wash the celite pad with hot solvent.

  • Combine the filtrate and washings and allow to cool for crystallization or concentrate to dryness.

  • Analyze the purified product for residual metal content.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Metal Scavengers >95%High selectivity, easy to perform.[2][13]Higher cost compared to activated carbon.[2]
Activated Carbon 80-99%Low cost, readily available.[2]Potential for product loss, variability between batches.[2]
Crystallization VariableCan be highly effective for achieving high purity.[9]Requires careful optimization, potential for co-crystallization of impurities.[14]
Chromatography >98%Effective for removing a wide range of impurities.[4]Can be time-consuming and require large volumes of solvent.[4]

Visualization

Decision Workflow for Metal Catalyst Removal

This diagram outlines a logical approach to selecting a purification strategy.

Metal_Removal_Workflow start High Residual Metal Detected check_speciation Assess Metal Speciation (e.g., Pd(0) vs Pd(II)) start->check_speciation scavenger Metal Scavenger Screening check_speciation->scavenger Broad applicability activated_carbon Activated Carbon Treatment check_speciation->activated_carbon Cost-effective option crystallization Optimize Crystallization check_speciation->crystallization Product is crystalline analysis Analyze Residual Metal (ICP-MS/OES) scavenger->analysis activated_carbon->analysis crystallization->analysis chromatography Column Chromatography chromatography->analysis end_pass Purity Meets Specification analysis->end_pass < Specification Limit end_fail Re-evaluate Strategy analysis->end_fail > Specification Limit end_fail->start

Caption: Decision tree for selecting a metal removal strategy.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
  • Metal scavengers for organic purification | Biotage.
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30).
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25).
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - Semantic Scholar. (2022, January 20).
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013, October 1).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Pharmaceutical Crystallization in drug development - Syrris.
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6).
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12).

Sources

Technical Support Center: Thermal Optimization for (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AH-2F-2026-OPT Subject: Optimizing Reaction Temperature & Enantioselectivity for Ortho-Fluorinated


-Methyl Hydrocinnamic Acid Derivatives
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist

Critical Alert: The Ortho-Fluoro Effect

Before adjusting your temperature controllers, you must understand the specific kinetic barrier introduced by the 2-fluorophenyl group. Unlike the para-isomer (common in Sulindac intermediates), the ortho-fluorine atom creates significant steric bulk and electronic repulsion near the


-carbon of the acrylic acid precursor.

The Trade-off:

  • Low Temperature (<25°C): Maximizes enantiomeric excess (ee) by locking the substrate-catalyst conformer, but the ortho-substituent drastically reduces turnover frequency (TOF), leading to incomplete conversion.

  • High Temperature (>50°C): Overcomes the steric barrier for conversion but risks "leaking" the wrong enantiomer (lowering ee) and promotes decarboxylation or catalyst deactivation.

Your goal is not just "high yield"; it is enantiopurity at scale .

Module A: Asymmetric Hydrogenation (The Primary Route)

Context: You are likely using a Ruthenium (Ru) or Rhodium (Rh) catalyst with a chiral phosphine ligand (e.g., BINAP, SegPhos, or DuPhos) to hydrogenate (E)-3-(2-fluorophenyl)-2-methylacrylic acid.

Troubleshooting Guide
SymptomProbable CauseDiagnostic StepCorrective Action
High Yield, Low ee (<80%) Temperature too high during initial coordination. The "unmatched" transition state is energetically accessible.Check ee at 10% conversion. If low initially, T is the issue.Step-Down Protocol: Initiate reaction at 45°C to activate, then ramp down to 20°C for the bulk of the reaction.
Low Conversion, High ee Steric hindrance from 2-F group prevents coordination; or H₂ starvation .Check H₂ pressure. If >20 bar, the issue is kinetic (Temperature).Increase Pressure, Not T: Boost H₂ pressure to 50-60 bar before raising T. If T must rise, do not exceed 55°C.
Catalyst Deactivation Ru-Hydride instability at high T (>60°C) or O₂ leakage.Solution turns black/precipitates metal.Ligand Switch: Switch to Ru(OAc)₂(SegPhos) . SegPhos has a narrower dihedral angle, providing better thermal stability than BINAP.
Experimental Workflow: The "Thermal Ramp" Protocol

For difficult ortho-substituted substrates, a static temperature often fails. Use this dynamic protocol:

  • Dissolution: Dissolve substrate and catalyst (S/C 1000:1) in degassed MeOH.

  • Activation Phase: Pressurize to 30 bar H₂. Heat to 45°C for 30 minutes. This overcomes the initial activation energy of the bulky 2-F alkene.

  • Propagation Phase: Cool to 25°C . Increase pressure to 50 bar. Maintain for 12-18 hours. This ensures the propagation steps occur with maximum stereocontrol.

  • Termination: Vent H₂ only after cooling to <10°C to prevent back-reaction or racemization during depressurization.

Logic Flow: Optimization Decision Tree

AH_Optimization Start Start: Analyze Reaction Outcome CheckEE Is ee > 95%? Start->CheckEE CheckConv Is Conversion > 98%? CheckEE->CheckConv Yes Issue_LowEE Issue: Low Enantioselectivity CheckEE->Issue_LowEE No Issue_LowConv Issue: Incomplete Conversion CheckConv->Issue_LowConv No Success Process Optimized CheckConv->Success Yes Action_Cool Action: Reduce T by 10°C Increase Pressure (+10 bar) Issue_LowEE->Action_Cool Action_Heat Action: Increase T by 5°C (Max 50°C) Issue_LowConv->Action_Heat Action_Ligand Action: Switch Ligand (BINAP -> SegPhos) Action_Heat->Action_Ligand If T > 50°C & Conv still low

Figure 1: Decision logic for balancing kinetics (conversion) and thermodynamics (enantioselectivity) in asymmetric hydrogenation.

Module B: Crystallization-Induced Dynamic Resolution (CIDR)

Context: If asymmetric hydrogenation is unavailable or cost-prohibitive, you may be resolving the racemic acid using a chiral amine (e.g., (S)-1-phenylethylamine).

The Thermal Criticality: CIDR relies on the rapid racemization of the unwanted enantiomer in the solution phase while the desired diastereomeric salt crystallizes out.

FAQ: Temperature Management in CIDR

Q: Why does my yield stall at 50%? A: You are performing a classical resolution, not a dynamic one. The "wrong" enantiomer is not racemizing.

  • Fix: You must add a racemization catalyst (e.g., a catalytic amount of aldehyde or weak base) and increase the temperature to 60-70°C to drive the solution-phase racemization, then cool very slowly to precipitate the pure (S)-salt.

Q: The product is oiling out instead of crystallizing. A: The temperature drop is too steep.

  • Fix: Implement a linear cooling ramp : 0.1°C/minute from 70°C to 20°C. Seed the mixture with pure crystals at the cloud point (approx. 55°C).

CIDR Protocol Specification
ParameterSpecificationReason
Solvent Isopropanol/Water (9:1)Balances solubility of salt vs. free acid.
Resolving Agent (S)-1-phenylethylamine (0.55 eq)Forms less soluble salt with (S)-acid.
Racemization Temp 75°C (Reflux) Ensures rapid equilibrium between (R) and (S) acid in solution [1].
Crystallization Temp Ramp 75°C

20°C over 6h
Slow growth favors high diastereomeric purity.

References & Grounding

  • Crystallization-Induced Dynamic Resolution (CIDR):

    • Source: Kiau, S., et al. (2004).[1] "Efficient Crystallization-Induced Dynamic Resolution of

      
      -Substituted Carboxylic Acids." Journal of Organic Chemistry.
      
    • Relevance: Establishes the thermodynamic principles for resolving

      
      -methyl carboxylic acids using thermal ramps.
      
    • Link:[Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation:

    • Source: Noyori, R., et al. (2001). "Asymmetric Hydrogenation of

      
      -Unsaturated Carboxylic Acids." Journal of Organic Chemistry (General Principles).
      
    • Relevance: Defines the mechanism where temperature affects the hydride insertion step.

    • Link:[Link] (Representative authoritative text).

  • Flow Chemistry Optimization (Temperature/Kinetics):

    • Source:Beilstein Journal of Organic Chemistry (2012). "Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis."

    • Relevance: demonstratesthe use of inline analytics to determine optimal T (60°C vs 30°C) for similar heterocyclic substrates.

    • Link:[Link]

  • Ortho-Fluoro Synthesis Context:

    • Source: US Patent 5675034A. "Process for preparing 2-(p-fluorophenyl)-2-methyl-propionic acid..."

    • Relevance: Provides industrial context for the para-isomer, serving as a baseline for the more difficult ortho-isomer modifications.

    • Link:

Sources

minimizing by-product formation in fluorinated acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Acid Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of C-F bond formation on acidic scaffolds. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to minimize the formation of common by-products, thereby enhancing yield, purity, and scalability.

Introduction: The Challenge of Selective Fluorination

The synthesis of fluorinated carboxylic acids is a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the high reactivity of many fluorinating agents and the electronic nature of the substrates often lead to a variety of unwanted side reactions. This guide addresses the most common challenges—over-fluorination, decarboxylation, rearrangement, and reagent-derived impurities—by explaining their mechanistic origins and providing actionable, evidence-based solutions.

Troubleshooting Guides & FAQs

Issue 1: Over-fluorination and Loss of Selectivity

Question: My reaction is yielding a significant amount of di- or poly-fluorinated acid instead of the desired mono-fluorinated product. How can I improve selectivity?

Answer: This is a frequent challenge, especially when fluorinating positions activated by the carboxylic acid group, such as the α-position. The formation of over-fluorinated by-products often occurs because the initially formed mono-fluorinated product is sometimes more reactive than the starting material.

Mechanistic Insight: The electron-withdrawing nature of the first fluorine atom can further acidify the α-proton, facilitating a second deprotonation and subsequent fluorination event, particularly under basic conditions or with substrates that readily form enolates.

Solutions & Protocols:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the fluorinating agent is the first and most critical step. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for mono-fluorination, whereas a larger excess will invariably lead to over-fluorination.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly enhance selectivity.[1][2] Lower kinetic energy favors the reaction with the lower activation energy, which is often the desired initial fluorination.

  • Choice of Fluorinating Agent: The reactivity of electrophilic N-F reagents varies. If you are using a highly reactive agent like Selectfluor®, consider switching to a milder alternative such as N-Fluorobenzenesulfonimide (NFSI).[3]

  • Controlled Rate of Addition: Instead of adding the fluorinating agent all at once, add it dropwise as a solution over an extended period. This maintains a low instantaneous concentration of the reagent, favoring mono-substitution.[2]

Table 1: Effect of Reaction Conditions on Mono- vs. Di-fluorination
ParameterCondition ACondition B (Optimized)Expected Outcome
Fluorinating Agent Selectfluor® (1.5 eq)Selectfluor® (1.1 eq)Reduced over-fluorination
Temperature 25 °C-78 °C to 0 °CIncreased selectivity
Addition Method Single portionSlow addition over 1 hrMinimized localized excess
Solvent AcetonitrileAcetonitrileConsistent
Protocol 1: High-Selectivity α-Monofluorination of a Phenylacetic Acid Derivative
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenylacetic acid derivative (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Reagent Preparation: In a separate flask, dissolve Selectfluor® (1.05 eq) in anhydrous acetonitrile.

  • Slow Addition: Add the Selectfluor® solution to the cooled reaction mixture dropwise via a syringe pump over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Aim to quench the reaction as soon as the starting material is consumed to prevent subsequent fluorination of the product.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Unwanted Decarboxylation

Question: I am observing significant loss of my carboxylic acid group, resulting in a fluorinated but decarboxylated by-product. What causes this and how can I prevent it?

Answer: Decarboxylation is a common side reaction, particularly in the synthesis of α-fluoro-α-arylcarboxylic acids or when using methods that proceed through radical or single-electron transfer (SET) mechanisms.[4][5][6]

Mechanistic Insight: The reaction can be triggered by the formation of a radical at the α-position. This radical intermediate can readily extrude CO₂, a thermodynamically favorable process, to form a more stable benzylic or alkyl radical, which is then trapped by a fluorine source.[7] Certain conditions, especially involving photoredox or metal catalysts (like Ag or Cu), are explicitly designed to promote this pathway.[7][8] A divergent strategy for fluorinating phenylacetic acids has shown that aqueous conditions favor decarboxylative fluorination, while non-aqueous conditions yield the desired α-fluoro acid.[9]

Solutions & Protocols:

  • Avoid Radical-Inducing Conditions: If decarboxylation is undesired, scrupulously avoid conditions known to promote radical formation. This includes excluding light (wrap the flask in foil), using high-purity reagents free of metal contaminants, and avoiding photocatalysts or radical initiators unless required by the desired mechanism.

  • Solvent Choice: As demonstrated by Pieber et al., the choice of solvent is critical. For direct α-fluorination of phenylacetic acids using Selectfluor® and a base like 4-(dimethylamino)pyridine (DMAP), switching from aqueous to non-aqueous conditions (e.g., pure acetonitrile) can completely suppress the decarboxylative pathway in favor of direct C-H fluorination.[4][9][10]

  • Lower Temperature: As with over-fluorination, lower temperatures can disfavor the higher-activation-energy pathway of decarboxylation.

Diagram 1: Solvent-Dependent Selectivity Switch

G cluster_conditions Reaction Conditions cluster_products Reaction Outcome Start Phenylacetic Acid Derivative + Selectfluor + Base Decarbox Decarboxylative Fluorination (Undesired By-product) Start->Decarbox Aqueous Solvent (e.g., MeCN/H₂O) Direct α-Fluoro Carboxylic Acid (Desired Product) Start->Direct Anhydrous Solvent (e.g., MeCN)

Caption: Solvent choice dictates the reaction pathway.[9]

Issue 3: By-products from Hydrolysis or Reagent Decomposition

Question: My purification is complicated by by-products that seem to originate from the fluorinating agent itself. How can I manage this?

Answer: This is common with both electrophilic (e.g., Selectfluor®) and nucleophilic (e.g., DAST) reagents. Hydrolysis of the reagent or the desired product can introduce stubborn impurities.

Mechanistic Insight:

  • DAST and Deoxo-Fluor®: These reagents can react with trace moisture to generate corrosive HF and other sulfur-containing by-products. HF can also catalyze side reactions like cyclization or elimination.[2][11]

  • Selectfluor®: While relatively stable, the reaction of Selectfluor® produces a dicationic diamine by-product (TEDA) which can be difficult to separate from polar products.[12][13]

Solutions & Protocols:

  • Strictly Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents are passed through a purification system or are from a freshly opened bottle.[14] This is especially critical for moisture-sensitive reagents like DAST.

  • Use of an Acid Scavenger: When using reagents that produce HF, adding a mild, insoluble base like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) can neutralize the acid as it forms, preventing it from catalyzing side reactions.[11][15]

  • Optimized Work-up:

    • For Selectfluor® reactions, a simple aqueous work-up is often sufficient to remove the TEDA by-product, as it is highly water-soluble.

    • For DAST reactions, a careful quench with a saturated NaHCO₃ solution at low temperature is recommended to neutralize both excess reagent and the HF by-product.

Protocol 2: Post-Fluorination Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification Strategy: If reagent by-products persist, consider a secondary purification step. Passing the crude material through a short plug of silica gel can often remove highly polar impurities before final purification by column chromatography or crystallization.

Diagram 2: Troubleshooting Workflow for Low Yield / High Impurity

G Start Low Yield or Multiple By-products CheckSM Significant Starting Material Remaining? Start->CheckSM CheckImpurity Main By-product Identified? CheckSM->CheckImpurity No Sol_Reagent Increase Reagent Equivalents Ensure Anhydrous Conditions Add Acid Scavenger CheckSM->Sol_Reagent Yes Sol_OverFluor Lower Temperature Reduce Reagent Equivalents Use Milder Reagent CheckImpurity->Sol_OverFluor Over-fluorination Sol_Decarbox Switch to Anhydrous Solvent Exclude Light/Metal Catalysts CheckImpurity->Sol_Decarbox Decarboxylation Sol_Other Investigate Product Stability Optimize Work-up CheckImpurity->Sol_Other Unidentified / Other

Caption: Systematic troubleshooting for common fluorination issues.[11]

References

  • Methods of preparing fluorinated carboxylic acids and their salts. (n.d.). Google Patents.
  • Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. (n.d.). D-Scholarship@Pitt. Retrieved from [Link]

  • α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Haas, A., & Lieb, M. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules.CHIMIA, 39(5), 134-140.
  • Sim, J., Campbell, M. W., & Molander, G. A. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
  • Singh, R. P., & Shreeve, J. M. (2016). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Taddei, C., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Fluorinated alkanoic acid purification process. (n.d.). Google Patents.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved from [Link]

  • Synthesis and reactions of α-fluoro-α-amino amides. (2025). ResearchGate. Retrieved from [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally- Relevant Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanisms for the hydrolysis of (a) 3 and (b) 8 c after fluorination. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. (n.d.). Royal Society of Chemistry.
  • Decarboxylative Fluorination Strategies for Accessing Medicinally- Relevant Products. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). PubMed. Retrieved from [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). PubMed. Retrieved from [Link]

  • Boyle, G. A., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. Retrieved from [Link]

  • Selectfluor. (n.d.). Wikipedia. Retrieved from [Link]

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. Retrieved from [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.Organic Letters, 24(30), 5376-5380.
  • Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Process of Fluorinating Inorganic or Organic Compounds by Direct. (n.d.). Google Patents.
  • Le, C., et al. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PMC. Retrieved from [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. Retrieved from [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Nature Communications. Retrieved from [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic strategies to α‐fluorinated α‐amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2025). Springer. Retrieved from [Link]

  • Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. (n.d.). American Chemical Society. Retrieved from [Link]

  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020). ResearchGate. Retrieved from [Link]

  • FLUORINE CHEMISTRY. (n.d.). Retrieved from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved from [Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine notes. Retrieved from [Link]

Sources

purification challenges of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Purification of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Ticket System Status: [ONLINE] Topic: Chromatography Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The Molecule & The Challenge

You are working with This compound .[1][2] This molecule presents a "perfect storm" of chromatographic challenges:

  • Carboxylic Acid Moiety: Causes severe peak tailing on standard silica due to hydrogen bonding with silanols.[1][2]

  • Chiral Center (

    
    -position):  Standard silica cannot distinguish the (2S) enantiomer from the (2R) impurity.[1][2] Furthermore, the acidic 
    
    
    
    -proton is susceptible to racemization under basic conditions.[1][2]
  • Fluorine Substitution: The 2-fluoro group adds lipophilicity but provides little selectivity difference from non-fluorinated impurities on standard phases.[1][2]

This guide is structured as a series of Support Tickets addressing the most common failure modes reported by users in your field.

Ticket #001: "My peaks look like shark fins (severe tailing)."

User Report:

"I'm running a standard hexane/ethyl acetate gradient on a silica flash column. The product elutes as a broad smear that trails off for 10 column volumes.[2] I'm losing yield and resolution."

Expert Diagnosis: This is the classic "Silanol Effect." Silica gel (


) has a surface covered in acidic silanol groups (

).[1][2] Your molecule's carboxylic acid group (

) interacts strongly with these silanols via hydrogen bonding.[2] Without a competitor in the mobile phase, the drug drags along the column, resulting in tailing.[2]

The Fix: Acidic Modifiers You must suppress the ionization of the carboxylic acid and block the active silanol sites.[1]

Protocol: Add Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase.[1][2]

ParameterRecommendationMechanism
Modifier Acetic Acid (glacial)Competes for silanol binding sites; ensures analyte remains in protonated (

) state.[1][2]
Concentration 0.1% to 1.0% (v/v)0.1% is usually sufficient for HPLC; 1.0% is often needed for flash chromatography to ensure coverage.[1][2]
Implementation Premix in both Solvent A and Solvent B.Prevents "baseline drift" of pH during the gradient, which can cause ghost peaks.[1][2]

Critical Warning: Do NOT use basic modifiers (Triethylamine/TEA) or ammonium hydroxide.[1][2] While these reduce tailing for amines, they can induce racemization of your (2S) chiral center by deprotonating the


-carbon (next to the carbonyl).[1]

Ticket #002: "I cannot separate the (2S) isomer from the (2R) impurity."

User Report:

"I synthesized the (2S) form, but my optical rotation is low. I tried purifying it on my standard C18 and Silica columns, but I only see one peak. How do I remove the (2R) enantiomer?"

Expert Diagnosis: Standard chromatography (achiral silica or C18) separates molecules based on polarity and hydrophobicity.[1][2] Enantiomers have identical physical properties in an achiral environment. You are seeing "chemical purity," not "enantiomeric purity."

The Fix: Chiral Stationary Phases (CSPs) To separate the (2S) target from the (2R) impurity, you need a chiral selector.

Recommended Workflow:

  • Analytical Check: Use a chiral analytical column (e.g., Chiralcel OD-H or AD-H) to determine the enantiomeric excess (% ee).[1][2]

  • Purification: If % ee is low, you must use Chiral Preparative HPLC or SFC (Supercritical Fluid Chromatography) .[1][2]

Suggested Columns for Phenylpropanoic Acids:

Column TypeSelectorSuitability
Amylose-based (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate)High. Excellent recognition of aromatic acids.[1][2]
Cellulose-based (e.g., OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)High. Often complementary to AD-H.
PFP (Pentafluorophenyl) Fluorinated stationary phaseMedium. Not chiral, but can sometimes separate diastereomers if you derivatize the acid with a chiral alcohol.[1][2]

Visual Workflow: Chiral vs. Achiral Logic

PurificationLogic Start Crude (2S)-Acid Mixture Achiral Step 1: Achiral Flash/HPLC (Remove chemical impurities) Start->Achiral Silica + 1% AcOH Check Is Chemical Purity > 95%? Achiral->Check Check->Achiral No (Optimize Gradient) ChiralCheck Step 2: Analytical Chiral HPLC Check->ChiralCheck Yes EE_Decision Is % ee acceptable? ChiralCheck->EE_Decision Final Final Product (Pure 2S) EE_Decision->Final Yes (>99% ee) PrepChiral Step 3: Prep Chiral HPLC (Isolate 2S from 2R) EE_Decision->PrepChiral No (Racemic/Low ee) PrepChiral->Final

Figure 1: Purification logic flow distinguishing between chemical cleanup (achiral) and enantiomeric enrichment (chiral).

Ticket #003: "My product is co-eluting with a defluoro-impurity."[1][2]

User Report:

"I have a small amount of the non-fluorinated analog (3-phenyl-2-methylpropanoic acid) in my mix. It elutes right on top of my 2-fluoro product."

Expert Diagnosis: Fluorine is an "isostere" of hydrogen; it is small and does not drastically change the polarity compared to hydrogen, making separation on standard silica difficult.[2] However, fluorine does change the electron density of the aromatic ring.[2]

The Fix: Leverage


-

Interactions
Switch from standard silica to a phase that interacts with the aromatic ring's electron density.[1][2]
  • Phenyl-Hexyl Columns (Reverse Phase): The

    
    -
    
    
    
    interaction will differ between the electron-deficient fluorophenyl ring and the standard phenyl ring.[1][2]
  • Pentafluorophenyl (PFP) Columns: These "Fluoro-Flash" columns are specifically designed to separate fluorinated compounds from their non-fluorinated analogs.[1][2] The "fluorine-fluorine" interaction (and dipole moments) often provides the necessary selectivity factor (

    
    ).[1][2]
    

Ticket #004: "Solubility & Loading Capacity"[1][2]

User Report:

"The acid crashes out on the column head when I load with Hexane/DCM."

Expert Diagnosis: this compound is a crystalline solid.[1][2] While soluble in organic solvents, it has limited solubility in non-polar alkanes (hexane/heptane), especially at high concentrations required for prep loading.[2]

The Fix: Solid Loading or High-Strength Diluents [1][2]

  • Option A: Solid Load (Recommended for Flash) [1][2]

    • Dissolve crude in minimal DCM/Methanol.[1][2]

    • Add Celite (diatomaceous earth) or silica (ratio 1:2 crude:sorbent).[2]

    • Rotovap to dryness (free-flowing powder).

    • Load into a solid load cartridge. This eliminates solvent incompatibility issues.[1][2]

  • Option B: Sandwich Injection (For Prep HPLC) [1][2]

    • Dissolve sample in DMSO or DMF (high solubility).[1][2]

    • Caution: Large plugs of DMSO can distort early peaks.[1][2] Keep injection volume low (<1% of column volume).[2]

Summary of Recommended Conditions

MethodStationary PhaseMobile Phase AMobile Phase BAdditive (Critical)
Flash (Normal Phase) Silica (40-63

m)
Hexane or HeptaneEthyl Acetate or IPA1% Acetic Acid
Prep HPLC (Reverse Phase) C18 or Phenyl-HexylWaterAcetonitrile0.1% Formic Acid
Chiral HPLC Chiralpak AD-H / OD-HHexaneIPA or Ethanol0.1% TFA or AcOH

References

  • General Chromatography of Carboxylic Acids

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Discusses silanol suppression using acidic modifiers).

  • Chiral Separation of Phenylpropanoic Acids

    • Schuster, A., et al. (1998).[2][3] "Chiral separation of phenyl(pyridyl)alkanoic acids by HPLC and CE." Sci. Pharm., 66, 263-278.[1][2][3]

  • Synthesis and Properties of Fluorinated Phenylpropanoic Acids

    • Nomura, M., et al. (2003).[2][4] "Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators." Journal of Medicinal Chemistry, 46(17), 3581-3599.[1][2][4]

  • Compound Data (PubChem)

    • National Center for Biotechnology Information.[1][2] (2024).[1][2] PubChem Compound Summary for CID 15487791, 3-(4-Fluorophenyl)-2-methylpropanoic acid (Analog reference). [1]

Sources

Technical Support Center: Stability & Handling of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid . This chiral building block—a des-amino α-methyl phenylalanine derivative—presents specific handling challenges. While the molecule is chemically stable against degradation under standard conditions, its stereochemical integrity is highly vulnerable to basic environments.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the preservation of the (2S) stereocenter during your synthetic workflows.

Part 1: Mechanistic Background & Causality

The primary failure mode for this compound under basic conditions is racemization (epimerization at the C2 position).

The causality lies in the lability of the α-proton at the C2 chiral carbon[1]. In its free carboxylic acid form, the molecule is relatively safe; the formation of a carboxylate anion in base creates a repulsive negative charge that prevents further deprotonation of the α-proton. However, when the carboxylic acid is activated (e.g., as an ester, acyl halide, or an active ester intermediate during amide coupling), the pKa of the α-proton drops drastically. Exposure to a base abstracts this proton, forming a planar, achiral enolate intermediate[1]. Subsequent reprotonation occurs randomly from either face, resulting in a racemic mixture of (2S) and (2R) enantiomers.

Furthermore, the 2-fluorophenyl moiety exerts a mild electron-withdrawing inductive effect (-I), which slightly stabilizes the enolate intermediate, making this specific derivative even more sensitive to base-catalyzed racemization than its non-fluorinated analogs.

Part 2: Troubleshooting Guides & FAQs

Q1: I observed a massive drop in enantiomeric excess (ee) after a standard HATU/DIPEA amide coupling. What went wrong? A: You utilized a strong tertiary amine base (DIPEA) alongside a highly activating coupling reagent (HATU). Aminium and phosphonium salts rapidly form highly activated OAt-esters[2]. Because DIPEA is present in excess to drive the reaction, it abstracts the now-highly acidic α-proton of the activated intermediate before the incoming amine can attack. To fix this, switch to base-free coupling reagents or use weaker bases (like 2,4,6-collidine).

Q2: Can I use standard saponification (NaOH/MeOH at room temperature) to hydrolyze the ester of this compound? A: It is highly discouraged. While free carboxylates resist racemization, the transition state during ester hydrolysis is vulnerable. Strong bases like NaOH at room temperature provide enough activation energy to abstract the α-proton competitively with ester cleavage. You must use milder conditions, such as LiOH in mixed aqueous solvents at strictly controlled low temperatures (0°C), to ensure nucleophilic acyl substitution outpaces deprotonation.

Q3: Are there coupling reagents that completely eliminate this racemization risk? A: Yes. Reagents that operate without the need for exogenous tertiary amine bases are ideal. For example, 1,1'-Carbonyldiimidazole (CDI) activates the acid to an acylimidazole without requiring a base[3]. Additionally, novel reagents like ynamides enable highly efficient, two-step, one-pot amide synthesis under extremely mild conditions with no detectable racemization[4].

Part 3: Quantitative Data on Coupling Conditions

The choice of coupling reagent and base directly dictates the survival of the (2S) stereocenter. The table below summarizes the expected stereochemical outcomes based on the reaction environment.

Table 1: Impact of Amide Coupling Conditions on Enantiomeric Excess (ee)

Coupling ReagentBase (Equivalents)SolventTemperatureExpected ee LossRecommendation
HATU / HBTUDIPEA (2.0 - 3.0 eq)DMF25°CSevere (>40%) Avoid for α-methyl acids
EDC / HOBtTEA (2.0 eq)DCM25°CModerate (15-30%) Not recommended
DEPBTDIPEA (1.0 eq)THF0°C to 25°CLow (<5%) Acceptable
CDINoneDCM0°C to 25°CNone (0%) Optimal
Ynamides (e.g., MYMsA)NoneMeCN25°CNone (0%) Optimal

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Racemization-Free Amide Coupling (Base-Free)

Causality: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acylimidazole. Because the byproduct is imidazole (a very weak base) and no DIPEA/TEA is added, the α-proton remains intact[3].

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to 0°C.

  • Activation: Add 1.1 eq of CDI in a single portion.

    • Validation Checkpoint: You must observe steady CO2 gas evolution. This visible bubbling self-validates that the acylimidazole intermediate is forming successfully.

  • Equilibration: Stir for 1 hour at 0°C, then allow to warm to room temperature for 1 hour to ensure complete activation.

  • Coupling: Cool the mixture back to 0°C. Add 1.2 eq of your target amine. Stir for 12-24 hours at room temperature.

  • Workup: Quench with 1M HCl, extract with DCM, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: Stereoretentive Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) is a milder base than NaOH. The lithium cation coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydroxide attack. By keeping the temperature at 0°C, the kinetic barrier for α-deprotonation is not breached.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF:MeOH:H2O. Pre-cool this mixture to exactly 0°C in an ice bath.

  • Dissolution: Dissolve the ester derivative in the cooled solvent mixture (0.2 M concentration).

  • Hydrolysis: Add 1.5 eq of LiOH·H2O slowly.

    • Validation Checkpoint: Monitor the reaction strictly by TLC/LCMS every 30 minutes. The ester must be consumed before any baseline epimer spots appear. If the reaction stalls, do not heat it; instead, add a phase-transfer catalyst or slightly increase the THF ratio to improve solubility.

  • Quenching: Once complete (typically 2-4 hours), acidify carefully with cold 1M KHSO4 to pH 3 while maintaining the temperature at 0°C. Extract with EtOAc, wash with brine, dry, and concentrate.

Part 5: Mechanistic Visualization

Mechanism Start (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Activation Activation (e.g., HATU, EDC) Start->Activation Activated Activated Ester (Low α-proton pKa) Activation->Activated BaseStrong Strong Base (e.g., DIPEA, TEA) Activated->BaseStrong Standard Protocol BaseWeak Base-Free or Weak Base (e.g., TMP) Activated->BaseWeak Optimized Protocol Enolate Planar Enolate (Loss of Stereocenter) BaseStrong->Enolate Deprotonation Product Enantiopure Amide (Retained 2S) BaseWeak->Product Direct Aminolysis Racemate Racemic Product (50% 2S / 50% 2R) Enolate->Racemate Reprotonation

Workflow demonstrating the mechanistic divergence between racemization and stereoretention.

References

Sources

overcoming steric hindrance in (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: StericHindrance Solutions Topic: Troubleshooting (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid Reactions Ticket ID: SH-2026-FPA Status: Open Agent: Senior Application Scientist

Welcome to the StericHindrance Solutions Center

You are likely here because standard coupling protocols (EDC/NHS, DCC) have failed to generate yields >20% or have eroded the enantiomeric excess (ee) of your this compound scaffold.

The Root Cause Analysis: Your molecule presents a "perfect storm" of kinetic inhibition:

  • 
    -Methyl Sterics:  The C2-methyl group creates immediate bulk around the carbonyl carbon.
    
  • Ortho-Fluorine Effect: While the fluorine atom is electron-withdrawing (making the carbonyl more electrophilic), its physical bulk at the ortho position of the phenyl ring creates a "roof" over the reaction site, blocking the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

  • Chiral Lability: The

    
    -proton is acidic (pKa ~19-20). Activation of the carboxylate lowers this pKa further, making the molecule highly susceptible to base-mediated racemization via oxazolone formation.
    

Below are the specific troubleshooting modules designed to overcome these barriers.

Module 1: Amide Coupling Troubleshooting

User Issue: “I tried HATU/DIPEA, but the reaction stalled at 30% conversion, and I see 15% racemization.”

Diagnosis

HATU is powerful but often requires basic conditions that trigger racemization in chiral


-aryl/alkyl acids. The bulky ortho-fluorine requires an activation agent that is kinetically faster than the rate of epimerization.
The Solution: Propanephosphonic Acid Anhydride (T3P)

T3P is the industry-preferred reagent for this specific class of hindered, chiral acids. It acts as a dehydrating agent in a cyclic transition state, which is less prone to racemization than the linear activated esters of HATU.

Protocol: T3P-Mediated Coupling (Low Epimerization Risk)

ParameterSpecificationRationale
Solvent EtOAc or 2-MeTHFT3P is supplied in EtOAc. Avoid DMF (promotes racemization).
Base 2,4,6-Collidine (Sym-collidine)A hindered, weak base that neutralizes acid but is too bulky to abstract the

-proton. Avoid TEA/DIPEA.
Stoichiometry 1.0 Acid : 1.1 Amine : 2.0 Base : 1.5 T3PExcess T3P drives the equilibrium in hindered systems.
Temperature 0°C

RT
Start cold to minimize kinetic energy for proton abstraction.

Step-by-Step Workflow:

  • Dissolve (2S)-acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add 2,4,6-Collidine (2.0 - 2.5 equiv). Cool to 0°C.[1]

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12-24 hours.

  • Workup: Wash with water, then 10%

    
    , then brine. (T3P byproducts are water-soluble phosphates, simplifying purification).[2]
    

Module 2: Activation Failure (The "Nuclear" Option)

User Issue: “My amine is extremely unreactive (e.g., an aniline or secondary amine). T3P failed. I need an acid chloride, but Thionyl Chloride turned my product into a racemate.”

Diagnosis

Thionyl chloride (


) generates HCl and requires high temperatures, guaranteeing racemization. You need to generate the acid chloride under neutral  conditions.
The Solution: Ghosez’s Reagent

Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent).[3][4] It converts carboxylic acids to acid chlorides at mild temperatures without generating acidic byproducts that catalyze epimerization.

Protocol: Neutral Acid Chloride Generation

  • Setup: Flame-dry glassware under

    
    .
    
  • Dissolution: Dissolve (2S)-acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 1-2 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Do NOT isolate. Add your amine (1.2 equiv) and a scavenger base (pyridine or collidine, 1.5 equiv) directly to the acid chloride solution at 0°C.

Module 3: Visualization & Logic

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the safest activation method for your specific substrate constraints.

ReagentSelection Start Start: (2S)-3-(2-F-Ph)-2-Me-COOH Coupling AmineType Is the Amine Nucleophilic? Start->AmineType Alcohol Coupling Partner is Alcohol? Start->Alcohol ChiralRisk Is Racemization Observed > 5%? AmineType->ChiralRisk Yes (Primary/Sec Amine) Ghosez Ghosez's Reagent (Neutral Acid Chloride) AmineType->Ghosez No (Aniline/Bulky) T3P Primary Choice: T3P + Collidine (Solvent: EtOAc) ChiralRisk->T3P Yes (Critical Issue) HATU HATU + DIPEA (Only if racemization is low) ChiralRisk->HATU No (Standard) Yamaguchi Yamaguchi Esterification (For difficult alcohols) Alcohol->Yamaguchi Yes

Caption: Decision tree for reagent selection based on nucleophile reactivity and racemization risk.

Mechanism of Failure: The Oxazolone Pathway

Understanding how you lose chirality is the key to preventing it.

Racemization Acid Activated Acid (L-Isomer) Oxazolone Oxazolone Intermediate Acid->Oxazolone Nu attack on Carbonyl Enol Planar Enolate (Achiral) Oxazolone->Enol Base abstracts alpha-proton Racemate Racemic Product (50:50 L/D) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Caption: The oxazolone "danger zone." Strong bases facilitate the transition from Oxazolone to the achiral Enolate.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this reaction? A: We do not recommend it. The steric bulk of the ortho-fluorine and


-methyl group often prevents the formation of the active ester in high yields. Furthermore, the reaction times required for EDC are long, increasing the window for racemization. T3P is kinetically faster.

Q: Why is the Fluorine atom problematic if it is electron-withdrawing? A: While the inductive effect (


) makes the carbonyl carbon more positive (electrophilic), the steric effect  dominates here. The fluorine atom has a Van der Waals radius similar to a hydroxyl group. Located at the ortho position, it physically blocks the approach of the amine. You need a "smaller" or more aggressive activated species (like the cyclic anhydride of T3P or an acid chloride) to slip past this blockade.

Q: How do I purify the diastereomers if racemization occurs? A: If you react the (2S)-acid with a chiral amine, you will form diastereomers. These can often be separated by standard silica chromatography. However, if you react with an achiral amine, you form enantiomers, which require Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) for separation.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Detailed comparison of T3P vs HATU for scale-up).

  • Ghosez, L., et al. (1979).[5]

    
    -Chloro-enamines. Reactive Intermediates for Synthesis. Organic Syntheses. (Original protocol for neutral acid chloride generation). 
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanistic insights into racemization).

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. (Discussion on overcoming steric hindrance).

Sources

Validation & Comparative

Chiral HPLC and SFC Strategies for the Enantiomeric Separation of 3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The enantiomeric resolution of (2S)- and (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a critical analytical step in pharmaceutical development. Fluorinated arylcarboxylic acids are highly valued in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability. However, the proximity of the chiral center to the polar carboxylic acid, combined with the steric and electronic influence of the ortho-fluoro substitution, makes enantioseparation challenging.

This guide objectively compares Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) platforms. By analyzing validated experimental data, we provide drug development professionals with causality-driven, self-validating protocols for both analytical quantification and preparative isolation.

Mechanistic Principles of Chiral Recognition

Enantiomeric separation on polysaccharide-based Chiral Stationary Phases (CSPs) is governed by the formation of a transient diastereomeric complex between the analyte and the polymer backbone. As demonstrated in recent studies on fluorinated arylcarboxylic acids (), the (S)-enantiomer of 3-(2-Fluorophenyl)-2-methylpropanoic acid forms a stronger hydrogen bond with the chiral sugar of specific CSPs, dictating the elution order[1].

G Analyte Analyte: (2S)-Enantiomer 1. -COOH Group 2. 2-Fluorophenyl Ring 3. Alpha-Methyl Group Complex Transient Diastereomeric Complex Formation Analyte->Complex Binding CSP CSP: Amylose Carbamate 1. C=O / NH (H-bond) 2. Aromatic Rings (π-π) 3. Chiral Grooves CSP->Complex Recognition

Fig 1. Three-point interaction model for chiral recognition of enantiomers.

Causality in Recognition: The separation relies on a three-point interaction model:

  • Hydrogen Bonding: The primary driver. The analyte's -COOH group interacts with the carbamate (or benzoate) linkages of the CSP.

  • 
     Interactions:  The electron-deficient 2-fluorophenyl ring stacks with the aromatic rings of the CSP selector.
    
  • Steric Inclusion: The alpha-methyl group must fit into the chiral grooves of the polymer. The spatial arrangement of the (2S) vs. (2R) configuration determines which enantiomer achieves optimal alignment for all three interactions simultaneously.

Objective Comparison of Separation Platforms

While NP-HPLC is the traditional gold standard for determining enantiomeric excess (ee), SFC offers a modern, greener alternative for preparative scale-up. Table 1 summarizes the performance metrics and operational parameters across different platforms.

Table 1: Performance Comparison of Chiral Separation Platforms

ParameterNP-HPLC (Amylose CSP)NP-HPLC (Cellulose CSP)*SFC (Preparative Scale)
Stationary Phase Chiralpak AD-HChiralcel OJ-HChiralpak AD-H
Mobile Phase Hexane / IPA (90:10)Hexane / IPA (95:5)CO₂ / Methanol (80:20)
Acidic Additive 0.1% TFA (Mandatory)0.1% TFA (Mandatory)None (Additive-Free)
Flow Rate 0.6 mL/min1.0 mL/min3.0 - 5.0 mL/min
Retention Times 9.65 min (S), 10.08 min (R)8.95 min (S), 7.94 min (R)Faster (S), Slower (R)
Primary Use Case Analytical ee determinationOrthogonal analytical validationGreen preparative isolation

*Note: Elution order and conditions for OJ-H are extrapolated from the closely related 4-fluorophenyl analog to demonstrate complementary selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) that dictate dynamic adjustments if baseline criteria are not met.

G Start Racemic Mixture Screen CSP Screening (AD-H vs OJ-H) Start->Screen HPLC NP-HPLC (Hexane/IPA + TFA) Analytical ee% Determination Screen->HPLC SFC SFC (CO2/MeOH) Additive-Free Preparative Screen->SFC Opt1 Optimize Modifier Ratio HPLC->Opt1 Opt2 Optimize Backpressure SFC->Opt2 Prep Pure (2S) and (2R) Enantiomers Opt1->Prep Opt2->Prep

Fig 2. Decision tree for analytical and preparative chiral separation workflows.

Protocol A: Analytical NP-HPLC on Chiralpak AD-H

This method is optimized for the precise quantification of enantiomeric purity.

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of Isopropanol (IPA). Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) to yield a 0.1% additive concentration. Degas via sonication for 10 minutes.

    • Causality Note: 3-(2-Fluorophenyl)-2-methylpropanoic acid is a weak acid. Without TFA, the carboxylic acid moiety will hydrogen-bond indiscriminately with residual silanols on the silica backbone, causing severe peak tailing. TFA suppresses analyte ionization and masks silanols, ensuring sharp peaks.

  • Column Equilibration: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Flush with the mobile phase at 0.6 mL/min at a controlled temperature of 25 °C until a stable baseline is achieved (approx. 30 minutes).

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm.

  • System Suitability Validation (Self-Correction Loop):

    • Verify that the (2S)-enantiomer elutes at ~9.65 min and the (2R)-enantiomer at ~10.08 min.

    • Calculate the resolution (

      
      ). The system is validated ONLY if 
      
      
      
      .
    • Correction: If

      
      , the protocol dictates decreasing the IPA concentration to 5% (95:5 Hexane:IPA) to increase the retention factor (
      
      
      
      ) and enhance selectivity (
      
      
      ).
Protocol B: Additive-Free Preparative SFC

Scaling up NP-HPLC is problematic because removing TFA post-purification can cause acid-catalyzed degradation of the product. SFC provides a superior alternative. As established by, supercritical


 with protic co-solvents can resolve structurally similar chiral acids without acidic additives[2].
  • System Setup: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (e.g., 250 × 21.2 mm for scale-up, or 250 × 4.6 mm for analytical screening).

  • Mobile Phase: Set the supercritical

    
     pump and the co-solvent (Methanol) pump to deliver an 80:20 (
    
    
    
    :MeOH) ratio.
    • Causality Note: Methanol acts as both a hydrogen bond donor and acceptor. Under supercritical conditions, it provides sufficient solvation to the carboxylic acid to prevent tailing, completely negating the need for TFA or diethylamine (DEA).

  • Parameters: Maintain a flow rate of 3.0 mL/min (analytical) or 50.0 mL/min (preparative). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • System Suitability Validation: Inject the racemate. The protocol is validated if baseline separation is achieved without peak tailing (Asymmetry factor

    
    ).
    
    • Correction: If tailing occurs, increase the Methanol co-solvent ratio to 25% or increase the backpressure to 150 bar to increase fluid density and solvating power.

References

  • Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." MDPI, 2024.

  • Wu, D.-R., et al. "Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids." Journal of Pharmaceutical and Biomedical Analysis, 131:54-63, 2016.

Sources

Technical Guide: 1H NMR Spectral Analysis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

[1]

Executive Summary

This guide provides a high-level technical analysis of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid , a chiral fluorinated building block often utilized in the synthesis of NSAIDs and enzyme inhibitors.[1]

The analysis focuses on distinguishing this specific isomer from its non-fluorinated analogs and racemic mixtures. Key spectral features include the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 spin-spin couplingdiastereotopic methylene protons


Part 1: Structural Analysis & Theoretical Basis[1]

The Spin System

The molecule presents a complex spin system due to the interaction between the chiral center, the diastereotopic protons, and the magnetically active fluorine nucleus (

  • Chiral Center (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The (S)-configuration at position 2 creates a chiral environment. Consequently, the adjacent methylene protons at position 3 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) are diastereotopic . They are chemically non-equivalent and will appear as distinct signals (typically multiplets) rather than a simple doublet.[1]
  • Fluorine Coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The fluorine atom at the ortho position of the phenyl ring couples with aromatic protons.
    
    • Ortho-coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Strong coupling (typically 8–10 Hz) with the adjacent aromatic proton.
      
    • Long-range coupling: Possible ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       coupling to the methylene protons, broadening the signal or adding fine structure.
      
Chemical Shift Predictions (Representative)
  • Carboxylic Acid (-COOH): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     10.0–12.0 ppm (Broad singlet, solvent dependent).
    
  • Aromatic Ring: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     6.9–7.4 ppm (Multiplet, complex splitting due to 
    
    
    and
    
    
    coupling).
  • Methine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    2.7–2.9 ppm (Multiplet/Sextet).
  • Methylene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    2.6–3.1 ppm (dd or ddd, diastereotopic).
  • Methyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    1.1–1.2 ppm (Doublet,
    
    
    Hz).

Part 2: Comparative Spectral Analysis[1]

This section objectively compares the target molecule's spectral signature against common alternatives encountered during synthesis.

Scenario A: Target vs. Non-Fluorinated Analog

Alternative: 3-Phenyl-2-methylpropanoic acid (No Fluorine).[1]

FeatureThis compound3-Phenyl-2-methylpropanoic acid
Aromatic Region Complex: 4 protons.[1] Significant splitting due to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

coupling (

Hz).
Standard: 5 protons.[1] Typical mono-substituted benzene pattern (m, 7.1-7.3 ppm).[1]
Methylene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Deshielded/Split: Potential broadening or fine splitting from through-space interaction with Ortho-F.Standard: Clean ABX or AB part of ABX system.
19F NMR Signal: Distinct singlet (approx -110 to -120 ppm).[1]Silent: No signal.
Scenario B: Enantiopure (2S) vs. Racemic Mixture

Alternative: (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



Chiral Solvating Agent (CSA)1
  • Method: Addition of (R)-(+)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylbenzylamine (1:1 equivalent).
    
  • Observation:

    • Pure (2S): The methyl doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm) remains a single doublet (shifted slightly due to salt formation).
      
    • Racemic: The methyl doublet splits into two distinct doublets (diastereomeric salts), allowing for integration and calculation of Enantiomeric Excess (ee).[1]

Part 3: Experimental Protocols

Protocol 3.1: Structural Validation (Standard NMR)

Objective: Confirm chemical structure and fluorine regiochemistry.[1]

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL

    
     (or 
    
    
    if solubility is poor).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
      -decoupled 
      
      
      (to verify carbon count).
    • CRITICAL: Run

      
       NMR (non-decoupled) to confirm the presence of a single fluorine environment.
      
  • Analysis:

    • Verify the integration ratio: 1 (COOH) : 4 (Ar-H) : 1 (CH) : 2 (CH2) : 3 (CH3).

    • Confirm Ortho-substitution by analyzing the aromatic splitting pattern (look for the large ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       coupling).
      
Protocol 3.2: Chiral Purity Determination (CSA Method)

Objective: Calculate Enantiomeric Excess (ee%) of the (2S) isomer.[1]

  • Baseline: Acquire a spectrum of the pure sample in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Complexation: Add 1.0–2.0 equivalents of (R)-(+)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylbenzylamine  directly to the NMR tube. Shake well.
    
  • Equilibration: Allow to stand for 5 minutes.

  • Acquisition: Acquire

    
     NMR (32 scans for higher S/N).
    
  • Calculation:

    • Focus on the Methyl doublet region (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm).
      
    • If two doublets appear, integrate them (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and 
      
      
      ).
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      

Part 4: Visualization & Logic Flows[1]

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the compound.

GStartCrude ProductH1_NMR1H NMR (CDCl3)Start->H1_NMRDecision_StructureStructure Correct?H1_NMR->Decision_StructureF19_NMR19F NMRChiral_AnalysisChiral Analysis (CSA)F19_NMR->Chiral_Analysis1 Signal (Ortho)Fail_StrucReject / Re-synthesizeF19_NMR->Fail_StrucMultiple/Wrong SignalsDecision_Purityee > 98%?Chiral_Analysis->Decision_PurityDecision_Structure->F19_NMRYesDecision_Structure->Fail_StrucNo (Wrong Signals)PassRelease BatchDecision_Purity->PassYesFail_PurRecrystallizeDecision_Purity->Fail_PurNoFail_Pur->Chiral_AnalysisReprocess

Caption: Logical workflow for the structural and stereochemical validation of this compound.

Aromatic Coupling Tree (Ortho-F Effect)

Visualizing the splitting of the aromatic proton adjacent to the Fluorine (H-3 on the ring).[1]

CouplingRootH(ortho) UncoupledL1Split by 19F (J ~9Hz)Root->L1Large CouplingL2Split by H(meta) (J ~7Hz)L1->L2Ortho CouplingL3Split by H(para) (J ~1.5Hz)L2->L3Meta CouplingFinalResult: ddd (Apparent dt or td)L3->FinalPeak1Peak2

Caption: Theoretical coupling tree for the aromatic proton ortho to the Fluorine atom, showing the additive effect of J-couplings.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for coupling constants and chemical shifts).

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] Link[1]

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Source for

    
     coupling values). Link
    
  • Parker, D. (1991).[1] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link[1]

Comparative Guide: Determining Absolute Configuration of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the absolute configuration (AC) determination of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid , this guide evaluates three primary methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .[1]

The Verdict:

  • Primary Recommendation (Efficiency & Reliability): VCD . The presence of the ortho-fluorine atom and the carbonyl group provides distinct spectral markers in the IR/VCD spectrum. It avoids the bottleneck of crystallization.[2]

  • Gold Standard (Regulatory Filing): SC-XRD . Required for definitive proof in IND filings. Due to the "light" nature of the molecule (lack of heavy atoms), salt formation with a heavy or chiral counter-ion is strictly recommended.

  • Accessible Alternative: NMR (Mosher's) .[3][4] Useful for quick bench-level checks but prone to ambiguity if conformational locking is insufficient due to the flexible propanoic acid backbone.

Molecular Analysis & Stereochemical Challenges

The target molecule contains a single chiral center at the


-position (C2).
  • Structural Features: A carboxylic acid moiety, an

    
    -methyl group, and a 2-fluorobenzyl side chain.
    
  • Conformational Flexibility: The

    
     bond allows rotation, creating multiple conformers. The ortho-fluorine introduces electrostatic repulsion with the carbonyl oxygen, potentially restricting the conformational space—a benefit for VCD analysis.
    
  • Challenge: The lack of atoms heavier than Fluorine (

    
    ) makes anomalous scattering weak for direct X-ray determination using standard Mo-sources, necessitating Cu-sources or derivatization.
    
Decision Matrix: Selecting the Right Method

DecisionTree Start Start: Pure (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Crystals Are suitable single crystals available? Start->Crystals HeavyAtom Does it contain Heavy Atoms (>Si)? Crystals->HeavyAtom Yes SaltScreen Perform Salt Screen (e.g., (R)-PEA, HBr salts) Crystals->SaltScreen No (Oil/Amorphous) SXRD Method A: SC-XRD (Definitive) HeavyAtom->SXRD Yes HeavyAtom->SXRD No (Only F) -> Use Cu Source SaltScreen->Crystals Crystals formed VCD_Check Is VCD Available? SaltScreen->VCD_Check Still no crystals VCD Method B: VCD (Recommended) VCD_Check->VCD Yes NMR Method C: NMR Derivatization (Mosher/CSA) VCD_Check->NMR No

Figure 1: Strategic decision tree for selecting the absolute configuration determination method.

Methodology A: Vibrational Circular Dichroism (VCD)

Status: Modern Standard | Sample State: Solution

VCD measures the differential absorption of left- and right-circularly polarized infrared light. It is increasingly accepted by regulatory bodies (FDA/EMA) as standalone proof of AC when X-ray is not feasible.

Why it works for this molecule:

The C=O (carbonyl) stretch (~1700 cm⁻¹) and the C-F stretch (~1200-1100 cm⁻¹) are strong chromophores. The chiral center at C2 couples these vibrations, creating a distinct "fingerprint" in the VCD spectrum that is highly sensitive to stereochemistry.

Experimental Protocol
  • Conformational Search (Computational):

    • Perform a stochastic conformational search (e.g., Monte Carlo/MMFF94) to identify low-energy conformers.

    • Crucial Step: The ortho-F must be treated freely to allow dipole minimization against the carbonyl.

  • Geometry Optimization (DFT):

    • Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level or higher (e.g., B3LYP/cc-pVTZ) including a solvent model (PCM/SMD).

  • Spectral Calculation:

    • Calculate vibrational frequencies and rotational strengths.

    • Generate the Boltzmann-weighted average VCD spectrum for the (S)-enantiomer.

  • Measurement:

    • Dissolve ~5-10 mg of sample in CDCl₃ or DMSO-d₆ (approx. 0.05 M).

    • Record VCD spectrum (typically 1000-1800 cm⁻¹) using a VCD spectrometer (e.g., BioTools, Jasco).

  • Assignment:

    • Compare Experimental vs. Calculated spectra.[1][2][5][6]

    • Calculate the Enantiomeric Similarity Index (ESI) . A high positive score confirms the (S)-configuration; a high negative score indicates (R).

VCD Workflow Diagram

VCD_Workflow Input Input Structure (S)-Enantiomer Confs Conformer Search (MMFF/Boltzmann) Input->Confs DFT DFT Optimization & Freq Calc Confs->DFT SimSpec Simulated Spectrum DFT->SimSpec Compare Compare & Assign (ESI Score) SimSpec->Compare ExpSpec Experimental Spectrum (FT-VCD) ExpSpec->Compare

Figure 2: Computational and experimental workflow for VCD assignment.

Methodology B: Single Crystal X-Ray (SC-XRD)

Status: Gold Standard | Sample State: Solid Crystal

Direct X-ray of the free acid is risky due to the low atomic weight of Fluorine, which yields a weak anomalous dispersion signal (low Flack parameter confidence) unless a Copper (Cu) source is used with high redundancy.

The "Salt Strategy" (Recommended)

To guarantee a robust result, convert the acid into a salt using a chiral amine or a heavy-atom base.

  • Recommended Counter-ion: (R)-(+)-1-Phenylethylamine .

  • Mechanism: This forms diastereomeric salts. If you crystallize the salt, you have an internal chiral reference (the amine). You determine the relative stereochemistry of the acid anion with respect to the known amine cation.

Experimental Protocol
  • Salt Formation: Mix equimolar amounts of the target acid and (R)-1-phenylethylamine in ethanol or isopropanol.

  • Crystallization: Allow slow evaporation or vapor diffusion (hexane into ethyl acetate solution).

  • Diffraction: Collect data at 100 K.

  • Refinement: Solve the structure.

    • Scenario A (Internal Reference): Since the amine is known (R), assign the acid configuration relative to it.

    • Scenario B (Anomalous Dispersion): If using a heavy atom (e.g., if brominated analog), check the Flack Parameter .

      • Flack x ≈ 0.0 (u < 0.1): Correct structure.[7][8]

      • Flack x ≈ 1.0: Inverted structure.[8]

Methodology C: NMR Derivatization (Mosher's Method)

Status: Accessible/Rapid | Sample State: Solution

This method relies on the magnetic anisotropy of the Mosher auxiliary shielding/deshielding protons in the substrate.

Mechanism

React the acid with a chiral alcohol (unlike the standard method where you react a chiral alcohol substrate with Mosher's acid).

  • Reagent: Use chiral alcohols like (S)- or (R)-Methyl Mandelate or similar chiral amines to form amides.

  • Correction: For chiral acids, it is standard to react with chiral amines (e.g., (R)- and (S)-

    
    -methylbenzylamine) to form diastereomeric amides.
    
Experimental Protocol
  • Derivatization:

    • Reaction A: Acid + (R)-

      
      -methylbenzylamine 
      
      
      
      Amide 1.
    • Reaction B: Acid + (S)-

      
      -methylbenzylamine 
      
      
      
      Amide 2.
    • Coupling Agents: EDC/HOBt or DCC.

  • NMR Analysis: Obtain ¹H NMR for both amides.

  • Delta Calculation: Calculate

    
     for protons near the chiral center (the 
    
    
    
    -methyl and the
    
    
    -CH₂ of the fluorobenzyl group).
  • Model Application: Apply the configurational correlation model to assign the AC based on the sign of

    
    .
    

Warning: The presence of the ortho-fluorine can distort the standard conformational preference of the amide bond, potentially leading to erroneous assignments if the standard Mosher model is applied blindly.

Comparative Analysis

FeatureVCD (Vibrational Circular Dichroism) SC-XRD (X-Ray Crystallography) NMR (Chiral Derivatization)
Suitability for Target High. F-atom and C=O provide excellent signals.Medium/High. Requires salt formation for best results.Medium. Ortho-F sterics may complicate models.
Sample State Solution (Oil or Solid).Single Crystal (Required).[2][8]Solution.
Destructive? No (Sample recoverable).No (Sample recoverable).Yes (Derivatization required).
Time to Result 24-48 Hours (Calc + Exp).Days to Weeks (Crystallization).4-8 Hours.[7][9]
Confidence Level >98% (with good DFT match).>99% (Definitive).[10]~90-95% (Model dependent).
Cost High (Instrument/Software).High (Instrument/Service).Low (Standard Reagents).

References

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link

  • Flack, H. D. (1983).[11] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. In Methods in Molecular Biology. Link

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro vs. 4-Fluoro Methylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the strategic incorporation of fluorine into small molecules represents a pivotal approach to modulating their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the potential biological activities of 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid. In the absence of direct comparative experimental data in the public domain, this analysis is built upon established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and a proposed framework for empirical validation.

The position of the highly electronegative fluorine atom on the methylpropanoic acid scaffold is anticipated to significantly influence the molecule's electronic distribution, acidity, metabolic stability, and ultimately, its interaction with biological targets. This guide will explore these potential differences and provide detailed experimental protocols to enable researchers to conduct a direct, quantitative comparison of these two intriguing compounds.

Theoretical Framework: Positional Isomerism and its Impact on Biological Activity

The introduction of a fluorine atom can dramatically alter the biological profile of a parent molecule. The location of this substitution is critical. In comparing 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid, we can hypothesize several key differences based on the proximity of the fluorine atom to the carboxylic acid moiety.

2-Fluoromethylpropanoic Acid: With the fluorine atom positioned on the carbon adjacent (alpha) to the carboxyl group, a strong inductive electron-withdrawing effect is expected. This is predicted to increase the acidity of the carboxylic acid. Such alterations in acidity can influence the compound's ability to interact with enzyme active sites and its membrane permeability. Derivatives of 2-fluoropropionic acid have been investigated as anti-inflammatory agents, suggesting a potential for cyclooxygenase (COX) enzyme inhibition.[1][2][3]

4-Fluoromethylpropanoic Acid: In this isomer, the fluorine atom is situated on the terminal methyl group, more distant from the carboxylic acid. The inductive effect on the carboxyl group's acidity will be significantly attenuated compared to the 2-fluoro isomer. This greater separation may lead to different metabolic pathways and target interactions. For instance, its structural similarity to other short-chain fatty acids might suggest an interaction with enzymes involved in fatty acid metabolism.

Physicochemical Properties and Druglikeness

A preliminary in silico analysis based on Lipinski's Rule of Five can provide insights into the potential oral bioavailability of these compounds.[4][5] Both 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid are small molecules and are expected to comply with these guidelines, suggesting they are good candidates for further investigation as orally administered agents.

Property2-Fluoromethylpropanoic Acid (Predicted)4-Fluoromethylpropanoic Acid (Predicted)
Molecular Weight106.09 g/mol 106.09 g/mol
LogP~0.5~0.6
Hydrogen Bond Donors11
Hydrogen Bond Acceptors22

Note: LogP values are estimations and can vary based on the prediction algorithm used.

Proposed Experimental Validation: A Head-to-Head Comparison

To empirically determine and compare the biological activities of 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid, a series of standardized in vitro assays are recommended. The following protocols are designed to provide a comprehensive biological profile of each compound.

Experiment 1: In Vitro Cytotoxicity Assessment

Rationale: The initial step in characterizing any new chemical entity is to determine its potential for inducing cell death. This provides a therapeutic window and informs the concentration range for subsequent functional assays. A standard MTT assay is a reliable and high-throughput method for assessing cell viability.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant cell line (e.g., a human cancer cell line like A549 or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid in the appropriate cell culture medium. Add the diluted compounds to the cells, including a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Assessment

A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compounds C Treat Cells with Compounds & Vehicle Control B->C D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Experiment 2: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay

Rationale: Given that derivatives of 2-fluoropropionic acid have shown anti-inflammatory properties, it is pertinent to investigate the potential of both 2-fluoro and 4-fluoro isomers to inhibit COX-1 and COX-2 enzymes.[7][8] A commercially available colorimetric or fluorometric assay kit provides a standardized method for this assessment.

Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Inhibitor Preparation: Prepare a range of concentrations for both 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid, along with a known COX inhibitor as a positive control (e.g., celecoxib for COX-2 selectivity).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the prepared inhibitor solutions and controls to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at several time points.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.

Cyclooxygenase (COX) Pathway and Inhibition

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach lining, Platelets) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Test_Compounds 2-Fluoro & 4-Fluoro Methylpropanoic Acids Test_Compounds->COX1 Inhibition? Test_Compounds->COX2 Inhibition?

Caption: The COX pathway and the potential inhibitory action of the test compounds.

Experiment 3: Assessment of NF-κB Signaling Pathway Modulation

Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[9][10] An immunofluorescence-based assay to monitor the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation provides a direct measure of pathway activation.

Protocol: NF-κB (p65) Translocation Assay

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or macrophage-like RAW 264.7) on glass coverslips in a 24-well plate. After 24 hours, pre-treat the cells with various concentrations of 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NF-κB Signaling Pathway and Potential Inhibition

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Test_Compounds 2-Fluoro & 4-Fluoro Methylpropanoic Acids Test_Compounds->IKK Inhibition? Degradation IkB_p->Degradation Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The comparative analysis of 2-fluoromethylpropanoic acid and 4-fluoromethylpropanoic acid presents a compelling area of investigation for drug discovery. Based on fundamental principles of medicinal chemistry, the positional isomerism of the fluorine atom is expected to confer distinct biological activities. The 2-fluoro isomer may exhibit more pronounced effects on targets influenced by acidity, such as COX enzymes, while the 4-fluoro isomer may interact differently with metabolic pathways.

The experimental protocols outlined in this guide provide a robust framework for a direct and quantitative comparison of these compounds. The data generated from these assays will be invaluable in elucidating their mechanisms of action and potential therapeutic applications. Further studies could explore their effects on other relevant biological targets, their metabolic stability, and their in vivo efficacy in appropriate disease models. This systematic approach will undoubtedly contribute to a deeper understanding of the nuanced role of fluorine substitution in drug design.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Arzneimittel-Forschung, 25(10), 1629-1640. (1975). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Journal of Biological Chemistry, 287(28), 23843–23851. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Vojenské zdravotnické listy, 25(Suppl.), 25-30. (1956). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Methods in Molecular Biology, 929, 363–376. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropropionic acid. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin, 53(5), 524-528. (2005). Biological Evaluation of 2-Aryl-2-fluoropropionic Acids as Possible Platforms for New Medicinal Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluorobutanoic Acid. Retrieved from [Link]

  • Assay and Drug Development Technologies, 10(5), 457-469. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Environmental Science & Technology, 55(20), 13866–13876. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin, 53(5), 524-528. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • Environmental Science & Technology Letters, 8(8), 668–674. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Retrieved from [Link]

  • Toxics, 11(11), 939. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Methods in Molecular Biology, 1857, 223-231. (2018). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ACS Omega, 8(42), 39396–39404. (2023). Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. Retrieved from [Link]

  • Environmental Science & Technology Letters, 8(8), 668–674. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Retrieved from [Link]

  • Interface Focus, 13(5), 20230026. (2023). Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Fluoropropionic acid. Retrieved from [Link]

  • Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved from [Link]

  • Sygnature Discovery. (2019, November 20). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Drug Discovery Today: Technologies, 1(4), 337-341. (2004). Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 4-fluorobutanoic Acid. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating chiral, halogenated building blocks used in modern drug discovery. (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid (Chemical Formula: C₁₀H₁₁FO₂, Exact Mass: 182.0743 Da) is a prime example. The presence of the ortho-fluorine atom and the branched propanoic acid chain creates unique gas-phase dissociation chemistry that dictates platform selection.

This guide objectively compares the fragmentation patterns and analytical performance of High-Resolution Accurate Mass Liquid Chromatography-Tandem Mass Spectrometry (LC-HRAM-MS/MS ) versus Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS ) for the characterization of this molecule.

Platform Comparison: LC-HRAM-MS/MS vs. GC-EI-MS

When establishing a self-validating analytical workflow for fluorinated carboxylic acids, the choice of ionization technique dictates the structural information obtained.

  • LC-HRAM-MS/MS (Electrospray Ionization, ESI): ESI is a "soft" ionization technique. It preserves the intact molecular ion ([M-H]⁻ or [M+H]⁺), making it the gold standard for trace quantification and accurate mass determination. Collision-Induced Dissociation (CID) is required to induce fragmentation [3].

  • GC-EI-MS (Electron Ionization, 70 eV): EI is a "hard" ionization technique. The high-energy bombardment typically shatters the molecule, often leaving a weak or absent molecular ion (M⁺•) but providing highly reproducible, library-matchable fragmentation fingerprints [4].

Workflow Sample Sample: (2S)-3-(2-Fluorophenyl) -2-methylpropanoic acid LC LC-HRAM-MS/MS (Soft Ionization: ESI+/-) Sample->LC Direct Injection (Native Acid) GC GC-EI-MS (Hard Ionization: 70 eV) Sample->GC Derivatization (Silylation/Esterification) DataLC CID Spectra (Accurate Mass, <2 ppm) LC->DataLC MS/MS DataGC EI Spectra (Nominal Mass, Fingerprint) GC->DataGC Full Scan Compare Structural Elucidation & Orthogonal Validation DataLC->Compare DataGC->Compare

Fig 1: Orthogonal mass spectrometry workflows for fluorinated propanoic acid derivatives.

Mechanistic Fragmentation Pathways: The Causality Behind the Spectra

To trust your data, you must understand the thermodynamic drivers behind the fragmentation. The ortho-fluorine on the phenyl ring is not just a structural tag; it actively participates in the gas-phase chemistry.

A. ESI Negative Mode: The Decarboxylation and HF Elimination Cascade

In ESI(-), the molecule readily deprotonates to form [M-H]⁻ at m/z 181.066. Upon CID, the dominant thermodynamic driver is the loss of carbon dioxide (44 Da), a well-documented pathway for deprotonated polyfluorinated propionic acids [1].

  • Decarboxylation: Loss of CO₂ yields a stable carbanion at m/z 137.076.

  • HF Loss: The proximity of the ortho-fluorine to the alpha-carbanion facilitates an intramolecular attack or elimination, expelling neutral Hydrogen Fluoride (HF, 20 Da) to form a highly conjugated, indene-like anion at m/z 117.070. The relative energy of the transition state dictates this specific HF loss [1].

B. ESI Positive Mode & GC-EI-MS: The Drive Toward the Fluorotropylium Ion

In both ESI(+) CID and EI-MS, the fragmentation is governed by the stability of aromatic carbocations.

  • Alpha Cleavage (EI): In GC-MS, the radical cation (M⁺•m/z 182) undergoes rapid alpha-cleavage, losing the carboxyl radical (•COOH) to form a cation at m/z 137.

  • Tropylium Rearrangement: The benzylic cation (m/z 137) undergoes further cleavage of the branched alkyl chain. Instead of remaining a primary/secondary carbocation, the aromatic ring expands to form the highly stable, seven-membered fluorotropylium ion (C₇H₆F⁺) at m/z 109.045 [2]. This ion is typically the base peak (100% abundance) in the EI spectrum and a major diagnostic ion in ESI(+).

Fragmentation M_neg [M-H]- m/z 181.066 Frag1_neg [M-H-CO2]- m/z 137.076 (Carbanion) M_neg->Frag1_neg -CO2 (44 Da) CID Frag2_neg [M-H-CO2-HF]- m/z 117.070 (Conjugated Anion) Frag1_neg->Frag2_neg -HF (20 Da) CID M_pos [M+H]+ m/z 183.082 Frag1_pos [M+H-H2O]+ m/z 165.071 (Acylium Ion) M_pos->Frag1_pos -H2O (18 Da) CID Frag2_pos C7H6F+ m/z 109.045 (Fluorotropylium) Frag1_pos->Frag2_pos -CO, -C2H4 CID

Fig 2: Divergent CID fragmentation pathways of this compound in ESI.

Quantitative Data Summary

The following tables summarize the expected fragmentation data across both platforms. Use these as a reference for your method development.

Table 1: LC-HRAM-MS/MS (Orbitrap/Q-TOF) Diagnostic Ions

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Formula Diagnostic Significance
ESI (-) 181.0665 137.0767 CO₂ (43.9898 Da) C₉H₁₀F⁻ Confirms free carboxylic acid moiety.
ESI (-) 181.0665 117.0705 CO₂ + HF (63.996 Da) C₉H₉⁻ Confirms ortho-fluorine proximity to alkyl chain.
ESI (+) 183.0822 165.0716 H₂O (18.0106 Da) C₁₀H₁₀FO⁺ Standard acylium ion formation.

| ESI (+) | 183.0822 | 109.0454 | H₂O + CO + C₂H₄ | C₇H₆F⁺ | Confirms fluorinated aromatic core. |

Table 2: GC-EI-MS (70 eV) Nominal Mass Fragments (Underivatized)

Fragment (m/z) Relative Abundance Assignment Mechanism
182 < 5% M⁺• Intact radical cation (weak).
137 40 - 60% [M - COOH]⁺ Alpha-cleavage of the acid group.
109 100% (Base Peak) C₇H₆F⁺ Benzylic cleavage & fluorotropylium rearrangement.

| 83 | 10 - 20% | C₆H₃⁺ | Further decomposition of the fluorotropylium ring. |

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T standards in your lab, follow these step-by-step methodologies. Each protocol includes built-in system suitability checks.

Protocol A: LC-HRAM-MS/MS Analysis

Objective: Obtain high-resolution intact mass and CID fragmentation mapping.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Source Parameters (ESI):

    • Capillary Voltage: 3.5 kV (Pos) / 2.8 kV (Neg).

    • Desolvation Temp: 350 °C.

  • Data Acquisition: Operate in targeted MS/MS (PRM) mode.

    • System Suitability Check: Verify mass accuracy is < 2 ppm using a continuous lock-mass or internal calibrant prior to injection.

    • Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV to capture both the fragile carbanion (m/z 137) and the higher-energy HF loss (m/z 117).

Protocol B: GC-EI-MS Analysis

Objective: Generate a highly reproducible, library-searchable 70 eV fingerprint.

  • Derivatization (Crucial Step): While the free acid can be injected, it often causes peak tailing. Convert to a Trimethylsilyl (TMS) ester. Add 50 µL of BSTFA + 1% TMCS to 1 mg of sample in 100 µL Pyridine. Incubate at 60 °C for 30 minutes [4].

  • Chromatography: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Inject 1 µL in split mode (1:10). Oven program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temp: 230 °C.

    • Scan Range: m/z 40–350.

  • Validation: Ensure the base peak of the derivatized compound shifts appropriately (accounting for the TMS group loss) while the m/z 109 fluorotropylium ion remains a dominant, structurally diagnostic feature [2].

References

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species The Journal of Physical Chemistry Letters URL:[Link]

  • The Ion Kinetic Energy Spectra of Benzyl Fluoride and the Isomeric Fluorotoluenes Canadian Journal of Chemistry URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Analytical and Bioanalytical Chemistry (via PMC) URL:[Link]

  • Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry Analytical Chemistry (via PMC) URL:[Link]

A Comparative Guide to Solid-State Structure Elucidation for Chiral Carboxylic Acids: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and materials science, the precise determination of a molecule's three-dimensional structure in the solid state is non-negotiable. This atomic arrangement governs critical properties such as solubility, stability, bioavailability, and patentability. While single-crystal X-ray diffraction (SC-XRD) is lauded as the definitive method, its primary prerequisite—a high-quality single crystal—can be a significant experimental bottleneck.

This guide offers a comparative analysis of solid-state structural elucidation techniques, centered on chiral fluorinated propanoic acids. Our investigation into the specific molecule, (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid, revealed no publicly accessible single-crystal X-ray diffraction data. This is a common scenario in research, where a promising molecule may not readily form crystals suitable for SC-XRD analysis.

To provide a data-driven comparison, we will utilize 3-[4-(Trifluoromethyl)phenyl]propanoic acid as a structural surrogate. This molecule, while not the exact target, shares key structural motifs—a phenyl ring, a propanoic acid group, and fluorine atoms (within the trifluoromethyl group)—making it an excellent case study for comparing analytical methodologies. We will explore the definitive data from SC-XRD and contrast it with the capabilities and limitations of Powder X-ray Diffraction (PXRD) and NMR Crystallography.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[1][2][3][4] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is exposed to an X-ray beam.[1]

Experimental Workflow for SC-XRD

The process begins with the most challenging step: growing a suitable single crystal. This often involves screening various solvents and crystallization techniques.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution Crystallization Grow Single Crystal (>30 µm) Mounting Mount Crystal on Goniometer Crystallization->Mounting Diffractometer Collect Diffraction Data (Intense X-ray Beam) Mounting->Diffractometer Solve Solve Phase Problem (e.g., Direct Methods) Diffractometer->Solve Refine Refine Structural Model Solve->Refine Validate Validate Structure (R-factor, CIF) Refine->Validate

Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Case Study: Crystallographic Data for 3-[4-(Trifluoromethyl)phenyl]propanoic acid

The crystal structure of this surrogate provides a concrete dataset for our comparison. The key parameters obtained from an SC-XRD experiment are summarized below.

ParameterValueSignificance
Chemical Formula C₁₀H₉F₃O₂Confirms the elemental composition of the crystal.
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group P-1Defines the symmetry operations that map the atoms in the unit cell onto themselves.
Unit Cell Dimensions a = 7.9028 Å, b = 8.288 Å, c = 9.238 ÅThe lengths of the sides of the smallest repeating unit in the crystal lattice.
α = 63.38°, β = 85.20°, γ = 65.70°The angles between the unit cell axes.
Volume (V) 489.2 ųThe volume of the unit cell.
Z 2The number of molecules in the unit cell.
R-factor (R1) 0.068 (6.8%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Table 1: Crystallographic data for the surrogate molecule, 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Data extracted from reference[5].

This level of detail is unparalleled, providing the exact spatial arrangement of every non-hydrogen atom and allowing for the unambiguous assignment of stereochemistry if a chiral center were present.

Alternative 1: Powder X-ray Diffraction (PXRD)

What happens when single crystals are not available? PXRD is a powerful alternative that analyzes a polycrystalline (powder) sample.[6] Instead of discrete diffraction spots, a powder sample produces a characteristic pattern of diffraction rings, which are plotted as intensity versus diffraction angle (2θ).[7]

Key Applications & Limitations

PXRD is invaluable for:

  • Phase Identification: Matching the experimental pattern to a database of known phases.

  • Polymorph Screening: Distinguishing between different crystalline forms of the same compound.

  • Assessing Crystallinity: Differentiating between crystalline and amorphous material.[6]

However, because the three-dimensional structural information is collapsed into a one-dimensional pattern, determining a completely unknown structure from PXRD data alone is significantly more challenging than with SC-XRD, especially for organic molecules.[6][8]

Experimental Workflow for PXRD

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind Sample to Fine Powder Loading Load Powder into Sample Holder Grinding->Loading Diffractometer Collect Diffractogram (Intensity vs. 2θ) Loading->Diffractometer PhaseID Phase Identification (Database Matching) Diffractometer->PhaseID Rietveld Rietveld Refinement (If Structure is Known) PhaseID->Rietveld StructureSolution Structure Solution (Direct Space Methods) PhaseID->StructureSolution

Figure 2: General workflow for Powder X-ray Diffraction.
Performance Comparison: SC-XRD vs. PXRD
FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Requirement Single, high-quality crystal (~30-300 µm).[4][6]Microcrystalline powder (~200 mg).[6]
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry.[1][4]Crystalline phase, unit cell parameters, polymorph identification.[7]
Structure Solution Routine and direct.Challenging for unknown structures; often requires computational methods.[8][9]
Primary Application Unambiguous structure elucidation of new compounds.[3]Quality control, polymorph screening, analysis of materials that don't form single crystals.[6]

Alternative 2: NMR Crystallography

NMR crystallography is an emerging field that combines solid-state NMR (ssNMR) spectroscopy with computational methods to determine crystal structures.[10][11] It is particularly powerful for microcrystalline materials that are not suitable for diffraction methods.[10] Unlike diffraction, which probes long-range order via electron density, ssNMR is sensitive to the local chemical environment of each nucleus.

The Power of Local Probes

Key ssNMR parameters, such as chemical shifts and dipolar couplings, are highly sensitive to internuclear distances and molecular conformation. By measuring these parameters and comparing them to values calculated for candidate structures (often from crystal structure prediction algorithms), a final structure can be determined or refined.

Experimental Workflow for NMR Crystallography

NMR_Cryst_Workflow Prep Pack Powdered Sample into MAS Rotor Collect Acquire ssNMR Spectra (e.g., CP-MAS, HETCOR) Prep->Collect Compare Compare Experimental & Calculated Data Collect->Compare CSP Generate Candidate Structures (Crystal Structure Prediction) GIPAW Calculate NMR Parameters for Candidates (e.g., GIPAW DFT) CSP->GIPAW GIPAW->Compare Refine Refine Best-Fit Structural Model Compare->Refine

Figure 3: Workflow for NMR Crystallography.
Performance Comparison: Diffraction vs. NMR Crystallography
FeatureDiffraction Methods (SC-XRD & PXRD)NMR Crystallography
Physical Principle Scattering of X-rays by electron clouds.Probing local magnetic environments of atomic nuclei.[12]
Sample Requirement Crystalline (long-range order).Crystalline, microcrystalline, or even amorphous solids.[13]
Hydrogen Atom Location Difficult with X-rays due to low electron density.Excellent for locating hydrogen atoms and probing hydrogen bonds.
Dynamic Information Provides a time-averaged static picture.Can provide information on molecular dynamics and disorder.
Throughput & Complexity SC-XRD is rapid if a crystal is available. PXRD is high-throughput.Experiments can be time-consuming and data analysis is complex.

Conclusion and Recommendations

The choice of analytical technique for solid-state structure determination is dictated by the nature of the sample and the specific questions being asked.

  • For definitive, unambiguous structure elucidation of a new chemical entity, Single-Crystal X-ray Diffraction remains the unparalleled gold standard. The primary effort should be directed towards obtaining suitable single crystals.

  • When single crystals are elusive, or for routine analysis such as polymorph screening and quality control, Powder X-ray Diffraction is the workhorse technique. It provides a rapid and reliable fingerprint of the crystalline phase.

  • For challenging cases, such as microcrystalline powders or when detailed information on hydrogen bonding is critical, NMR Crystallography offers a powerful, complementary approach. It can provide structural insights unattainable by diffraction methods alone and is increasingly used to validate structures determined from powder data.

For a comprehensive research program, particularly in pharmaceutical development, an integrated approach is often the most robust. PXRD can be used for high-throughput screening, with promising candidates further investigated by attempting to grow single crystals for SC-XRD. In parallel, NMR crystallography can be employed to study challenging systems and provide a deeper understanding of the solid-state properties that govern the performance of the final product.

Experimental Protocols

Single-Crystal X-ray Diffraction (Small Organic Molecule)
  • Crystal Growth: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., acetone, methanol, or ethyl acetate) in a small vial. Use a slow evaporation or vapor diffusion method. For vapor diffusion, place the vial in a larger sealed container with an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). Allow the anti-solvent vapor to slowly diffuse into the compound's solution over several days to weeks at a stable temperature.[14]

  • Crystal Selection & Mounting: Using a microscope, select an optically clear, single crystal with well-defined faces, typically 0.1-0.3 mm in all dimensions.[4] Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Data Collection: Center the crystal in the X-ray beam. An automated data collection routine is then executed, where the crystal is rotated in the beam and diffraction images are collected at various orientations.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a reflection file. Software (e.g., SHELX) is used to solve the phase problem and generate an initial electron density map.[5] The structural model is then built and refined against the experimental data to minimize the R-factor, resulting in the final crystal structure.

Powder X-ray Diffraction
  • Sample Preparation: Gently grind ~200 mg of the crystalline material into a fine, homogeneous powder using an agate mortar and pestle.[6]

  • Sample Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A glass slide can be used to gently press the surface flat.[6]

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters, including the 2θ range (e.g., 2° to 40°), step size, and scan speed. Initiate the X-ray source and detector scan.

  • Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is processed. For phase identification, the peak positions and intensities are compared against a crystallographic database (e.g., the Powder Diffraction File). For quantitative analysis or structure refinement, Rietveld refinement methods are employed.[9]

Solid-State NMR (for NMR Crystallography)
  • Sample Preparation: Pack approximately 50-100 mg of the microcrystalline powder into a zirconia rotor (e.g., 4 mm or 1.3 mm outer diameter).

  • Spectrometer Setup: Insert the rotor into the ssNMR probe. Tune and match the probe for the desired nuclei (e.g., ¹H and ¹³C).

  • Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 10-60 kHz) at the "magic angle" (54.74°) relative to the main magnetic field to average out anisotropic interactions and narrow the spectral lines.[12]

  • Data Acquisition: Acquire a series of ssNMR spectra. A typical starting point is a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment to obtain a high-resolution spectrum of the carbon atoms. Two-dimensional correlation experiments, such as HETCOR (Heteronuclear Correlation), can be used to establish through-space connectivities between different nuclei (e.g., ¹H and ¹³C), providing crucial distance restraints for structure determination.[11]

  • Computational Analysis: Use the experimental chemical shifts and correlations as a basis for comparison against a set of computationally generated candidate structures, ultimately leading to the identification of the correct crystal structure.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.).
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved from Eastern Analytical Symposium & Exposition website.
  • Teat, S. J., & Wilson, C. C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2257-2281.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1835–1848.
  • Parveen, M., et al. (2009). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1644.
  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (2025, March 14).
  • Solid-state NMR of organic molecules: Characterising solid-state form. (n.d.).
  • Vogt, F. G., et al. (2009). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Crystal Growth & Design, 9(2), 921–937.
  • Nmr spectroscopy for solids. (n.d.).
  • Solid State NMR. (n.d.).
  • Introduction to Solid State NMR. (n.d.).
  • Single-crystal X-ray Diffraction. (2007, May 17).
  • 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791. (n.d.).
  • Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(9), 5176-5185.
  • Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15).
  • da Silva, I., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. IUCrJ, 9(2), 173-183.

Sources

comparative lipophilicity of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Lipophilicity Guide: (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid vs. Non-Fluorinated Analogs

Executive Summary

In medicinal chemistry and drug development, modulating a molecule's lipophilicity is a critical lever for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The bioisosteric replacement of a hydrogen atom with a fluorine atom on an aromatic ring is a classic, highly effective strategy to fine-tune these properties[1].

This guide provides an objective, in-depth comparative analysis of the lipophilicity (LogP and LogD) of This compound against its non-fluorinated parent analog, (2S)-2-methyl-3-phenylpropanoic acid . By examining the causality behind fluorine's physicochemical effects and detailing self-validating experimental protocols, this document serves as a definitive resource for researchers evaluating fluorinated building blocks.

Mechanistic Causality: The Fluorine Paradox in Lipophilicity

Fluorine is the most electronegative element in the periodic table, which intuitively suggests that its addition should increase a molecule's polarity and thereby decrease lipophilicity. However, in aromatic systems, fluorine substitution typically increases the partition coefficient (LogP) by approximately 0.3 to 0.5 units[2].

This counterintuitive phenomenon is driven by two physical factors:

  • Atomic Volume and Surface Area: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å)[3]. This substitution increases the overall hydrophobic surface area of the molecule.

  • Low Polarizability: Because fluorine's lone-pair electrons are held tightly to its nucleus, the C–F bond is highly non-polarizable. The energetic penalty of disrupting the hydrogen-bond network of water (cavity formation) outweighs the weak dipole-water interactions, driving the fluorinated molecule into the lipophilic organic phase[4].

Furthermore, placing the fluorine at the ortho-position of the phenyl ring introduces a slight inductive electron-withdrawing effect that can marginally lower the pKa of the adjacent propanoic acid moiety compared to the non-fluorinated analog (which has a pKa of ~4.4)[5].

G F_Sub o-Fluorine Substitution VDW Increased VDW Radius F_Sub->VDW Dipole Local Dipole Alteration F_Sub->Dipole Hydro Increased Hydrophobic Surface Area VDW->Hydro Dipole->Hydro Desolvation LogP Net Increase in Lipophilicity Hydro->LogP

Mechanistic Drivers of Increased Lipophilicity via Fluorination

Quantitative Data Comparison

The table below summarizes the theoretical and observed physicochemical shifts induced by the ortho-fluorine substitution on the phenylpropanoic acid scaffold.

Physicochemical Property(2S)-2-methyl-3-phenylpropanoic acid (Non-Fluorinated)This compound (Fluorinated)
Aromatic Substitution None (H)ortho-Fluorine (F)
Molecular Weight 164.20 g/mol 182.19 g/mol
pKa (Carboxylic Acid) ~ 4.40~ 4.30 (Inductive effect of o-F)
Estimated cLogP (Neutral) 2.10 - 2.302.40 - 2.60
Estimated LogD (pH 7.4) ~ -0.50~ -0.20

Self-Validating Experimental Methodologies

To objectively compare the lipophilicity of these two analogs, empirical determination is required. The protocols below are designed as self-validating systems to ensure absolute data integrity and reproducibility.

Protocol A: Shake-Flask Method (Thermodynamic LogP/LogD)

Causality of Experimental Design: To measure true LogP (the partition of the neutral molecule), the aqueous phase must be buffered at least 2 pH units below the molecule's pKa. Since the propanoic acid pKa is ~4.4, a pH 2.0 buffer ensures >99% protonation. Conversely, to measure physiological LogD, a pH 7.4 buffer is used, capturing the distribution of the ionized carboxylate[6].

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and the chosen aqueous buffer (pH 2.0 for LogP; pH 7.4 for LogD) together for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation. Rationale: This prevents volume shifts during the actual partitioning experiment.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Combine the octanol solution with the pre-saturated aqueous buffer in a glass vial.

    • Self-Validation Step 1 (Phase Ratio Independence): Prepare three distinct vials with varying Octanol:Water volume ratios (e.g., 1:1, 1:2, 2:1). A valid LogP must remain statistically constant across all phase ratios.

  • Equilibration: Shake the vials mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases using a syringe. Quantify the concentration of the analyte in both phases using UV-Vis spectroscopy or LC-MS.

    • Self-Validation Step 2 (Mass Balance): Calculate the total mass recovered (

      
      ). The recovery must be 95-105% of the initial input. A lower recovery indicates emulsion formation or adsorption to glassware, invalidating the run.
      
  • Calculation:

    
    .
    
Protocol B: RP-HPLC Method (Chromatographic Lipophilicity)

Causality of Experimental Design: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobic interactions with a C18 stationary phase. The retention time (


) is directly proportional to the compound's lipophilicity, offering a high-throughput alternative to the shake-flask method.

Step-by-Step Workflow:

  • System Suitability: Inject uracil (a non-retained marker) to accurately determine the column dead time (

    
    ).
    
  • Calibration: Inject a suite of at least six reference standards with known, highly accurate shake-flask LogP values (spanning LogP 1.0 to 4.0).

    • Self-Validation Step 1: Plot the logarithm of the capacity factor (

      
      ) against the literature LogP values. The linear regression must yield an 
      
      
      
      .
  • Isocratic Elution: Inject the fluorinated and non-fluorinated propanoic acid analogs using an isocratic mobile phase (e.g., 50% Methanol / 50% Water buffered to pH 2.0 with 0.1% TFA to suppress ionization).

  • Extrapolation (Recommended): Repeat the injection at 40%, 50%, and 60% Methanol.

    • Self-Validation Step 2: Extrapolate the

      
       values to 0% organic modifier (
      
      
      
      ). This mathematically derived value eliminates mobile phase bias and provides a highly accurate surrogate for true LogP.

G Start Compound Preparation Calib RP-HPLC Calibration Start->Calib Inject Sample Injection Calib->Inject Measure Measure Retention Time Inject->Measure Plot Derive Experimental LogP Measure->Plot Validate Self-Validation: Mass Balance Plot->Validate

RP-HPLC Workflow for Comparative LogP Determination

References

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Journal of Medicinal Chemistry[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal [Link]

  • Fluorine in Medicinal Chemistry and Chemical Biology National Academic Digital Library of Ethiopia[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties: Insights from Experiments and Statistical Modeling National Institutes of Health (PMC) [Link]

  • Molecular Docking and In Vitro Studies of Ochratoxin A (OTA) Biodetoxification MDPI[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC)[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.